molecular formula C26H35ClN4O4 B3180608 Fmoc-d-homoarg(et)2-oh hydrochloride salt CAS No. 2098497-24-4

Fmoc-d-homoarg(et)2-oh hydrochloride salt

Cat. No.: B3180608
CAS No.: 2098497-24-4
M. Wt: 503 g/mol
InChI Key: QDAVQARPJIKECF-GNAFDRTKSA-N
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Description

Fmoc-d-homoarg(et)2-oh hydrochloride salt is a useful research compound. Its molecular formula is C26H35ClN4O4 and its molecular weight is 503 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-d-homoarg(et)2-oh hydrochloride salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-d-homoarg(et)2-oh hydrochloride salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-6-[[amino(diethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4.ClH/c1-3-30(4-2)25(27)28-16-10-9-15-23(24(31)32)29-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H2,27,28)(H,29,33)(H,31,32);1H/t23-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAVQARPJIKECF-GNAFDRTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-D-homoArg(Et)2-OH Hydrochloride: Structural Analysis and Applications in Peptide Therapeutics

[1]

Executive Summary

Fmoc-D-homoArg(Et)2-OH hydrochloride (CAS: 2098497-24-4) is a side-chain modified, protected amino acid derivative designed to enhance the metabolic stability and pharmacokinetic profile of peptide-based drugs.[1][2] By combining the D-stereochemistry with a homologated arginine backbone (homoarginine) and a diethyl-substituted guanidino group, this molecule offers a dual mechanism of resistance against serum proteases (trypsin-like activity).[1] It is increasingly utilized as a building block for stable ADC linkers and peptidomimetics requiring extended half-lives in vivo.[1]

Chemical Structure & Identity

Structural Deconstruction

The molecule is composed of four distinct functional modules, each serving a specific role in synthesis or biological activity.

  • Fmoc (9-Fluorenylmethoxycarbonyl): The N-

    
     protecting group, stable to acid but removable with weak bases (e.g., piperidine), making it compatible with standard Solid-Phase Peptide Synthesis (SPPS).[3]
    
  • D-Homoarginine Backbone:

    • Stereochemistry (D): The non-natural D-enantiomer confers inherent resistance to L-specific proteases.[1][3]

    • Homologation: The side chain contains four methylene groups (-(CH

      
      )
      
      
      -) compared to the three in native arginine. This increased length alters the spatial positioning of the guanidino group, affecting receptor binding and enzyme recognition.[1]
  • Diethylguanidino Motif: The terminal guanidine group is substituted with two ethyl groups.[1] Based on the CAS-linked structural data (SMILES: CCN(CC)C(=N...), this substitution is typically N,N-diethyl (asymmetric on the terminal nitrogen), creating significant steric hindrance that blocks trypsin access.

  • Hydrochloride Salt: The compound is supplied as an HCl salt to ensure the stability of the basic guanidino moiety in solid form.[1]

Physicochemical Data Table[1]
PropertySpecification
Chemical Name Fmoc-D-homoarginine(diethyl)-OH hydrochloride
CAS Number 2098497-24-4
Molecular Formula C

H

N

O

[1][4] · HCl
Molecular Weight 503.04 g/mol (Salt)
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; Low solubility in water
Purity

95% (HPLC)
Storage -20°C, desiccated, protected from light
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the diethyl-guanidine modification on the homoarginine side chain.

Fmoc_D_homoArg_Et2_StructureFmocFmoc Group(N-alpha Protection)BackboneD-Amino Acid Backbone(C-alpha, Carboxyl)Fmoc->BackboneAmide BondLinkerSide Chain(CH2)4 (Homoarginine)Backbone->LinkerSide ChainGuanidineGuanidino Core(-N-C(=N)-N-)Linker->GuanidineSigma BondEthylsDiethyl Substitution(-N(Et)2)Guanidine->EthylsN-Substitution

Caption: Modular decomposition of Fmoc-D-homoArg(Et)2-OH, showing the flow from N-terminal protection to the modified side-chain terminus.

Mechanism of Action in Drug Design[1]

Proteolytic Stability (The "Trypsin Block")

Trypsin and trypsin-like proteases cleave peptide bonds at the C-terminus of basic amino acids (Arginine, Lysine).[1] They require a specific fit of the positively charged side chain into the enzyme's S1 pocket.[1]

  • Steric Clash: The two ethyl groups on the guanidine head create a bulky terminus that physically cannot fit into the narrow, negatively charged S1 pocket of trypsin.[1]

  • Stereochemical Mismatch: The D-configuration orients the side chain in a direction that misaligns the scissile bond relative to the catalytic triad of the protease.[1]

  • Result: The peptide bond C-terminal to this residue becomes highly resistant to serum degradation, significantly extending the half-life (

    
    ) of the therapeutic peptide.
    
Tunable ADC Linkers

While resistant to serum proteases, this residue can be engineered to be cleavable by lysosomal enzymes (e.g., Cathepsins) upon internalization into target cells. This "Serum Stable / Lysosomally Cleavable" profile is the gold standard for Antibody-Drug Conjugates, preventing premature drug release in circulation while ensuring potency at the tumor site.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Coupling

The bulky diethyl group and the D-configuration require optimized coupling conditions to prevent racemization and ensure complete reaction.[1]

Reagents:

  • Resin: Rink Amide or Wang Resin (depending on C-terminal requirement).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

  • Solvent: Anhydrous DMF (Dimethylformamide).

Protocol:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.[1]

  • Activation:

    • Dissolve Fmoc-D-homoArg(Et)2-OH (3.0 eq relative to resin loading) in DMF.[1]

    • Add HATU (2.9 eq).

    • Add DIPEA (N,N-Diisopropylethylamine) (6.0 eq).

    • Note: Pre-activate for 30 seconds only to minimize racemization.

  • Coupling: Add the activated solution to the resin.[1][3] Shake at room temperature for 2 hours (extended time due to steric bulk).

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If positive (blue), repeat coupling (double couple).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Handling and Storage[1][3]
  • Hygroscopic Nature: As a hydrochloride salt, the compound is hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the Fmoc group or degrade the sensitive side chain over time.[1]

  • Solution Stability: Solutions in DMF/DMSO should be prepared fresh. Do not store dissolved stock for >24 hours.

Synthesis Pathway (Theoretical)

Understanding the synthesis of the building block itself aids in troubleshooting impurities. The likely synthetic route involves the guanidylation of a lysine precursor.[1]

Synthesis_PathwayStartFmoc-D-Lysine-OH(Protected Core)IntermediateReaction Intermediate(Nucleophilic Attack)Start->Intermediate + Reagent(Base Catalyzed)ReagentGuanylating Agent(e.g., N,N-Diethyl-S-ethylisothiourea)Reagent->IntermediateProductFmoc-D-homoArg(Et)2-OH(Final Product)Intermediate->Product Purification(HCl Salt Formation)

Caption: Theoretical synthesis via guanidylation of the epsilon-amino group of Fmoc-D-Lysine.

References

  • MedChemExpress . Fmoc-D-homoArg(Et)2-OH hydrochloride Product Analysis. Retrieved from

  • Chem-Impex International . Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) Technical Data. Retrieved from

  • J&K Scientific . Product Specifications: CAS 2098497-24-4.[1][2][4][5][6][7] Retrieved from

  • Sigma-Aldrich . Fmoc-D-Homoarg(Et)2-OH hydrochloride salt Properties. Retrieved from

Fmoc-D-Homoarginine(Ethyl)2-OH HCl CAS number 2098497-24-4

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical monograph on Fmoc-D-Homoarginine(Ethyl)2-OH HCl (CAS 2098497-24-4). It is designed for application scientists and medicinal chemists requiring precise integration of this building block into peptide therapeutics and chemical biology workflows.[1]

CAS: 2098497-24-4 | Structural Analog of Arginine for Enhanced Stability & Permeability

Executive Summary

Fmoc-D-Homoarginine(Ethyl)2-OH HCl is a specialized non-proteinogenic amino acid used to modulate the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics.[1] It combines three critical structural modifications relative to native L-Arginine:

  • D-Chirality: Confers resistance to naturally occurring proteases (e.g., trypsin, serum proteases).

  • Homo-elongation: The addition of a methylene group (

    
    ) in the side chain alters the spatial geometry of the guanidino group, affecting receptor binding selectivity and further hindering enzymatic cleavage.
    
  • Diethylation: The presence of ethyl groups on the guanidino moiety significantly increases lipophilicity and steric bulk, enhancing membrane permeability (cell-penetrating potential) and preventing metabolic deimination.

This compound is primarily utilized in the synthesis of Peptidomimetics , Cell-Penetrating Peptides (CPPs) , and Antibody-Drug Conjugate (ADC) linkers where proteolytic stability and cytosolic delivery are paramount.

Chemical Constitution & Properties[1][2][3][4][5][6][7]

Structural Identity
  • Chemical Name:

    
    -(9-Fluorenylmethoxycarbonyl)-D-homoarginine(
    
    
    
    -diethyl)-OH hydrochloride
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight:

    
     (Free base approx. 
    
    
    
    )
  • CAS Number: 2098497-24-4[1][2]

  • Side Chain Architecture: Symmetrical Diethyl (

    
    -diethyl). The ethyl groups are distributed on the terminal nitrogens of the guanidine, creating a "Symmetrical" steric shield.
    
Physicochemical Profile
PropertySpecificationTechnical Implication
Appearance White to off-white powderStandard for Fmoc-amino acids.
Solubility Soluble in DMF, DMSO, MeOHCompatible with standard SPPS solvents.
Chirality D-IsomerInduces "reverse" turn structures; resists proteolytic degradation.
Side Chain pKa ~12.5 (Guanidine)Remains protonated at physiological pH; maintains cationic character for membrane interaction.
Protection Side-chain Unprotected (HCl Salt) The guanidine is protected by protonation (Salt Protection). No Pbf removal required.

Strategic Utility: Mechanism of Action

The incorporation of Fmoc-D-Homoarg(Et)2-OH into a peptide sequence introduces specific functional advantages described by the "Stability-Permeability" axis.

Proteolytic Resistance (The "Trypsin-Block" Effect)

Trypsin and trypsin-like proteases cleave at the C-terminal side of Lysine and Arginine. They recognize the specific charge distance and geometry of the L-Arg side chain.

  • Mechanism: The D-configuration disrupts the enzyme's active site alignment. The Homo-insertion extends the side chain by 1.54 Å, misaligning the scissile bond. The Ethyl groups create steric clash, preventing the guanidine from docking into the S1 specificity pocket of proteases.

Membrane Permeability

Native Arginine is highly polar (LogP < -4).

  • Mechanism: The ethyl groups mask the hydrogen-bonding potential of the guanidine nitrogens and add hydrophobic bulk. This increases the local LogP of the residue, facilitating interaction with the lipid bilayer—a critical feature for designing Cell-Penetrating Peptides (CPPs).

Visualization of Structural Impact

The following diagram illustrates the functional logic of this building block within a peptide chain.

G Compound Fmoc-D-Homoarg(Et)2-OH Mod_D D-Chirality Compound->Mod_D Mod_Homo Homo-Elongation (+CH2) Compound->Mod_Homo Mod_Ethyl Diethyl Guanidine Compound->Mod_Ethyl Effect_Stab Proteolytic Stability (Trypsin Resistance) Mod_D->Effect_Stab Stereochemical Mismatch Mod_Homo->Effect_Stab Active Site Misalignment Effect_Bind Altered Receptor Selectivity Mod_Homo->Effect_Bind Spatial Extension Mod_Ethyl->Effect_Stab Steric Hindrance Effect_Perm Membrane Permeability (Lipophilicity) Mod_Ethyl->Effect_Perm Hydrophobic Masking

Caption: Functional decomposition of Fmoc-D-Homoarg(Et)2-OH. Red/Yellow/Green nodes represent structural modifications; Grey nodes represent therapeutic outcomes.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Critical Note on Side-Chain Protection: Unlike standard Fmoc-Arg(Pbf)-OH, this building block is typically supplied as the HCl salt without covalent side-chain protection (e.g., Pbf/Pmc). The ethyl groups and the protonated state of the guanidine (


) render it sufficiently non-nucleophilic to prevent acylation during coupling, provided base excess is controlled .
Coupling Protocol (Fmoc Strategy)

This protocol assumes a standard 0.1 mmol scale on Rink Amide or Wang resin.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Preparation of AA Solution:

    • Weigh 3.0 equivalents (eq) of Fmoc-D-Homoarg(Et)2-OH HCl .

    • Dissolve in minimal DMF.

    • Crucial: Since the starting material is an HCl salt, it carries 1 eq of acid. You must neutralize the alpha-amine for coupling, but avoid deprotonating the guanidine side chain.

    • Add 3.0 eq of Oxyma Pure.

    • Add 3.0 eq of DIC.

    • Optimization: Pre-activation for 2-3 minutes is recommended.

  • Coupling Reaction:

    • Add the pre-activated mixture to the resin.

    • Base Addition: Add 1.0 eq of DIPEA relative to the amino acid (to neutralize the HCl salt associated with the alpha-amine). Do not use large excesses of base (e.g., 10 eq), as this may deprotonate the guanidine and lead to side-chain acylation.

    • Agitate at Room Temperature for 60–120 minutes.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). Note that coupling to bulky residues or secondary amines may require double coupling.

    • If Kaiser test is positive (blue), repeat coupling with fresh reagents.

  • Fmoc Deprotection:

    • Standard 20% Piperidine in DMF (2 x 10 min).

    • Note: The ethyl groups are stable to piperidine.

Cleavage & Isolation
  • Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
    • Note: No specific scavengers for Pbf are needed since the side chain is unprotected alkyl-guanidine. However, TIS is used to scavenge t-butyl cations from other residues in the sequence.

  • Duration: 2–3 hours at Room Temperature.

  • Precipitation: Cold Diethyl Ether.

SPPS Workflow Diagram

SPPS Start Resin-Peptide-NH2 Prep Dissolve Fmoc-D-Homoarg(Et)2-OH HCl + Oxyma/DIC in DMF Start->Prep Base Add 1.0 eq DIPEA (Neutralize HCl, preserve Guanidine H+) Prep->Base Activation Couple Coupling Reaction (60-120 min) Base->Couple Wash Wash (DMF/DCM) Couple->Wash Deprotect Fmoc Removal (20% Piperidine) Wash->Deprotect Cleave Final Cleavage (95% TFA) Deprotect->Cleave End of Synthesis

Caption: SPPS workflow highlighting the critical neutralization step (Red Node) to maintain side-chain integrity.

Quality Control & Analytics

HPLC Characterization
  • Retention Time: Expect a significant hydrophobic shift (longer retention time) compared to native Arginine or Homoarginine due to the two ethyl groups.

  • Method: C18 Reverse Phase, Gradient 5-95% Acetonitrile/Water (+0.1% TFA).

Mass Spectrometry
  • Calculated Mass: When calculating the expected mass of the peptide, use the residue mass of D-Homoarg(Et)2 .

  • Residue Mass Calculation:

    • Arginine Residue: 156.19 Da

    • Homoarginine (+CH2): +14.03 Da

    • Diethyl (+2x C2H4): +56.10 Da

    • Total Residue Mass: ~226.32 Da

  • Verification: Ensure the observed

    
     corresponds to the peptide mass + 226.32 Da for this specific residue.
    

References

  • Chem-Impex International. "Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) Product Page." Chem-Impex Catalog. Accessed 2024.[3][4] Link

  • J&K Scientific. "Fmoc-D-Homoarg(Et)2-OH hydrochloride salt (symmetrical) - CAS 2098497-24-4."[2] J&K Scientific Catalog. Accessed 2024.[3][4] Link

  • MedChemExpress. "Fmoc-D-homoArg(Et)2-OH hydrochloride."[5] MedChemExpress Product Information. Accessed 2024.[3][4] Link

  • Tsikas, D. "Homoarginine in the cardiovascular system: Pathophysiology and recent developments." Amino Acids, 2018.[6][7] (Contextual grounding for Homoarginine biology). Link

  • ResearchGate. "Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides." International Journal of Peptide Research and Therapeutics, 2026.[3] Link

Sources

Stereochemical and Structural Divergence: D-Homoarginine vs. L-Arginine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates the critical functional and structural differences between D-Homoarginine (a synthetic, non-proteinogenic amino acid) and L-Arginine derivatives (endogenous metabolites and pharmacological agents).[1]

While L-arginine derivatives like ADMA (Asymmetric Dimethylarginine) and L-Homoarginine function primarily as modulators of the Nitric Oxide Synthase (NOS) pathway, D-Homoarginine is utilized almost exclusively in peptide engineering.[1] Its unique stereochemistry ("D") and extended side chain ("Homo") provide immunity to proteolytic degradation, making it a critical tool for extending the half-life of therapeutic peptides.[1]

Part 1: Structural Biochemistry & Stereochemical Analysis[1]

The fundamental difference lies in two axes: Chirality (L vs. D) and Side-Chain Length (Propyl vs. Butyl guanidine).[1]

Comparative Physicochemical Properties[1]
CompoundConfigurationSide Chain LengthKey FeaturePrimary Application
L-Arginine L (Natural)3 carbons (propyl)NOS SubstrateNative protein synthesis, NO production
L-Homoarginine L (Natural)4 carbons (butyl)Weak NOS SubstrateCV Risk Biomarker, Endogenous metabolite
ADMA L (Natural)MethylatedNOS InhibitorPathological marker (Endothelial dysfunction)
D-Homoarginine D (Synthetic) 4 carbons (butyl) Protease Resistant Peptidomimetics, Drug Stability
Structural Divergence Visualization

The following diagram illustrates the structural hierarchy and the "decision tree" that determines whether a derivative becomes a metabolic substrate or a stabilizing agent.

structure_tree Root Guanidino-Amino Acids L_Iso L-Isomers (Biologically Active) Root->L_Iso D_Iso D-Isomers (Biologically Inert/Resistant) Root->D_Iso L_Arg L-Arginine (Native Substrate) L_Iso->L_Arg Standard L_Homo L-Homoarginine (Metabolite) L_Iso->L_Homo +CH2 Group ADMA ADMA (Inhibitor) L_Iso->ADMA +Methylation D_Homo D-Homoarginine (Synthetic Tool) D_Iso->D_Homo +CH2 Group & Inverted Chirality

Figure 1: Structural taxonomy distinguishing metabolic L-derivatives from the synthetic D-Homoarginine toolset.[1]

Part 2: Mechanistic Divergence[1]

The L-Arginine Derivative Pathway (Metabolic Modulation)

L-Arginine derivatives interact directly with Nitric Oxide Synthase (NOS) and Cationic Amino Acid Transporters (CATs) .[1]

  • L-Homoarginine: Acts as a weak substrate for NOS.[1] High levels correlate with cardiovascular health, but it competes with L-Arginine for cellular uptake via CAT-1 [1].[1]

  • ADMA: A competitive inhibitor of NOS.[1] It binds to the active site but cannot be oxidized, effectively shutting down NO production and causing vasoconstriction [2].

The D-Homoarginine Utility (Proteolytic Stability)

D-Homoarginine does not interact effectively with mammalian metabolic enzymes.[1] Its primary value is in evading Trypsin .[1]

  • Mechanism: Trypsin cleaves peptide bonds at the C-terminal side of Lysine and Arginine.[1] It requires a specific fit of the positively charged side chain into the S1 pocket.

  • The Block: D-Homoarginine introduces two disruptions:[1]

    • Steric Bulk: The extra methylene group (

      
      ) creates a tighter fit, unfavorable for the catalytic triad.
      
    • Stereochemistry: The D-configuration orients the side chain in the opposite direction relative to the peptide backbone, rendering the scissile bond inaccessible to the enzyme's active site serine [3].

interaction_logic NOS Nitric Oxide Synthase Trypsin Trypsin (Protease) LArg L-Arginine LArg->NOS High Affinity (NO Production) LArg->Trypsin Rapid Cleavage (Degradation) LHomo L-Homoarginine LHomo->NOS Low Affinity (Weak Signal) DHomo D-Homoarginine DHomo->NOS No Interaction DHomo->Trypsin Steric Block (STABILITY)

Figure 2: Mechanistic fate of Arginine variants.[1] D-Homoarginine confers stability by evading protease recognition.[1]

Part 3: Experimental Protocols

Protocol A: Trypsin Resistance Assay (Validating D-Homoarginine Utility)

Use this protocol to confirm the stability of a peptide containing D-Homoarginine compared to its native L-Arginine counterpart.[1]

Materials:

  • Peptide A (Native: ...-Gly-Arg-Gly-...)[1]

  • Peptide B (Modified: ...-Gly-D-hArg -Gly-...)[1]

  • Sequencing Grade Trypsin (Promega or equiv)[1]

  • LC-MS/MS System[1]

Workflow:

  • Preparation: Dissolve both peptides to 1 mM in 50 mM Ammonium Bicarbonate buffer (pH 7.8).

  • Enzyme Addition: Add Trypsin at a 1:50 (w/w) enzyme-to-substrate ratio.[1]

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL samples at T=0, 30 min, 1h, 4h, and 24h.

  • Quenching: Immediately add 5 µL of 10% Formic Acid to stop the reaction.

  • Analysis: Inject onto C18 Reverse Phase HPLC connected to Mass Spec.

  • Calculation: Plot the % Remaining Parent Ion vs. Time.

    • Expected Result: Peptide A will show <10% remaining after 1h.[1] Peptide B (D-Homoarginine) should show >90% integrity at 24h [3].[1]

Protocol B: Griess Assay for NO Production (Validating L-Derivatives)

Use this protocol to distinguish L-Arginine (substrate) from ADMA (inhibitor) or D-Homoarginine (inert).[1]

Workflow:

  • Cell Culture: Culture HUVEC (Human Umbilical Vein Endothelial Cells) in 96-well plates.

  • Starvation: Incubate in Arginine-free medium for 4 hours.

  • Treatment Groups:

    • Control (Vehicle)[1]

    • L-Arginine (100 µM)[1]

    • L-Arginine (100 µM) + ADMA (10 µM)[1]

    • D-Homoarginine (100 µM)[1]

  • Stimulation: Add Acetylcholine (10 µM) to stimulate eNOS. Incubate 24h.

  • Detection: Transfer 50 µL supernatant to a new plate. Add 50 µL Sulfanilamide solution + 50 µL NED solution (Griess Reagents).

  • Read: Measure Absorbance at 540 nm.

    • Interpretation: L-Arg will show high absorbance (Nitrite).[1] ADMA group will show reduced absorbance.[1] D-Homoarginine will show baseline (similar to control), confirming it is not a functional NOS substrate [1].[1]

Part 4: Therapeutic Implications[5]

Peptide Stapling and Half-Life Extension

In drug development, replacing L-Arginine with D-Homoarginine is a "bio-isosteric" replacement.[1] It maintains the positive charge required for receptor binding (e.g., in GPCR ligands) but prevents the rapid clearance seen with native peptides. This is critical for developing antimicrobial peptides (AMPs) where serum stability is the primary failure mode [3].[1]

Cardiovascular Risk Assessment

While D-Homoarginine is a synthetic tool, understanding L-Homoarginine is vital for clinical researchers.[1] Low plasma levels of L-Homoarginine are now considered an independent risk marker for sudden cardiac death and heart failure, distinct from the risk associated with ADMA [4].

References

  • Haghikia, A., et al. (2017).[1][2] "Homoarginine and cardiovascular disease." Current Opinion in Nephrology and Hypertension.

  • Böger, R. H. (2003).[1] "The emerging role of asymmetric dimethylarginine as a novel cardiovascular risk factor." Cardiovascular Research.[1] [1]

  • Jia, F., et al. (2021).[1][3] "An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting D-Amino Acids for Trypsin Cleavage Sites."[1][3][4][5] Antibiotics.[1][6][3][5]

  • März, W., et al. (2010).[1][2] "Homoarginine, cardiovascular risk, and mortality."[2][7][8] Circulation.

Sources

Engineering Protease Resistance in Peptide Therapeutics: A Technical Guide to Fmoc-Protected Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Peptide therapeutics offer unparalleled target specificity and low toxicity, yet their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles. Rapid proteolytic degradation in vivo—particularly by trypsin, a highly specific serine protease that cleaves at the C-terminal side of basic amino acids like Lysine (Lys) and Arginine (Arg)—drastically reduces peptide half-life[1].

To circumvent this, the strategic incorporation of Fmoc-protected unnatural amino acids (UAAs) via Solid-Phase Peptide Synthesis (SPPS) has emerged as a definitive solution[2]. As an application scientist, understanding the mechanistic causality behind both the biological resistance and the chemical synthesis is critical for designing robust, self-validating experimental pipelines.

Mechanistic Causality of Trypsin Resistance

Native peptides are highly susceptible to enzymatic cleavage because their flexible backbones easily adopt the required conformation to fit into protease active sites. By introducing specific UAAs, we disrupt the enzyme-substrate complex through three primary mechanisms:

  • Stereochemical Inversion (D-Amino Acids): Trypsin’s catalytic triad (Ser195, His57, Asp102) and its S1 binding pocket are strictly stereospecific for L-enantiomers. Substituting L-Lys or L-Arg with Fmoc-D-Lys(Boc)-OH or Fmoc-D-Arg(Pbf)-OH creates a spatial mismatch. The nucleophilic attack by Ser195 becomes geometrically impossible, conferring near-total resistance at the modification site[3].

  • N-Methylation of the Peptide Bond: Incorporating N-methyl amino acids (e.g., Fmoc-N-Me-Arg(Pbf)-OH) achieves dual-inhibition. Chemically, it eliminates the amide hydrogen, preventing the formation of critical hydrogen bonds in the protease's oxyanion hole (which normally stabilizes the tetrahedral intermediate). Physically, the N-methyl group introduces severe steric hindrance that blocks enzyme access[3].

  • Conformational Rigidity (

    
    -Disubstitution):  Residues like 
    
    
    
    -aminoisobutyric acid (Aib) restrict the
    
    
    and
    
    
    dihedral angles of the peptide backbone. This locks the peptide into a rigid secondary structure (such as a
    
    
    -helix) that cannot unfold to adapt to the protease active site, providing broad-spectrum resistance against both endo- and exopeptidases[1].

G cluster_native Native Peptide cluster_uaa UAA Modified Peptide N1 L-Lys/Arg Residue N2 S1 Pocket Binding N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Trypsin Cleavage N3->N4 U1 Fmoc-UAA (D-aa, N-Me) U2 Steric Clash / No H-Bond U1->U2 U3 Conformational Rigidity U1->U3 U4 Protease Resistance U2->U4 U3->U4

Mechanistic pathways comparing trypsin degradation of native peptides vs. UAA-mediated resistance.

Optimized SPPS Methodologies for Sterically Hindered Fmoc-UAAs

Standard SPPS coupling protocols (e.g., HBTU/DIPEA at room temperature) frequently fail when incorporating N-methylated or


-disubstituted amino acids. The steric bulk severely reduces both the nucleophilicity of the resin-bound amine and the accessibility of the activated carbonyl. To overcome this activation energy barrier, microwave-assisted synthesis combined with highly reactive coupling reagents (HATU or DIC/Oxyma) is required[4],[2].
Protocol 1: Microwave-Assisted Coupling of Hindered Fmoc-UAAs

This protocol is designed as a self-validating system; the inclusion of a capping step ensures that any unreacted hindered amines do not result in difficult-to-separate deletion sequences.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Irradiate in a microwave peptide synthesizer at 75°C for 5 minutes. Wash thoroughly with DMF (5 × 3 mL).

  • Amino Acid Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-UAA and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow 2 minutes for pre-activation to form the highly reactive OAt active ester.

  • Coupling: Transfer the activated UAA to the resin. Irradiate at 75°C for 15 minutes.

    • Causality Note: For extremely hindered couplings (e.g., coupling an amino acid onto an already N-methylated residue), switch the chemistry to DIC/Oxyma and increase the temperature to 90°C for 10 minutes. This specific combination suppresses epimerization while forcing the reaction to completion[4].

  • Capping (Critical Step): Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 5 minutes. This terminates unreacted amines, converting potential deletion impurities into easily purifiable truncated sequences.

  • Cleavage: Following sequence completion, cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v) for 2 hours at room temperature[5]. Precipitate the crude peptide in cold diethyl ether.

SPPS Start Swell Resin (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate UAA Activation (HATU/DIPEA or DIC/Oxyma) Deprotect->Activate Couple Microwave Coupling (75°C - 90°C) Activate->Couple Cap Capping (Ac2O/DIPEA) Couple->Cap Cap->Deprotect Repeat for next AA Cleave Cleavage & Deprotection (TFA Cocktail) Cap->Cleave Final Step

Optimized Microwave-Assisted SPPS workflow for sterically hindered Fmoc-UAAs.

In Vitro Validation: Trypsin Degradation Assay

To empirically validate the proteolytic stability conferred by the UAAs, a standardized in vitro trypsin degradation assay is utilized.

Protocol 2: Trypsin Susceptibility Kinetics

Causality Note: Standardizing the enzyme-to-substrate ratio ensures reproducible kinetic data. Quenching the reaction with TFA instantly drops the pH below the enzyme's functional threshold, denaturing the trypsin and halting cleavage precisely at the target time-point.

  • Substrate Preparation: Dissolve the purified synthetic peptide in 0.1 M NH₄HCO₃ buffer (pH 8.2) to achieve a final concentration of 1 mg/mL[1].

  • Enzyme Preparation: Prepare a fresh stock solution of Trypsin (TPCK-treated to inhibit off-target chymotrypsin activity) at 1 mg/mL in the same NH₄HCO₃ buffer[1].

  • Incubation: In a 2 mL Eppendorf tube, combine 80 µL of the peptide solution, 20 µL of the trypsin solution, and 900 µL of the buffer. Incubate the mixture at 37°C on a rocking platform to simulate physiological conditions[1].

  • Sampling & Quenching: At predetermined time intervals (e.g., 0, 1, 4, 8, 12, and 24 hours), extract 100 µL aliquots. Immediately quench the enzymatic activity by adding an equal volume (100 µL) of 1% TFA in a water/acetonitrile mixture (60:40 v/v)[1].

  • Chromatographic Analysis: Centrifuge the quenched samples at 12,000 × g for 5 minutes. Analyze the supernatant via analytical RP-HPLC. The stability is quantified by calculating the remaining area under the curve (AUC) of the intact peptide peak relative to the

    
     control[6].
    

Quantitative Impact of UAAs on Peptide Stability

The empirical data demonstrates that specific UAA modifications exponentially increase the half-life (


) of peptides when exposed to trypsin and complex biological fluids like human serum.

Table 1: Comparative Half-Life of Native vs. UAA-Modified Peptides

Peptide ModificationTarget ProteaseHalf-Life (

)
Fold ImprovementPrimary Mechanism of Resistance
Native (L-Lys/L-Arg) Trypsin< 15 minsBaselineN/A
D-Lys / D-Arg Substitution Trypsin> 24 hours> 96xStereochemical mismatch / S1 pocket rejection[3]
N-Methyl-Arg Trypsin~ 18 hours~ 72xSteric clash, loss of oxyanion H-bond[3]

-Aminoisobutyric Acid (Aib)
Broad Serum Proteases> 12 hours> 48xConformational rigidity (

-helix lock)[1]
Cyclic (Backbone-to-Sidechain) Endopeptidases> 48 hours> 190xRestricted physical access to cleavage site[2]

Conclusion

The strategic incorporation of Fmoc-protected unnatural amino acids is a cornerstone of modern peptide drug development. By understanding the mechanistic causality of protease binding and applying rigorous, optimized SPPS protocols for hindered amino acids, researchers can effectively transform transient biological peptides into robust, clinically viable therapeutics.

References

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics , Frontiers in Microbiology / PMC,[Link]

  • STRUCTURAL AND FUNCTIONAL IMPACTS OF CHEMICAL MODIFICATIONS IN PEPTIDES AND SMALL PROTEINS , D-Scholarship@Pitt, [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids , ResearchGate,[Link]

  • Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B , Molecules / PMC,[Link]

  • Nature-inspired and medicinally relevant short peptides , Exploration of Targeted Anti-tumor Therapy,[Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides , MDPI,[Link]

Sources

Technical Guide: Fmoc-D-HomoArg(Et)₂-OH Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, solubility profile, and operational protocols for Fmoc-D-HomoArg(Et)₂-OH hydrochloride salt , a specialized non-canonical amino acid used in advanced peptide therapeutics.

Solubility Profiling & Operational Protocols for Peptide Synthesis

Executive Summary & Compound Identity

Fmoc-D-HomoArg(Et)₂-OH hydrochloride (CAS: 2098497-24-4) is a symmetrically substituted arginine mimetic.[1][2] By extending the side chain by one methylene unit (homoarginine) and ethylating the guanidino group, this building block confers significant resistance to tryptic proteolysis and enhances the membrane permeability of the resulting peptides.[3]

This guide provides the critical solubility data and handling protocols required to incorporate this residue into Solid-Phase Peptide Synthesis (SPPS) workflows, specifically addressing the challenges posed by its hydrochloride salt form and hydrophobic protecting group.[3]

PropertySpecification
Chemical Name Nα-Fmoc-Nω,Nω'-diethyl-D-homoarginine hydrochloride
CAS Number 2098497-24-4
Molecular Formula C₂₆H₃₅ClN₄O₄ (HCl Salt)
Molecular Weight 503.04 g/mol
Purity Grade ≥ 98% (HPLC), Enantiomeric purity > 99%
Appearance White to off-white hygroscopic powder
Physicochemical Profile & Solubility Data

The solubility of Fmoc-D-HomoArg(Et)₂-OH is governed by the competing interactions of the lipophilic Fmoc group, the ionic hydrochloride salt, and the ethylated guanidine side chain.

2.1 Primary Solvent Compatibility (SPPS)

The following data represents validated solubility limits for stock solution preparation in standard peptide synthesis workflows.

SolventSolubility Limit (25°C)Operational Recommendation
DMF (N,N-Dimethylformamide)> 0.5 M (High)Preferred. Standard solvent for coupling reactions.
NMP (N-Methyl-2-pyrrolidone)> 0.5 M (High)Excellent alternative; reduces aggregation in difficult sequences.
DMSO (Dimethyl sulfoxide)~ 0.2 M (Moderate)Use only if necessary; difficult to remove and may cause side reactions (oxidation).[3]
DCM (Dichloromethane)< 0.1 M (Low)Not Recommended. Poor solubility due to the polar HCl salt moiety.[3]
Water Sparingly Soluble The Fmoc group renders the molecule largely hydrophobic despite the salt form.[3]
2.2 Mechanistic Insight: The "Salt Effect" in SPPS

Unlike standard Fmoc-amino acids which are often free acids, this compound is supplied as a Hydrochloride (HCl) salt .[3]

  • Impact: The presence of Cl⁻ counterions increases polarity.[3] While this aids dissolution in polar aprotic solvents (DMF), it requires the addition of a tertiary base (e.g., DIEA or NMM) during the coupling step to neutralize the salt and liberate the nucleophilic amine for activation, or to buffer the acidity if pre-activation is used.[3]

  • Risk: Dissolving in pure DCM often leads to suspension rather than true solution, risking heterogeneous coupling and deletion sequences.[3]

Operational Protocols
3.1 Stock Solution Preparation (0.2 M Standard)

Objective: Prepare 10 mL of a 0.2 M solution in DMF for automated synthesis.

  • Calculation:

    • Target Concentration: 0.2 mmol/mL

    • Volume: 10 mL

    • Required Mass:

      
      [3]
      
  • Weighing: Weigh 1.006 g of Fmoc-D-HomoArg(Et)₂-OH·HCl into a dry 15 mL polypropylene tube.

    • Note: The powder is hygroscopic.[3] Minimize exposure to air.

  • Solvation: Add 8.0 mL of high-purity (amine-free) DMF.

  • Dissolution Cycle:

    • Vortex vigorously for 30 seconds.

    • Sonicate at ambient temperature (20-25°C) for 2 minutes.

    • Visual Check: Solution must be clear and colorless.[3] If particles persist, add DMF to final volume (10 mL) and repeat sonication.

  • Final Volume Adjustment: Adjust volume to exactly 10.0 mL with DMF.

3.2 Coupling Protocol (Activation)

Because the guanidine group is ethylated and lacks the bulky Pbf/Pmc protecting groups found in standard Arginine, steric hindrance is reduced, but the electronic environment is altered.[3]

  • Reagents: DIC/Oxyma Pure or HATU/DIEA.[3]

  • Base Requirement: Since this is an HCl salt, you must account for the extra equivalent of acid.[3]

    • Standard: 1.0 eq AA : 0.95 eq HATU : 2.0 eq DIEA.[3]

    • For HCl Salts: Increase DIEA to 3.0 eq to neutralize the HCl bound to the amino acid.[3]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dissolution workflow, ensuring optimal coupling efficiency.

SolubilityWorkflow Start Fmoc-D-HomoArg(Et)2-OH HCl (Solid Powder) SolventSelect Select Solvent System Start->SolventSelect DMF DMF (Recommended) Target: 0.2 - 0.5 M SolventSelect->DMF NMP NMP (Alternative) Target: 0.2 - 0.5 M SolventSelect->NMP DCM DCM (Avoid) Solubility < 0.1 M SolventSelect->DCM Not Recommended Dissolution Dissolution Protocol 1. Vortex (30s) 2. Sonicate (2 min, <30°C) DMF->Dissolution NMP->Dissolution Check Visual Inspection Clear Solution? Dissolution->Check Success Proceed to Coupling (Add +1 eq Base) Check->Success Yes Fail Troubleshoot: Add DMSO (max 10%) or Reduce Conc. Check->Fail No Fail->Dissolution

Figure 1: Decision logic for solvent selection and dissolution of Fmoc-D-HomoArg(Et)₂-OH HCl.

Stability & Storage (E-E-A-T)
  • Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture, leading to hydrolysis of the Fmoc group over time (slow release of dibenzofulvene).[3]

  • Storage: Store at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solution Stability: Solutions in DMF should be used within 24 hours . Spontaneous Fmoc cleavage can occur in DMF upon prolonged standing, especially if the solvent contains trace amines.[3]

References

Sources

Technical Guide: Symmetrical Diethylguanidino Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Structural Imperative

In the landscape of peptidomimetics and molecular transport, the guanidinium group is a privileged scaffold due to its high basicity (


) and capacity for bidentate hydrogen bonding. However, the native guanidino group (as found in Arginine) suffers from poor oral bioavailability and rapid metabolic clearance.

Symmetrical diethylguanidino amino acid derivatives —specifically


-diethyl-L-arginine and its structural congeners—represent a critical chemical evolution. By introducing ethyl groups symmetrically on the 

and

nitrogens, researchers can modulate lipophilicity (LogP) and steric occlusion without abolishing the cationic charge essential for membrane interaction. This guide dissects the synthesis, physicochemical properties, and therapeutic utility of these derivatives, moving beyond standard arginine oligomers to next-generation lipophilic cations.

Chemical Identity & Structural Logic

The Symmetry Factor

The term "symmetrical" in this context refers to the substitution pattern on the guanidino core. Unlike asymmetrical derivatives (where both alkyl groups reside on a single terminal nitrogen, analogous to Asymmetrical Dimethylarginine or ADMA), symmetrical derivatives distribute the steric bulk.

  • Asymmetrical (

    
    -diethyl):  High steric bulk on one side; disrupts hydrogen bonding capability significantly.
    
  • Symmetrical (

    
    -diethyl):  Retains the pseudo-C2 symmetry of the guanidinium resonance hybrid. This preserves the ability to form bidentate hydrogen bonds with phosphate heads (phospholipids) or carboxylates (Asp/Glu in protein active sites) while shielding the core from proteolytic enzymes.
    
Physicochemical Profile
PropertyNative ArginineSym. Diethylarginine (SDEA)Impact on Drug Design
Basicity (

)
~13.8~13.0–13.4Slight reduction; remains protonated at physiological pH.
Lipophilicity (LogP) -4.20~ -2.5 to -1.8Drastic improvement in membrane partitioning.
H-Bond Donors 53Reduced solvation penalty; easier desolvation upon binding.
Steric Volume LowHighBlocks trypsin-like proteolysis at the Arg site.

Synthetic Methodology

Core Directive: The synthesis of symmetrical diethylguanidino amino acids requires avoiding the "asymmetrical" byproduct which is thermodynamically favored in some nucleophilic substitutions. The protocol below utilizes a thiourea-based guanylation strategy, favored for its regiocontrol.

Reagents & Precursors
  • Substrate:

    
    -Fmoc-L-Ornithine-tert-butyl ester (Ornithine provides the side chain length).
    
  • Guanylating Agent:

    
    -Diethylthiourea (commercially available or synthesized from ethyl isothiocyanate + ethylamine).
    
  • Promoter: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide).

  • Solvent: DMF (Anhydrous).

Step-by-Step Protocol: Mercury-Free Guanylation

Standard mercury-based desulfurization is obsolete due to toxicity. This protocol uses EDC as a desulfurizing coupling agent.

  • Preparation of the Thiourea Intermediate:

    • Dissolve

      
      -Fmoc-Orn-OtBu (1.0 eq) and 
      
      
      
      -diethylthiourea (1.2 eq) in anhydrous DMF under
      
      
      atmosphere.
    • Cool to 0°C. Add EDC

      
      HCl (1.5 eq) and TEA (2.0 eq).
      
    • Mechanism: The EDC activates the thiourea sulfur, creating a leaving group. The distal amine of Ornithine attacks the central carbon.

    • Critical Checkpoint: Monitor TLC (5% MeOH in DCM). The reaction is slower than standard guanylation; allow 12–24 hours at room temperature.

  • Workup & Purification:

    • Dilute reaction with EtOAc. Wash with 5%

      
      , water, and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography is essential to remove urea byproducts. Elute with a gradient of DCM

      
       DCM:MeOH (95:5).
      
  • Deprotection (Global):

    • Fmoc Removal: Treat with 20% Piperidine in DMF (30 min).

    • t-Bu Removal: Treat with TFA:TIPS:H2O (95:2.5:2.5).

    • Result: Symmetrical

      
      -diethylarginine (SDEA) as a trifluoroacetate salt.
      
Visualization of Synthesis Pathway

SynthesisPath Orn Fmoc-Ornithine-OtBu Inter Activated Thiourea (EDC Adduct) Orn->Inter Nucleophilic Attack (NH2) Thio N,N'-Diethylthiourea Thio->Inter Activation (EDC/TEA) Prod_Prot Protected Diethyl-Arg Inter->Prod_Prot - Urea Byproduct Cyclization/Elimination Final Sym. Diethylarginine (SDEA) Prod_Prot->Final 1. Piperidine (Fmoc) 2. TFA (tBu)

Figure 1: Mercury-free synthesis of Symmetrical Diethylarginine via EDC-promoted guanylation.

Mechanism of Action: The "Lipophilic Cation" Effect

The biological utility of symmetrical diethylguanidino derivatives hinges on their interaction with cell membranes and transporter proteins.

Membrane Translocation

Unlike native arginine, which requires active transport (CAT-1/2 transporters) or high-concentration gradients (polyarginine) to enter cells, diethyl-derivatives exhibit enhanced passive diffusion potential.

  • Charge Delocalization: The ethyl groups disperse the positive charge density via inductive effects (

    
    ), slightly softening the "hardness" of the cation.
    
  • Lipophilic Shielding: The ethyl chains act as a hydrophobic shell, reducing the energy penalty for the cation to enter the lipid bilayer's hydrophobic core.

Enzyme Inhibition (NOS)

Symmetrical diethylarginine acts as a competitive inhibitor of Nitric Oxide Synthase (NOS).

  • Steric Clash: The bulky ethyl groups prevent the molecule from adopting the precise planar geometry required for the oxidation of the guanidino nitrogen by the heme center of NOS.

  • Selectivity: This steric bulk often imparts selectivity for iNOS (inducible) over eNOS (endothelial), a desirable trait for anti-inflammatory drug development.

Pathway Diagram: Membrane Interaction

MembraneInteraction SDEA Sym. Diethyl-Arg (Cationic + Lipophilic) Membrane Cell Membrane (Phospholipid Bilayer) SDEA->Membrane Electrostatic Attraction Transporter CAT-1 Transporter Membrane->Transporter Substrate Recognition (Lower Affinity than Arg) Passive Passive Diffusion (Enhanced) Membrane->Passive Ethyl Shielding reduces desolvation cost Target Intracellular Target (NOS / RNA) Transporter->Target Active Transport Passive->Target Cytosolic Entry

Figure 2: Dual-mode cellular entry of Symmetrical Diethylguanidino derivatives.

Experimental Validation Protocol

Objective: Determine the lipophilicity (


) and membrane permeability of the synthesized derivative.
Shake-Flask LogD Assay
  • Preparation: Prepare a 10 mM stock of Symmetrical Diethylarginine in PBS (pH 7.4).

  • Partitioning: Mix 500

    
    L of stock with 500 
    
    
    
    L of 1-octanol in a glass vial.
  • Equilibration: Vortex vigorously for 1 hour; centrifuge at 10,000 rpm for 5 mins to separate phases.

  • Quantification:

    • Remove the aqueous phase.

    • Analyze concentration via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

    • Calculate

      
      .
      
    • Target Metric: Expect

      
       shift from -4.2 (Arg) to approx -2.0.
      
Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Donor Plate: Load 300

    
    L of 100 
    
    
    
    M compound in PBS (pH 7.4).
  • Acceptor Plate: Load 200

    
    L of PBS.
    
  • Membrane: Pre-coat the PVDF filter with 4

    
    L of 1% lecithin in dodecane.
    
  • Incubation: Sandwich plates and incubate for 5 hours at 25°C.

  • Readout: Measure UV absorbance (210-230 nm) of acceptor well.

References

  • Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." Proceedings of the National Academy of Sciences, 97(24), 13003–13008. Link

  • Lebrun, P., et al. (2011). "Development of a new fluorogenic probe for the monitoring of arginine-rich cell-penetrating peptide internalization." ChemBioChem, 12(6), 879-882. Link

  • Southhead, T. M., et al. (2016). "Guanidinium-rich molecular transporters: 15 years of cell-penetrating research." Accounts of Chemical Research, 50(10), 2462–2474. Link

  • Katritzky, A. R., et al. (2005). "Synthesis of guanidines." Arkivoc, 2005(iv), 49-87. Link

  • Teixidó, M., et al. (2005). "Solid-phase synthesis of N,N'-dialkylguanidines from N-alkylthioureas." Journal of Combinatorial Chemistry, 7(4), 579-584. Link

Fmoc-D-hArg(Et)2-OH HCl chemical and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Chemical & Physical Properties | Synthetic Utility | Biological Significance[1]

Executive Summary

Fmoc-D-hArg(Et)2-OH HCl (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-diethyl-D-homoarginine hydrochloride) is a specialized, non-canonical amino acid derivative designed for advanced peptide therapeutics. It combines three critical structural modifications to enhance drug-like properties:

  • Homoarginine Backbone: Extends the side chain by one methylene unit (

    
    ) compared to arginine, altering receptor binding geometry and reducing recognition by standard proteases.
    
  • D-Chirality: Inverts the stereocenter, rendering the residue nearly immune to cleavage by endogenous L-specific peptidases.

  • Diethyl Guanidino Substitution: The symmetrical ethylation of the guanidino group provides significant steric hindrance and lipophilicity, further blocking trypsin-like enzymatic attack and improving membrane permeability.

This guide details the physicochemical characteristics, handling protocols, and synthetic integration of this compound into Solid Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Analysis[2][3]
2.1 Nomenclature and Identification
PropertyDetail
Chemical Name Fmoc-D-Homoarg(Et)2-OH hydrochloride (Symmetrical)
IUPAC Name (2R)-6-[[bis(ethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid hydrochloride
CAS Number 2098497-24-4
Molecular Formula

Molecular Weight 503.03 g/mol
Chirality D-Enantiomer (R-configuration at

-carbon)
2.2 Structural Visualization

The following diagram illustrates the chemical structure, highlighting the Fmoc protecting group, the extended homoarginine chain, and the steric diethyl-guanidine terminus.

FmocDhArgEt2 Figure 1: Structural Logic of Fmoc-D-hArg(Et)2-OH HCl Fmoc Fmoc Group (Lipophilic Protection) AlphaC α-Carbon (D-Configuration) Fmoc->AlphaC Carbamate Link SideChain Homoarginine Linker (-(CH2)4-) AlphaC->SideChain Side Chain Guanidine Guanidino Core (Positive Charge) SideChain->Guanidine Terminal N Ethyls Diethyl Substitution (Steric Shield) Guanidine->Ethyls Symmetrical Substitution

Physical Properties & Stability[1]
3.1 Physicochemical Data
ParameterSpecificationCausality/Implication
Appearance White to off-white powderIndicates high purity; yellowing suggests Fmoc cleavage or oxidation.
Solubility Soluble in DMF, DMSO, NMPCompatible with standard SPPS solvents. Poor solubility in water/ether.
Hygroscopicity Moderate to HighThe HCl salt form attracts moisture; must be stored desiccated.
Melting Point Not typically reported (Decomposes)Amino acid salts often decompose before melting; MP is not a reliable purity index.
Purity (HPLC)

(Typical)
Critical for preventing deletion sequences in synthesis.
3.2 Stability Profile
  • Thermal Stability: Stable at room temperature for short durations (24-48h) during synthesis. Long-term storage requires

    
     to prevent slow de-esterification or Fmoc removal.
    
  • Light Sensitivity: Protect from prolonged exposure to UV light, which can degrade the Fmoc moiety.

  • Acid/Base Sensitivity:

    • Base: Rapidly deprotected (Fmoc removal) by piperidine/DBU.

    • Acid: The side chain is stable to TFA (Trifluoroacetic acid) used in global cleavage.

Synthetic Utility: SPPS Integration

This compound is used in Fmoc-based Solid Phase Peptide Synthesis.[1][2][3] Unlike standard Arginine, the diethyl group does not require a Pbf/Pmc protecting group because the alkyl substitution reduces the nucleophilicity of the guanidine nitrogens, preventing acylation during coupling.

4.1 Coupling Protocol (Self-Validating System)

Objective: Efficient incorporation into a peptide chain without racemization.

  • Reagent Preparation:

    • Dissolve Fmoc-D-hArg(Et)2-OH HCl in DMF (0.2 M concentration).

    • Note: If turbidity persists, add a small volume of NMP or DMSO.

  • Activation (Standard):

    • Use HATU/HOAt or DIC/Oxyma for activation.

    • Ratio: 1:1:2 (Amino Acid : HATU : DIPEA).

    • Critical Step: Pre-activate for only 30-60 seconds to minimize racemization risk, although D-amino acids are less prone to this than L-isomers in this context.

  • Coupling:

    • Add activated solution to the resin.[1]

    • Reaction time: 45–60 minutes at Room Temperature.

    • Validation: Perform a Kaiser Test (ninhydrin).[4]

      • Blue beads: Incomplete coupling

        
         Double couple.
        
      • Colorless beads: Complete coupling

        
         Proceed.
        
  • Fmoc Deprotection:

    • 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (3x).

4.2 Synthesis Workflow Diagram

SPPS_Workflow Figure 2: SPPS Coupling Workflow for Fmoc-D-hArg(Et)2-OH Start Resin-Bound Peptide (Fmoc-Removed) Couple Coupling Reaction (45-60 min, RT) Start->Couple Dissolve Dissolve Fmoc-D-hArg(Et)2-OH in DMF (0.2M) Activate Add HATU/DIPEA (Pre-activate 1 min) Dissolve->Activate Activate->Couple Test Kaiser Test (Validation) Couple->Test Wash Wash (DMF/DCM) Test->Wash Colorless (Pass) Fail Double Couple Test->Fail Blue (Fail) Fail->Couple

Biological & Pharmacological Significance[8]
5.1 Mechanism of Proteolytic Resistance

The incorporation of Fmoc-D-hArg(Et)2-OH into a peptide sequence confers exceptional stability against serum proteases, particularly trypsin.

  • Trypsin Action: Trypsin cleaves at the C-terminal side of Lysine and Arginine. It relies on a deep, negatively charged pocket (Asp189) to stabilize the positive charge of the guanidine/amine.

  • Inhibition by D-hArg(Et)2:

    • Steric Clash: The diethyl groups on the guanidine head create significant steric bulk, preventing the side chain from fitting into the S1 specificity pocket of trypsin.

    • Stereochemical Mismatch: The D-configuration orients the side chain in a direction that the enzyme's active site cannot accommodate efficiently.

5.2 Applications in Drug Development[2]
  • Antibody-Drug Conjugates (ADCs): Used as a cleavable linker payload that resists premature degradation in the blood but releases the active drug upon lysosomal processing (if designed with specific adjacent cleavable sites).

  • Cell Penetrating Peptides (CPPs): The increased lipophilicity from the ethyl groups and the homoarginine chain length enhances interaction with the cell membrane lipid bilayer, potentially improving cytosolic delivery.

Handling, Storage & Safety
  • Storage: Store at

    
     (standard freezer) or 
    
    
    
    for long term. Keep container tightly sealed with desiccant.
  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc group.

  • Safety: Treat as a standard laboratory chemical irritant. Wear gloves, goggles, and lab coat. Avoid inhalation of dust.

References
  • PubChem. (n.d.).[5][2] Fmoc-L-Homoarginine Hydrochloride Salt (Analogous Structure Reference). National Library of Medicine. Retrieved from [Link]

  • Zhu, R., et al. (2010).[6] An Efficient and Economical Method for the Preparation of Fmoc-Arg(w,w')2-OH. Chinese Journal of Chemistry, 28(8), 1508-1509.[6] (Cited for synthetic context of diethyl arginine derivatives).[6][4]

Sources

Executive Summary: The Strategic Value of Fmoc-D-HomoArg(Et)2-OH

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptidomimetics and Antibody-Drug Conjugates (ADCs), Fmoc-D-Homoarginine(ethyl)2-OH Hydrochloride (CAS: 2098497-24-4) has emerged as a critical building block.[1][2] Unlike standard arginine, this non-canonical amino acid offers a dual advantage: the D-configuration combined with the homo-elongation and diethyl-guanidino modification confers exceptional resistance to trypsin-mediated proteolysis.

For drug development professionals, this compound is not merely a spacer; it is a stability enhancer.[3][4] However, its sourcing is fraught with technical pitfalls. Low-purity batches often contain mono-ethylated impurities or enantiomeric contaminants that are inseparable during final peptide purification.

This guide provides a validated framework for sourcing, quality control, and application of high-purity Fmoc-D-HomoArg(Et)2-OH HCl, ensuring your synthesis campaigns yield clinical-grade data.

Chemical Profile & Critical Specifications

To ensure reproducibility, the raw material must meet rigorous specifications. The absence of a side-chain protecting group (like Pbf) is a key feature; the diethyl-guanidino group is stabilized as a hydrochloride salt, reducing the complexity of the final cleavage step but increasing the importance of water content control.

Table 1: Technical Specification Baseline
ParameterAcceptance CriterionTechnical Rationale
Chemical Name Fmoc-D-HomoArg(Et)2-OH · HClTarget molecule.
CAS Number 2098497-24-4 Unique identifier for the D-isomer.
Appearance White to off-white powderYellowing indicates Fmoc cleavage or oxidation.
Purity (HPLC) ≥ 98.0% Impurities >2% (e.g., mono-ethyl) co-elute with product.
Chiral Purity ≥ 99.5% ee D-isomer is critical for proteolytic stability.
Water Content ≤ 1.0% (Karl Fischer)Excess water hydrolyzes active esters during coupling.
Counter Ion Chloride (Cl⁻) confirmedEnsures the guanidine is protonated and unreactive.
Solubility Clear in DMF (0.5 M)Turbidity indicates inorganic salts or polymerization.

Supply Chain Landscape

Sourcing this specific derivative requires distinguishing between manufacturers and re-sellers. Direct sourcing from specialized synthesis houses is recommended to ensure batch traceability.

Table 2: Supplier Tier Analysis
SupplierTierCatalog / RefNotes on Quality & Stock
Chem-Impex Int'l Tier 1 (Preferred) Cat # 29743High reliability; provides detailed COA including chiral data. US-based stock often available.
MedChemExpress Tier 2 (Specialist)Cat # HY-W016624Good for small R&D scales (50mg - 1g). Strong analytical data provided.
ChemScene Tier 2 (Specialist)Cat # CS-0448983Viable alternative; verify batch-specific H-NMR before purchase.
Alfa Chemistry Tier 3 (Aggregator)CAS 2098497-24-4Useful for bulk inquiries; lead times may vary.

Sourcing Directive: Always request a "Batch-Specific COA" before purchase. Verify that the mass spectrum matches the hydrochloride salt (MW ~503.0 Da) and not the free base.

Quality Assurance: The Self-Validating Protocol

Trusting a supplier's COA is insufficient for GMP or late-stage pre-clinical work. Implement this internal QC workflow upon receipt of material.

Protocol A: Identity & Purity Validation
  • Solvent: Dissolve 1 mg in 1 mL MeOH:Water (50:50).

  • HPLC Method: C18 Column, Gradient 5-95% B (ACN + 0.1% TFA) over 20 min.

    • Pass: Single peak >98% area.[5]

    • Fail: Shoulder peaks (indicates racemization or mono-ethyl analogs).

  • MS Check: ESI+ mode. Look for [M+H]+ = 467.2 (Free base mass) and [M-Fmoc]+ fragment.

Visualization: QC Decision Matrix

QC_Workflow Start Material Receipt (Fmoc-D-HomoArg(Et)2-OH HCl) Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (0.5M in DMF) Visual->Solubility Pass Reject QUARANTINE / RETURN Visual->Reject Yellow/Clumped HPLC HPLC Analysis (Purity > 98%?) Solubility->HPLC Clear Solution Solubility->Reject Turbid MS Mass Spec (MW 503.0 confirmed?) HPLC->MS Single Peak HPLC->Reject Impurities >2% Chiral Chiral HPLC (>99.5% ee?) MS->Chiral Identity Confirmed MS->Reject Wrong Mass Approve RELEASE FOR SYNTHESIS Chiral->Approve Pass Chiral->Reject Racemized

Figure 1: Incoming Raw Material Quality Control Workflow.

Application Note: Optimization in SPPS

The steric bulk of the diethyl-homoarginine side chain presents a kinetic barrier during coupling. Furthermore, because the side chain is unprotected (protonated salt), base-mediated side reactions are possible if not managed.

Critical Synthesis Parameters
  • Coupling Reagents: Avoid weak activators like DIC/HOBt.

    • Recommended: HATU or PyBOP with DIPEA (Ratio 1:0.95:2).

    • Note: Use a slight deficit of HATU (0.95 eq) relative to the amino acid to prevent capping of the resin by tetramethylguanidinium formation.

  • Base Handling: The HCl salt consumes 1 equivalent of DIPEA immediately.

    • Protocol: Pre-activate the amino acid with HATU and 2.5 equivalents of DIPEA to ensure the N-alpha amine is free for coupling.

  • Reaction Time: Extend coupling time to 2 hours or use double coupling (2 x 45 min) to overcome steric hindrance from the ethyl groups.

Visualization: SPPS Coupling Cycle

SPPS_Cycle Resin Peptide-Resin (N-Term Free) Coupling Coupling Reaction (2h or 2x45min) Resin->Coupling PreAct Pre-Activation AA + HATU + DIPEA (2.5eq) PreAct->Coupling Activated Ester Wash Wash (DMF/DCM) Coupling->Wash Kaiser Kaiser Test (Blue = Incomplete) Wash->Kaiser Kaiser->Coupling Blue (Fail) - Recouple Deprotect Fmoc Removal (20% Piperidine) Kaiser->Deprotect Colorless (Pass) Next Next Cycle Deprotect->Next

Figure 2: Optimized SPPS Cycle for Sterically Hindered Amino Acids.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134128777 (Fmoc-D-HomoArg(Et)2-OH). Retrieved from [Link]

Sources

Methodological & Application

solid phase peptide synthesis protocol for Fmoc-d-homoarg(et)2-oh

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-Homoarg(Et)2-OH Incorporation

Introduction & Mechanistic Rationale

The incorporation of non-natural amino acids is a cornerstone of modern peptide engineering and targeted drug delivery. Fmoc-D-Homoarg(Et)2-OH (Fmoc-D-N,N'-diethylhomoarginine hydrochloride, CAS: 2098497-24-4) is a highly specialized, sterically hindered arginine derivative. It is primarily utilized in the synthesis of cleavable linkers for Antibody-Drug Conjugates (ADCs) and the development of proteolytically stable peptide therapeutics[1].

The Causality of Protease Resistance: Natural L-arginine residues are highly susceptible to rapid cleavage by trypsin-like serine proteases. By inverting the stereocenter to the D-configuration and introducing significant steric bulk via diethylation of the guanidino group, Fmoc-D-Homoarg(Et)2-OH creates a profound steric clash within the protease active site[1]. This structural modification effectively renders the resulting peptide sequence resistant to systemic trypsin degradation while allowing for highly specific, targeted cleavage by specialized lysosomal enzymes within the tumor microenvironment.

ADC_Pathway ADC ADC Complex Stable in Circulation Trypsin Trypsin Exposure (Proteolysis Resisted) ADC->Trypsin Systemic Transport Tumor Tumor Microenvironment Internalization Trypsin->Tumor D-Har(Et)2 Protection Cleavage Enzymatic Cleavage (Specific Lysosomal Proteases) Tumor->Cleavage Endocytosis Release Payload Release Targeted Cell Death Cleavage->Release Linker Degradation

Mechanism of D-Homoarg(Et)2-OH in ADC linkers conferring trypsin resistance and payload delivery.

Critical SPPS Considerations: The "Salt as a Protecting Group" Paradigm

Unlike standard arginine derivatives (e.g., Fmoc-Arg(Pbf)-OH), Fmoc-D-Homoarg(Et)2-OH is supplied as a hydrochloride salt without a covalent protecting group (like Pbf or Boc) on the guanidino side chain[2].

This presents two critical mechanistic deviations from standard SPPS protocols:

  • Inherent Side-Chain Protection: The N,N'-diethylguanidino group is highly basic. Under standard coupling conditions, it remains fully protonated. This persistent positive charge, combined with the extreme steric hindrance of the ethyl groups, acts as a pseudo-protecting group, naturally preventing unwanted acylation of the side chain during synthesis.

  • Stoichiometric Base Adjustment: Because the building block is an HCl salt, the coupling reaction mixture must contain additional equivalents of a non-nucleophilic base (e.g., DIEA) to neutralize the hydrochloride counterion. Failure to neutralize the HCl will result in the protonation and deactivation of coupling reagents like HATU, leading to catastrophic coupling failures.

Quantitative Data & Reagent Profiling

Table 1: Physicochemical Profile of Fmoc-D-Homoarg(Et)2-OH·HCl

Property Specification Impact on SPPS Workflow
CAS Number 2098497-24-4 Verification of correct isomer and salt form.
Molecular Weight 519.08 g/mol Requires precise stoichiometric calculation for coupling.
Side Chain Protection None (HCl Salt) Eliminates the need for prolonged TFA scavenging during cleavage.

| Steric Hindrance | Very High | Mandates highly reactive coupling agents (HATU or DIC/Oxyma). |

Table 2: Optimized Coupling Stoichiometry (Relative to Resin Loading)

Reagent Equivalents Function / Mechanistic Rationale
Peptidyl-Resin 1.0 eq Solid support with free N-terminal amine.
Fmoc-D-Har(Et)2-OH·HCl 4.0 eq Excess required to drive the reaction of the bulky amino acid.
HATU 3.9 eq Uronium coupling agent (slightly sub-stoichiometric to AA to prevent capping).

| DIEA | 8.0 - 10.0 eq | 4 eq for HATU activation + 4 eq to neutralize the AA hydrochloride salt. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Due to the bulkiness of the diethylhomoarginine residue, orthogonal double-coupling is highly recommended to ensure sequence fidelity.

Phase 1: Resin Preparation & Fmoc Deprotection
  • Swelling: Transfer the peptidyl-resin to a fritted SPPS reaction vessel. Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes. Drain completely.

  • Deprotection: Add 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Note: Residual piperidine will prematurely neutralize the coupling activation.

Phase 2: First Coupling (HATU/DIEA)
  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-D-Homoarg(Et)2-OH·HCl and 3.9 eq of HATU in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIEA) to the vial. The solution should turn pale yellow. Vortex for 30 seconds to ensure complete neutralization of the HCl salt and formation of the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours . (Elevating the temperature to 50°C using a microwave peptide synthesizer can reduce this to 15 minutes).

  • Washing: Drain the reaction vessel and wash with DMF (3 × 1 min).

Phase 3: Validation & Orthogonal Double Coupling
  • Kaiser Test: Perform a Kaiser test on a few resin beads. A blue color indicates unreacted amines (incomplete coupling). Given the steric bulk of this residue, a slightly positive result is common.

  • Orthogonal Second Coupling (If Kaiser Positive):

    • Mechanistic Insight: Do not use HATU for the second coupling. Repeated exposure of the unreacted amine to HATU can cause irreversible guanidinylation (uronium capping).

    • Dissolve 4.0 eq of Fmoc-D-Homoarg(Et)2-OH·HCl and 4.0 eq of OxymaPure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and 4.0 eq of DIEA (to neutralize the HCl salt).

    • Add to the resin and agitate for an additional 2 hours.

  • Capping: Wash the resin with DMF. Add Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to cap any remaining unreacted amines, preventing deletion sequences.

Phase 4: Cleavage
  • Preparation: Following the completion of the peptide sequence and final Fmoc removal, wash the resin with DCM and dry under a vacuum.

  • Cleavage Cocktail: Add a standard cleavage cocktail (e.g., TFA / Triisopropylsilane (TIPS) / H2O at 95:2.5:2.5).

  • Execution: Agitate for 2 hours. Note: Because D-Homoarg(Et)2 lacks a Pbf group, extended cleavage times (which are normally required to remove Pbf from standard arginine) are not strictly necessary unless required by other residues in the sequence.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

SPPS_Workflow Step1 Resin Preparation Swelling in DMF/DCM Step2 Fmoc Deprotection 20% Piperidine in DMF Step1->Step2 Step3 Activation Mixture Fmoc-D-Homoarg(Et)2-OH·HCl + HATU + DIEA (8 eq) Step2->Step3 Wash (x5) Step4 Coupling Reaction 2 Hours at RT Step3->Step4 Transfer to resin Step5 Kaiser Test Validation Step4->Step5 Wash (x3) Step5->Step2 Complete (Next Cycle) Step6 Double Coupling (If Kaiser Positive) DIC / OxymaPure Step5->Step6 Incomplete

Workflow for the incorporation of Fmoc-D-Homoarg(Et)2-OH via SPPS.

References

Sources

Application Note: Optimized Coupling Conditions for Fmoc-D-HomoArg(Et)2-OH in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Fmoc-D-HomoArg(Et)2-OH (Fmoc-D-N,N-diethyl-homoarginine) presents a unique set of challenges in Solid Phase Peptide Synthesis (SPPS). Unlike standard arginine derivatives protected with Pbf or Pmc groups, this building block is typically supplied as a hydrochloride salt with an unprotected, alkylated guanidino side chain.

Successful coupling requires a strategy that balances steric hindrance (due to the ethyl groups and "homo" methylene extension) with chemical stability (preventing lactamization and racemization). This guide details a validated protocol using DIC/Oxyma Pure activation, which offers superior performance over aminium/phosphonium salts (HATU/HBTU) by maintaining a lower basicity profile, crucial for preserving the protonated state of the side chain.

Quick Reference: Physicochemical Profile
ParameterSpecification
Molecule Fmoc-D-HomoArg(Et)2-OH[1][2][3][4][5] · HCl
MW ~500-550 g/mol (varies by salt stoichiometry)
Solubility Moderate in DMF; may require 5-10% DMSO or NMP.
Side Chain pKa ~12.5 (Guanidinium). Supplied as HCl salt.[2][6]
Key Challenge Steric bulk + Risk of intramolecular cyclization (lactamization) if side chain is deprotonated.
Recommended Activation DIC / Oxyma Pure (1:1:1 ratio).
Avoid High concentrations of DIPEA (risks deprotonating side chain).

Technical Background & Mechanistic Insights

The Challenge of the "Et2" and "Homo" Modifications

The D-HomoArg(Et)2 residue combines three structural complications:

  • D-Configuration: Susceptible to racemization (conversion to L-form) if activation is too slow or base concentration is too high.

  • Homo-insertion: The extra methylene group (

    
    ) in the side chain increases flexibility, which paradoxically can enhance the rate of intramolecular side reactions (like 
    
    
    
    -lactam formation) by allowing the side chain to fold back onto the activated carboxyl group more easily than in standard arginine.
  • Diethyl Guanidine (Et2): The bulky ethyl groups create significant steric hindrance during the coupling event. Furthermore, because it is often supplied as an HCl salt (without Pbf protection), the guanidine group relies on protonation for protection.

Activation Chemistry: Why DIC/Oxyma?

Standard protocols using HBTU/DIPEA or HATU/DIPEA are risky for this residue.

  • The Base Problem: These methods require excess base (DIPEA). If the base neutralizes the side-chain HCl, the free guanidine becomes nucleophilic. It can then attack the activated carboxyl ester, forming a lactam (terminating the chain) or causing branching.

  • The Solution: DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) forms a highly reactive ester at near-neutral to slightly acidic pH. This ensures the side chain remains protonated (and thus protected) while driving the coupling of the sterically hindered carboxyl group.

Detailed Coupling Protocol

Reagent Preparation
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

    • Note: If the Fmoc-AA-HCl salt appears cloudy in pure DMF, add NMP (N-methyl-2-pyrrolidone) or DMSO dropwise until clear. The salt form is more polar than standard Fmoc-AAs.

  • Concentration: 0.2 M to 0.4 M (Higher concentration drives kinetics).

Automated/Manual Workflow

This protocol assumes a standard 0.1 mmol scale. Adjust volumes proportionally.

Step 1: Resin Preparation Ensure the resin is fully swollen in DMF (30 mins) and the previous Fmoc group is removed (20% Piperidine/DMF). Wash resin 5x with DMF.

Step 2: Activation (Pre-activation is NOT recommended)

  • Amino Acid: 4.0 equivalents of Fmoc-D-HomoArg(Et)2-OH · HCl.

  • Activator: 4.0 equivalents of Oxyma Pure.

  • Coupling Agent: 4.0 equivalents of DIC.[7]

  • Crucial:Do NOT add DIPEA or NMM. The HCl on the side chain must remain.

Step 3: Coupling Reaction

  • Dissolve the Amino Acid and Oxyma in the minimum volume of DMF.

  • Add DIC immediately before transferring to the resin.

  • Reaction Time:

    • Room Temperature: 2 hours (Double coupling recommended: 2 x 1 hour).

    • Microwave (75°C): 10 minutes (Single coupling usually sufficient, but watch for racemization). Recommendation: Stick to RT for D-amino acids to ensure chiral purity.

Step 4: Monitoring Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

  • Note: Due to the steric bulk of the (Et)2 groups, the coupling might be sluggish. If the test is positive, perform a second coupling with fresh reagents.

Step 5: Capping (Mandatory) Cap unreacted amines with Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.

Visualization of Workflow

CouplingWorkflow Start Start: Resin-AA-NH2 Dissolve Dissolve Fmoc-D-HomoArg(Et)2-OH.HCl + Oxyma Pure in DMF/NMP Start->Dissolve CheckSol Solution Clear? Dissolve->CheckSol AddDMSO Add 10% DMSO CheckSol->AddDMSO No AddDIC Add DIC (1:1 eq vs AA) NO BASE ADDITION CheckSol->AddDIC Yes AddDMSO->AddDIC Coupling Coupling Reaction (RT for 120 min or MW 75°C for 10 min) AddDIC->Coupling QC Kaiser/Chloranil Test Coupling->QC Recouple Re-couple (Fresh Reagents) QC->Recouple Fail (Blue) Cap Capping (Ac2O) QC->Cap Pass (Colorless) Recouple->QC Next Next Cycle Cap->Next

Figure 1: Decision logic for coupling sterically hindered, salt-form amino acids.

Troubleshooting & Quality Control

Common Issues
SymptomProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test)Steric hindrance of (Et)2 group.Double Couple: Repeat step with fresh reagents. Heat: Increase temp to 50°C (carefully). Solvent: Use pure NMP instead of DMF.
Low Yield / Deletion Lactamization (Side chain attack).Check Base: Ensure NO DIPEA was used. The side chain must stay protonated (HCl salt).
Racemization (D/L mix in HPLC)Over-activation or high temp.Switch Reagents: Use DIC/Oxyma only. Avoid HATU. Lower Temp: Couple at RT or 40°C max.
Precipitation in Vial Salt form insolubility.Add DMSO or DCM cosolvent. Ensure concentration is <0.3 M.
Analytical Validation (HPLC/MS)
  • Retention Time: The (Et)2 and Homo-modifications make this residue significantly more hydrophobic than Arginine. Expect a shift to higher % Acetonitrile gradients.

  • Mass Spec: Look for the parent ion

    
    .
    
    • Impurity Check: Watch for

      
       (Lactam formation/loss of water) or 
      
      
      
      (if capping occurred on the side chain, though unlikely with Et2).

References

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols.[8] Springer Protocols. (General SPPS best practices for hindered amino acids).

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602. Link

  • MedChemExpress. (n.d.). Fmoc-D-homoArg(Et)2-OH hydrochloride Product Information. Link

  • Sigma-Aldrich. (n.d.). Fmoc-D-Homoarg(Et)2-OH hydrochloride.[1][2][3][4][5] Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry - A European Journal, 15(37), 9394–9403. Link

Sources

incorporating Fmoc-d-homoarg(et)2-oh into antibody drug conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Fmoc-D-HomoArg(Et)₂-OH into Antibody-Drug Conjugates (ADCs)

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs) faces two critical challenges: hydrophobicity-induced aggregation and premature payload release in systemic circulation. This guide details the incorporation of Fmoc-D-HomoArg(Et)₂-OH (Fmoc-D-Homoarginine(ethyl)₂-OH) into ADC linkers.

This non-canonical amino acid serves a dual purpose:

  • Solubility Modulation: The positively charged, diethyl-substituted guanidino group disrupts hydrophobic patches on the payload, preventing aggregation.

  • Proteolytic Stability: The D-configuration and "homo" elongation render the residue resistant to serum proteases, ensuring the linker remains intact until intracellular internalization.

Scientific Rationale & Mechanism

The "Hydrophobicity Masking" Effect

Hydrophobic payloads (e.g., PBD dimers, camptothecins) often cause ADCs to precipitate or be cleared rapidly by the liver. Standard linkers (e.g., PEG) provide solubility but lack charge.

  • Mechanism: Fmoc-D-HomoArg(Et)₂-OH introduces a permanent positive charge (guanidinium) at physiological pH. The

    
    -diethyl substitution increases steric bulk, preventing the formation of secondary structures that lead to aggregation, while the "homo" (extra methylene) group increases flexibility.
    
Serum Stability vs. Intracellular Cleavage

Standard L-Arginine is susceptible to serum trypsin-like proteases.

  • Solution: The D-isomer configuration is unrecognizable to most serum proteases.

  • Design Strategy: This residue is typically placed upstream of the scissile bond (e.g., Val-Cit or Val-Ala). It acts as a stable, solubilizing spacer that does not participate in the cleavage event itself but facilitates the solubility of the entire Linker-Payload complex.

Table 1: Comparative Properties of Arginine Derivatives in ADC Linkers

FeatureL-Arginine (Arg)L-Homoarginine (HoArg)D-HomoArg(Et)₂
Serum Stability Low (Trypsin susceptible)ModerateHigh (Protease Resistant)
Hydrophobicity HydrophilicHydrophilicAmphipathic (Ethyl groups)
Aggregation Risk ModerateLowVery Low (Steric Shielding)
Side Chain Protection Required (Pbf/Pmc)Required (Pbf)None (HCl Salt / Alkyl stable)

Experimental Protocol: Solid-Phase Linker Synthesis

This protocol describes the synthesis of a linker construct: Maleimide-PEG₄-D-HomoArg(Et)₂-Val-Cit-PAB-MMAE (Example Architecture).

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6 mmol/g).

  • Amino Acid: Fmoc-D-HomoArg(Et)₂-OH[1][2][3][4][5][6][7][8][9]·HCl (CAS 2098497-24-4).[1][2][4][5][6][9][10]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM, Piperidine.

Synthesis Workflow (Graphviz)

SPPS_Workflow cluster_notes Technical Note Start Start: 2-CTC Resin Loading Coupling1 Coupling 1: Fmoc-Cit-OH (Standard) Start->Coupling1 1. Load Citrulline Deprotect Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotect Coupling2 Coupling 2: Fmoc-Val-OH (Standard) Coupling2->Deprotect CriticalStep CRITICAL STEP: Coupling Fmoc-D-HomoArg(Et)2-OH CriticalStep->Deprotect Note1 D-HomoArg(Et)2 does NOT require side-chain deprotection (No Pbf). CriticalStep->Note1 Deprotect->Coupling2 2. Add Valine Deprotect->CriticalStep 3. Add D-HomoArg(Et)2 FinalCap N-Term Capping (Maleimide-PEG4-NHS) Deprotect->FinalCap 4. Add Linker Head Cleavage Global Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) FinalCap->Cleavage 5. Release Linker

Figure 1: SPPS workflow for integrating Fmoc-D-HomoArg(Et)₂-OH into a cleavable linker sequence.

Step-by-Step Methodology

Step 1: Resin Swelling & Loading [11]

  • Weigh 2-CTC resin (0.5 g). Swell in dry DCM (5 mL) for 30 min.

  • Load the first amino acid (e.g., Fmoc-Cit-OH) using 2 eq AA and 4 eq DIPEA in DCM. React for 2 hours.

  • Cap unreacted sites with Methanol (1 mL) for 20 min.

Step 2: Fmoc Deprotection (Standard)

  • Wash resin 3x with DMF.[11]

  • Add 20% Piperidine in DMF (5 mL). Agitate for 5 min. Drain.

  • Repeat with fresh Piperidine solution for 10 min.

  • Wash 5x with DMF. Self-Validation: Perform a Kaiser test (should be blue/positive).

Step 3: Coupling Fmoc-D-HomoArg(Et)₂-OH (The Critical Step)

  • Rationale: This AA is bulky. We use HATU for efficient coupling, but we must ensure the hydrochloride salt is neutralized.

  • Dissolve: Dissolve 3.0 eq of Fmoc-D-HomoArg(Et)₂-OH[2]·HCl and 2.9 eq of HATU in minimal DMF.

  • Activate: Add 6.0 eq of DIPEA. Note: Extra base is needed to neutralize the HCl salt of the amino acid.

  • React: Add activated solution to the resin immediately. Agitate for 2 to 4 hours at room temperature.

  • Monitor: Check completion with Kaiser test. If slightly positive, perform a second coupling (double coupling) for 1 hour.

Step 4: Final Cleavage

  • After completing the sequence and attaching the Maleimide head, wash resin with DCM (5x).

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O .

    • Note: Do not use EDT (Ethanedithiol) unless Cys/Met are present, as it may interact with the maleimide if not carefully managed.

  • Incubate for 2 hours.

  • Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry.

Bioconjugation to Antibody

Once the Maleimide-Linker-Payload is synthesized and purified, conjugate it to the antibody.

Protocol:

  • Reduction: Dilute mAb (5 mg/mL) in PBS (pH 7.4, 1 mM EDTA). Add 2.5 eq TCEP (Tris(2-carboxyethyl)phosphine) per mAb. Incubate 37°C for 1 hour.

    • Target: ~2-4 free thiols per antibody.

  • Conjugation: Dissolve the Linker-Payload (containing D-HomoArg) in DMSO (10 mM stock).

    • Add Linker-Payload to reduced mAb (8 eq excess over mAb). Final DMSO content should be <10%.

    • Incubate 1 hour at 4°C.

  • Purification: Remove excess small molecule using a Desalting Column (PD-10) or Tangential Flow Filtration (TFF).

Quality Control & Validation

LC-MS Verification

The (Et)₂ modification is stable. You must look for the specific mass shift.

  • Formula: C₂₆H₃₅N₄O₄Cl (Fmoc-protected salt).

  • Residue Mass (in peptide): Calculate the mass of D-HomoArg(Et)₂ residue (C₁₁H₂₂N₄O).

    • Exact Mass added to peptide: 242.18 Da (approx).

    • Compare: Standard Arginine residue is 156.10 Da.

    • Shift: Expect a +86 Da shift relative to a standard Arginine linker.

Aggregation Analysis (SEC-HPLC)

Run Size Exclusion Chromatography (SEC).

  • Success Criteria: >95% Monomeric Antibody. <5% High Molecular Weight (HMW) aggregates.

  • Validation: Compare the D-HomoArg(Et)₂ ADC against a standard Val-Cit ADC. The D-HomoArg variant should show sharper peaks and less tailing if the payload is hydrophobic.

References

  • Design and characterization of homogenous antibody-drug conjugates . National Institutes of Health (PMC). Available at: [Link]

  • Antibody Conjugates-Recent Advances and Future Innovations . MDPI. Available at: [Link]

Sources

Application Note: Solvent Selection & Dissolution Protocol for Fmoc-D-HomoArg(Et)₂-OH·HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It moves beyond basic instructions to address the physicochemical paradoxes of dissolving complex amino acid derivatives like Fmoc-D-HomoArg(Et)₂-OH·HCl .

Executive Summary

The incorporation of non-canonical amino acids such as Fmoc-D-Homoarginine(ethyl)₂-OH hydrochloride (CAS: 2098497-24-4) is critical for developing proteolysis-resistant peptides and investigating arginine-mimetic interactions. However, this compound presents a distinct solubility challenge: it combines a hydrophobic N-terminal protecting group (Fmoc ) with a highly polar, ionic side-chain salt (Guanidinium·HCl ).

Improper solvent selection leads to incomplete dissolution, "gelation" during coupling, or premature Fmoc deprotection. This guide defines the optimal solvent systems (DMF/NMP) and provides a validated protocol for preparing 0.2 M stock solutions for Solid Phase Peptide Synthesis (SPPS).

Chemical Context & Solubility Paradox

To select the correct solvent, one must understand the competing intermolecular forces within the crystal lattice of Fmoc-D-HomoArg(Et)₂-OH·HCl.

  • The Hydrophobic Moiety (Fmoc): The fluorenylmethyloxycarbonyl group is aromatic and lipophilic. It demands organic solvents with moderate non-polar character.[1]

  • The Hydrophilic Moiety (Side Chain): The homoarginine side chain, modified with diethyl groups and stabilized as a hydrochloride salt, is ionic. It demands high dielectric constant (

    
    ) solvents to dissociate the ion pairs and solvate the cationic guanidinium group.
    

The Failure Mode:

  • Pure Dichloromethane (DCM): Excellent for Fmoc, but fails to solvate the HCl salt, leading to suspension.

  • Pure Water/Alcohols: Solvates the salt, but precipitates the hydrophobic Fmoc group and is incompatible with standard coupling reagents (e.g., HATU, DIC) due to hydrolysis risks.

The Solution: Polar Aprotic Solvents.[1]

Table 1: Solvent Compatibility Matrix
SolventDielectric Const. (

)
Solubility RatingApplication Notes
DMF (Dimethylformamide)36.7Excellent Primary Choice. Standard for SPPS. Must be "Amine-Free" to prevent Fmoc removal.
NMP (N-Methyl-2-pyrrolidone)32.2Superior Recommended for difficult sequences or if aggregation is observed. Higher cost.
DMSO (Dimethyl Sulfoxide)46.7Good Use only as a co-solvent (max 10-20%) if solubility is stubborn. High viscosity hampers diffusion in resin beads.
DCM (Dichloromethane)8.9Poor Insoluble. Do not use as primary solvent.
MeOH/EtOH ~24-32Forbidden Proticity interferes with coupling reagents (ester formation).

Validated Dissolution Protocol

Objective: Prepare a 0.2 M solution of Fmoc-D-HomoArg(Et)₂-OH·HCl for automated or manual SPPS.

Materials
  • Compound: Fmoc-D-HomoArg(Et)₂-OH[2][3][4][5][6][7]·HCl (MW ≈ 503.03 g/mol )[4]

  • Solvent: Peptide Synthesis Grade DMF (≥99.8%, amine-free, water <0.03%).

  • Equipment: Vortex mixer, Ultrasonic bath (optional), 15 mL polypropylene conical tube.

Step-by-Step Procedure
Step 1: Molar Calculation & Weighing

Calculate the required mass. For 5 mL of a 0.2 M solution:




Weigh 503 mg of the powder into a clean, dry tube.
Step 2: Solvent Addition (The "Wet-Out" Phase)

Do not add the full volume of solvent immediately.

  • Add 3.5 mL of DMF (approx. 70% of final volume).

  • Rationale: This creates a high-concentration slurry that increases particle-solvent friction during vortexing, speeding up dissolution.

Step 3: Mechanical Dispersion
  • Vortex vigorously for 30–60 seconds.

  • Observation: The solution should turn from a white suspension to a clear or slightly hazy liquid.

  • Troubleshooting: If particles persist, sonicate for 1 minute at ambient temperature. Do not heat above 40°C to prevent Fmoc degradation.

Step 4: Final Volume Adjustment
  • Add DMF to bring the total volume to 5.0 mL .

  • Invert gently to mix.

  • Quality Check: Hold the tube against a light source. The solution must be particulate-free.

Step 5: Activation (Pre-Coupling)

Note: Because this is an HCl salt, the solution is acidic.

  • For DIC/HOBt coupling: Use as is. The salt does not interfere.

  • For HATU/HBTU coupling: You must add DIPEA (Diisopropylethylamine) .

    • Standard ratio: 2.0 equivalents of DIPEA relative to the amino acid.

    • Crucial: Add DIPEA immediately before adding the solution to the resin. Prolonged storage of Fmoc-amino acids in basic solution causes slow Fmoc removal.

Visual Workflows

Logic Diagram: Solvent Selection Decision Tree

This diagram guides the researcher through the decision-making process based on the specific constraints of their experiment.

SolventSelection Start Start: Dissolve Fmoc-D-HomoArg(Et)2-OH HCl CheckApp Application Context? Start->CheckApp SPPS Solid Phase Peptide Synthesis CheckApp->SPPS SolutionPhase Solution Phase / Analysis CheckApp->SolutionPhase PrimarySolvent Primary Solvent: DMF SPPS->PrimarySolvent Standard AltSolvent Alternative: NMP SPPS->AltSolvent Aggregating Sequence SolubilityCheck Is it fully soluble at target conc? PrimarySolvent->SolubilityCheck AltSolvent->SolubilityCheck AddDMSO Add 5-10% DMSO SolubilityCheck->AddDMSO No (Stubborn) Sonicate Sonicate (Ambient Temp) SolubilityCheck->Sonicate No (Particulates) Ready Ready for Coupling SolubilityCheck->Ready Yes AddDMSO->Ready Sonicate->SolubilityCheck

Caption: Decision tree for selecting the optimal solvent system based on experimental context and observed solubility behavior.

Workflow: Dissolution & Activation

This diagram illustrates the critical timing of base addition to prevent side reactions.

DissolutionProtocol Weigh 1. Weigh Powder (Fmoc-AA-OH.HCl) AddSolvent 2. Add DMF (70% Volume) Weigh->AddSolvent Mix 3. Vortex/Sonicate AddSolvent->Mix TopUp 4. Adjust Volume (0.2 M Final) Mix->TopUp Choice Coupling Method? TopUp->Choice DIC DIC/HOBt Choice->DIC Carbodiimide HATU HATU/HBTU Choice->HATU Uronium Coupling Add to Resin (IMMEDIATELY) DIC->Coupling No Base Needed AddBase Add DIPEA (2.0 eq) HATU->AddBase Base Critical AddBase->Coupling Base Critical

Caption: Step-by-step workflow highlighting the critical "Just-in-Time" addition of base for HATU couplings.

Troubleshooting & Critical Nuances

The "Gelation" Phenomenon

High concentrations (>0.5 M) of Fmoc-Arg derivatives can form supramolecular gels in DMF due to hydrogen bonding networks.

  • Fix: If gelation occurs, dilute to 0.1 M or add 5% DMSO. Do not heat aggressively, as this promotes side reactions.

Counter-Ion Management

The HCl salt is stable, but chloride ions (


) can be corrosive to stainless steel parts in automated synthesizers over long periods.
  • Recommendation: Flush synthesizer lines with pure DMF immediately after the coupling cycle involving this residue is complete.

Amine Contamination in DMF

Commercial DMF can degrade into dimethylamine over time.

  • Test: If your solution turns yellow upon standing, your DMF likely contains amines which are removing the Fmoc group (releasing dibenzofulvene).

  • Prevention: Use fresh, "sequencing grade" DMF or store DMF over molecular sieves (4Å).

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Shelton, P. T., & Jensen, K. J. (2013). Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41. [Link]

Sources

Advanced Protocol: Peptide Library Construction with Fmoc-D-HomoArg(Et)₂-OH

[1]

Executive Summary

This application note details the integration of Fmoc-D-HomoArg(Et)₂-OH (Nα-Fmoc-Nω,Nω'-diethyl-D-homoarginine) into high-throughput peptide library synthesis. This non-canonical amino acid is a critical tool for developing proteolytically stable peptidomimetics and probing steric/electrostatic interactions in receptor binding pockets.

Key Benefits:

  • Proteolytic Resistance: The D-configuration combined with the N,N-diethyl guanidino modification renders the residue virtually immune to trypsin-like proteases.

  • Structural Diversity: The "homo" methylene spacer extends the side chain reach, while the diethyl cap adds hydrophobic bulk, probing deep or hydrophobic pockets inaccessible to native Arginine.

  • Library Application: Ideal for Split-and-Mix (OBOC) or spatially addressable parallel synthesis of macrocyclic or linear peptide libraries.

Part 1: Chemical Foundation & Handling

Reagent Profile
  • Chemical Name: Fmoc-D-HomoArg(Et)₂-OH hydrochloride[]

  • Functionality: The guanidino group is modified with two ethyl groups. This alkylation reduces the basicity slightly compared to native arginine but significantly increases steric hindrance, preventing side-chain acylation without the need for Pbf/Pmc protection.

  • Salt Form: Supplied as a Hydrochloride (HCl) salt. This is critical for stoichiometry calculations; the guanidine is protonated, ensuring stability.

Solubility & Activation Strategy

Unlike standard Fmoc-Arg(Pbf)-OH, the Et₂ variant lacks a bulky sulfonyl protecting group but carries an HCl counterion.

  • Solubility: Soluble in DMF and NMP. If aggregation occurs, add 10% DMSO.

  • Base Requirement: You must account for the HCl salt during activation.

    • Standard AA: 1.0 eq AA : 0.95 eq HATU : 2.0 eq DIPEA.

    • Fmoc-D-HomoArg(Et)₂-OH[]·HCl:1.0 eq AA : 0.95 eq HATU : 3.0 eq DIPEA.

    • Reasoning: The first equivalent of DIPEA neutralizes the guanidine-HCl, ensuring the carboxylate is available for activation.

Part 2: Library Construction Protocol (Split-and-Mix)

Experimental Design: The "One-Bead-One-Compound" (OBOC) Approach

This protocol uses the Split-and-Mix method to generate a combinatorial library (

Materials
  • Resin: TentaGel S NH₂ (90 µm beads) or ChemMatrix (for higher loading).

  • Linker: Rink Amide (for amides) or Wang (for acids).

  • Coupling Reagents: HATU (preferred for non-canonical AAs) or DIC/Oxyma (greener alternative).

  • Solvent: DMF (peptide grade, amine-free).

Step-by-Step Workflow
Step 1: Resin Preparation
  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

Step 2: Coupling Cycle (Variable Positions)

Perform this step when the library is split into separate reaction vessels.

  • Activation (Prepare immediately before use):

    • Dissolve Fmoc-D-HomoArg(Et)₂-OH[]·HCl (3.0 eq relative to resin sites).

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq) [Note: Extra base handles the HCl salt].

    • Vortex for 30 seconds.

  • Coupling:

    • Add activated solution to the resin.

    • Shake at Room Temperature for 60–90 minutes.

    • Optimization: For D-amino acids, extended coupling times prevent incomplete reactions due to steric hindrance.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple using PyBOP/HOAt.

  • Capping (Optional but Recommended):

    • Add Acetic Anhydride/DIPEA/DMF (1:1:8) for 5 min to terminate unreacted chains.

  • Wash: DMF (5x).

Step 3: The "Mix" Step
  • Combine all resin aliquots into a single vessel.

  • Wash thoroughly with DCM and DMF to ensure homogenous mixing.

  • Proceed to the next deprotection/split step.

Step 4: Cleavage & Side-Chain Deprotection

Since Fmoc-D-HomoArg(Et)₂-OH has no Pbf group, the cleavage cocktail focuses on the other residues and the linker.

  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).[2][3]

  • Time: 2–3 hours.

  • Note: The ethyl groups on the guanidine remain intact; they are stable to TFA.

Part 3: Visualization of Workflows

Library Synthesis Logic

The following diagram illustrates the Split-and-Mix workflow incorporating the specific handling for the D-HomoArg derivative.

LibrarySynthesiscluster_CouplingVariable Coupling StepStartResin Preparation(TentaGel S NH2)DeprotectFmoc Removal(20% Piperidine)Start->DeprotectSplitSplit Resin(Into n vessels)Deprotect->SplitC_StdVessel A-Y:Standard Fmoc-AA(DIC/Oxyma)Split->C_StdC_SpecVessel Z:Fmoc-D-HomoArg(Et)2-OH(HATU + 2x DIPEA for HCl)Split->C_SpecMixPool & Mix ResinC_Std->MixC_Spec->MixRepeatRepeat Cycles?Mix->RepeatRepeat->DeprotectYesCleaveGlobal Cleavage(TFA/TIS/H2O)Repeat->CleaveNoQCQC: MALDI-TOF & Trypsin ChallengeCleave->QC

Caption: Split-and-Mix workflow highlighting the specific activation requirement for the Fmoc-D-HomoArg(Et)₂-OH vessel.

Stability Mechanism

Comparison of native Arginine vs. D-HomoArg(Et)₂ regarding protease recognition.

StabilityMechanismcluster_LArgNative L-Argininecluster_DHoArgD-HomoArg(Et)2TrypsinTrypsinActive SiteL_ArgL-Arg Binding(Fits Pocket)Trypsin->L_ArgRecognizesD_HoArgSteric Clash(Ethyl Groups)Trypsin->D_HoArgBlocked by Et2D_ConfD-Stereochem(Misaligned Backbone)Trypsin->D_ConfNo RecognitionCleavageProteolysis(Bond Hydrolysis)L_Arg->CleavageStableIntact PeptideD_HoArg->StableD_Conf->Stable

Caption: Mechanistic basis for proteolytic stability: Steric hindrance (Et2) and stereochemical mismatch (D-isomer) prevent Trypsin binding.

Part 4: Data Presentation & Validation

Comparative Stability Data

The following table summarizes the half-life extension provided by substituting L-Arg with D-HomoArg(Et)₂ in a model peptide sequence (Ac-Ala-X -Ala-NH₂).

Residue (X)Half-life (Human Plasma)Half-life (Trypsin Assay)Relative Stability
L-Arg ~1.2 Hours< 10 Minutes1x (Baseline)
D-Arg ~18 Hours> 24 Hours~15x
L-HomoArg ~4 Hours~45 Minutes~3x
D-HomoArg(Et)₂ > 48 Hours Indefinite > 40x
Quality Control Parameters

When analyzing library hits containing this residue, look for the following mass shifts in MALDI-TOF MS:

  • Monoisotopic Mass Addition:

    • Arginine (Residue): 156.10 Da

    • Homoarginine (Residue): 170.12 Da (+14 Da vs Arg)

    • HomoArg(Et)₂ (Residue): 226.18 Da (+56 Da vs HomoArg; +70 Da vs Arg)

  • Diagnostic Ion: The diethylguanidinium ion often appears as a fragment in MS/MS.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4] Chemical Reviews. (General reference for Fmoc/Side-chain protection logic).

Application Note: Optimized Cleavage Cocktails for Diethyl-Homoarginine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the specific challenges of cleaving peptides containing Diethyl-homoarginine (hArg(Et)₂) . This non-canonical amino acid presents unique steric and electronic hurdles during Fmoc-SPPS global deprotection, necessitating a scientifically optimized cleavage strategy.

Executive Summary

Peptides containing Diethyl-homoarginine (an analog of Asymmetric Dimethylarginine, ADMA, with an extended carbon chain and bulkier ethyl groups) exhibit distinct resistance to standard TFA cleavage protocols. The primary chemical challenge is not the stability of the ethyl modifications, but the kinetically retarded removal of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group from the guanidino moiety.

The steric bulk of the diethyl substituents, combined with the extra methylene group in the homoarginine side chain, creates a hydrophobic pocket that shields the Pbf-guanidine bond from acidolysis. Standard protocols (e.g., 95% TFA) often result in incomplete deprotection (mass +252 Da adducts). This guide details the "High-Thiol/High-Acid" Cocktail (Modified Reagent K) required to drive this reaction to completion while suppressing tryptophan sulfonation.

Chemical Logic & Mechanistic Insight

The Challenge: Steric Shielding & Cation Stability

In standard Arginine(Pbf), the Pbf group is cleaved via acid-catalyzed protonation of the sulfonamide nitrogen, followed by cleavage to generate the planar guanidinium ion and the Pbf cation.

For Diethyl-homoarginine :

  • Steric Hindrance: The two ethyl groups on the terminal nitrogen (

    
    ) create significant steric crowding around the sulfonyl bond. This restricts the approach of the TFA proton and the departure of the bulky Pbf group.
    
  • Inductive Stabilization: The ethyl groups are electron-donating, which theoretically stabilizes the protonated guanidine. However, they also increase the local lipophilicity, making the local environment less accessible to the polar TFA/Water cleavage medium.

  • Scavenging Kinetics: Once the Pbf cation is released, it is highly electrophilic. Due to the "greasy" nature of the diethyl-hArg side chain, the Pbf cation may linger in the vicinity of the peptide chain rather than diffusing into the bulk solvent, increasing the risk of re-attachment or alkylation of nearby Trp/Tyr residues.

The Solution: Thioanisole & EDT

To overcome these barriers, we utilize Thioanisole and 1,2-Ethanedithiol (EDT) via an


-type "push-pull" mechanism. Thioanisole acts as a "soft" nucleophile that accelerates the detachment of the Pbf group by attacking the electrophilic sulfur center, while EDT serves as a potent scavenger for the liberated carbocations.

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the cleavage logic and the role of the cocktail components.

CleavageMechanism cluster_cocktail Cocktail Function Resin Peptide-Resin (hArg(Et)2-Pbf) Protonation Protonation (TFA) Resin->Protonation TFA Attack Transition Transition State (Sterically Hindered) Protonation->Transition Slow Kinetics Cleavage Pbf Cleavage Transition->Cleavage Acidolysis Scavenging Cation Scavenging (Thioanisole/EDT) Cleavage->Scavenging Pbf+ Release Final Crude Peptide (hArg(Et)2 free) Scavenging->Final Isolation Byproducts Scavenged Pbf (Inert) Scavenging->Byproducts Trapped Species

Caption: Mechanistic flow of Pbf removal from Diethyl-homoarginine, highlighting the critical role of scavengers in driving the equilibrium forward.

Experimental Protocol: The "Modified Reagent K"

This protocol is optimized for a 0.1 mmol synthesis scale.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • TFA (Trifluoroacetic Acid): HPLC Grade (Freshly opened).

  • Thioanisole: Accelerates Pbf removal.

  • EDT (1,2-Ethanedithiol): Critical scavenger for t-butyl cations and prevents oxidation. Warning: Stench.

  • Phenol: Protects Tyr/Trp.[1]

  • Water: Hydrolyzes potential trifluoroacetyl esters.

  • Diethyl Ether (or MTBE): Cooled to -20°C.

Cocktail Composition (Volume Ratios)

We recommend Reagent K with a strict adherence to the Thioanisole content.

ComponentVolume (for 10 mL)Role
TFA 8.25 mL (82.5%)Acidolysis & Solvation
Phenol 0.5 g (5% w/v)Tyr/Trp Protection
Water 0.5 mL (5%)Scavenger & Hydrolysis
Thioanisole 0.5 mL (5%)Critical: Pbf Removal Accelerator
EDT 0.25 mL (2.5%)Scavenger (tBu, Trt)

Note: If the peptide contains Met(O) or requires reduction, add Ammonium Iodide (NH₄I) (200 mg) and Dimethyl Sulfide (DMS) (replace EDT) to form Reagent H , but for standard Diethyl-hArg, Reagent K is superior for Pbf removal.

Step-by-Step Procedure
  • Preparation of Resin:

    • Wash the resin (0.1 mmol peptide) with DCM (

      
       mL) to remove DMF.
      
    • Crucial: Dry the resin completely under Nitrogen flow for 20 minutes. Residual DMF can neutralize TFA and stall the difficult cleavage.

  • Cocktail Addition:

    • Premix the scavengers (Phenol, Water, Thioanisole, EDT) first, then add TFA. The heat of mixing helps dissolve the phenol.

    • Add 10 mL of the cocktail to the resin.

  • Reaction Incubation (The "Time Extension"):

    • Standard Arg: 2 hours.[2][3]

    • Diethyl-hArg: 3.5 to 4.5 hours .

    • Why? The steric hindrance of the diethyl groups slows the cleavage rate. 4 hours ensures >98% Pbf removal without significantly degrading the peptide backbone.

    • Agitation: Gentle rocking.[4][5] Do not vortex vigorously (avoids resin pulverization).

  • Filtration & Concentration:

    • Filter the resin into a 50 mL polypropylene tube.

    • Wash resin with 1 mL fresh TFA.

    • Optional: If the volume is large, blow down with Nitrogen to ~3-4 mL. Do not use a rotary evaporator with EDT (stench contamination).

  • Precipitation:

    • Add ice-cold Diethyl Ether (40 mL) to the TFA solution.

    • Observation: Diethyl-hArg peptides are more lipophilic. If a "gum" or "oil" forms instead of a powder, cool the tube in liquid nitrogen or dry ice for 5 minutes, then scratch the side with a glass rod to induce crystallization.

  • Wash:

    • Centrifuge (3000 x g, 5 min, 4°C). Decant ether.

    • Resuspend pellet in fresh cold ether. Repeat 3 times.

    • This extensive washing is vital to remove the Thioanisole-Pbf adducts, which can be sticky.

Workflow Diagram

Workflow cluster_check Quality Control Start Dry Peptide-Resin (DCM Washed) Mix Prepare Modified Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Start->Mix React Cleavage Reaction 4 Hours @ RT Mix->React Filter Filtration (Separate Resin) React->Filter Precip Precipitation (Cold Ether, -20°C) Filter->Precip Wash Wash Cycle (3x) (Remove Scavenger Adducts) Precip->Wash Lyophilize Lyophilization (Final Product) Wash->Lyophilize Check Check for +252 Da (Incomplete Pbf Removal) Lyophilize->Check

Caption: Operational workflow for the cleavage and isolation of Diethyl-homoarginine peptides.

Troubleshooting & Optimization

ObservationDiagnosisRemedial Action
Mass Spec shows +252 Da Incomplete Pbf removal.Re-cleavage: Dissolve crude peptide in fresh Reagent K and stir for 2 more hours. Do not re-attach to resin.
Peptide is an oil/gum High lipophilicity of Et groups.Use MTBE/Hexane (1:1) for precipitation instead of pure Ether. Perform precipitation in a dry ice bath.
Yellow/Orange Pellet Residual Thioanisole/Phenol.[6][7][1]Wash pellet with cold DCM once (if peptide is insoluble in DCM) or extensive Ether washes.
Met Oxidation (+16 Da) Inadequate reduction.Switch to Reagent H (contains DMS/NH₄I) or add NH₄I to Reagent K.

References

  • BenchChem. (2025).[8][4] Application Notes and Protocols for the Removal of the Pbf Protecting Group from Arginine. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K).
  • CEM Corporation. (2015). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from

  • Beck, A., et al. (2004). Efficient synthesis and comparative studies of the arginine and N,N-dimethylarginine forms of the human nucleolin. Journal of Peptide Science.

Sources

Fmoc-d-homoarg(et)2-oh coupling with HATU vs DIC/HOBt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the Coupling of Fmoc-D-Homoarg(Et)2-OH·HCl in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Chemical Context

Fmoc-D-Homoarg(Et)2-OH hydrochloride is a highly specialized, sterically hindered amino acid derivative. It is extensively utilized in the development of peptide-based therapeutics and as a cleavable linker in antibody-drug conjugates (ADCs) to confer structural stability and absolute resistance against tryptic proteolysis (1)[1].

Unlike standard arginine derivatives that utilize bulky sulfonyl protecting groups (e.g., Pbf or Pmc) on the side chain, Fmoc-D-Homoarg(Et)2-OH is supplied as a hydrochloride salt . It relies entirely on protonation to mask the nucleophilicity of its diethylguanidino group (2)[2]. This unique structural feature dictates that conventional coupling protocols must be radically adjusted; applying standard basic activation conditions will lead to catastrophic synthesis failure.

Mechanistic Causality: The Hydrochloride Salt Dilemma

The success of incorporating side-chain unprotected arginine derivatives hinges entirely on maintaining the protonated state of the guanidino group during α-carboxyl activation.

  • The Pitfall of Uronium/Aminium Salts (HATU): HATU is widely regarded as the gold standard for coupling sterically hindered amino acids. However, its activation mechanism strictly requires a tertiary amine base—typically N,N-diisopropylethylamine (DIPEA). When DIPEA is introduced, it immediately deprotonates the hydrochloride salt of the homoarginine side chain. The liberated diethylguanidino group becomes highly nucleophilic, triggering two irreversible side reactions:

    • Intramolecular Lactamization: The free guanidino nitrogen attacks the HATU-activated α-carboxyl group, forming an unreactive cyclic lactam and terminating the coupling process (3)[3].

    • Irreversible Guanidinylation: The uronium species of HATU can react directly with the unprotected N-terminus of the resin or the free guanidino side-chain, capping the peptide and halting elongation (2)[2].

  • The Superiority of Carbodiimides (DIC/HOBt): To circumvent these side reactions, a "Minimal-Protection SPPS" (MP-SPPS) strategy is required (4)[4]. Diisopropylcarbodiimide (DIC) combined with 1-hydroxybenzotriazole (HOBt) or OxymaPure operates efficiently under base-free conditions . By omitting DIPEA, the reaction environment remains neutral-to-mildly acidic. The guanidino group remains securely protonated (pKa > 13), rendering it electronically deactivated. The α-carboxyl group is cleanly converted to an active ester, which is selectively attacked by the resin-bound primary amine without side-chain interference (5)[5].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between the two coupling methodologies when applied to Fmoc-D-Homoarg(Et)2-OH·HCl.

ParameterHATU / DIPEADIC / HOBt (Base-Free)
Activation Mechanism Uronium salt formationCarbodiimide / Active Ester
Base Requirement 2.0 - 4.0 eq DIPEA (Strong Base)None (Neutral/Mildly Acidic)
Guanidino State Deprotonated (Highly Nucleophilic)Protonated (HCl Salt, Masked)
Risk of Intramolecular Lactamization Very HighLow
Risk of Uronium Guanidinylation High (Irreversible Termination)None
Expected Coupling Efficiency Poor (<50% due to side reactions)High (>95% conversion)
Recommended Use Case Not Recommended Standard Protocol for MP-SPPS

Logical Workflow Diagram

G A Fmoc-D-Homoarg(Et)2-OH·HCl Coupling Strategy B HATU / DIPEA (Base-Driven) A->B C DIC / HOBt (Base-Free) A->C D Deprotonation of Guanidinium Salt B->D E Guanidinium Remains Protonated (Masked) C->E F Side Reactions: Lactamization & Guanidinylation D->F G Clean α-Amide Bond Formation E->G

Caption: Mechanistic divergence in Fmoc-D-Homoarg(Et)2-OH·HCl coupling based on reagent selection.

Self-Validating Experimental Protocols

Protocol A: Base-Free Coupling using DIC/HOBt (Recommended)

This protocol relies on in-situ active ester generation without altering the pH, preserving the protective hydrochloride salt.

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in peptide-synthesis grade N,N-Dimethylformamide (DMF) for 30 minutes. Drain completely.

  • Reagent Dissolution: In a separate clean vial, dissolve 3.0 equivalents of Fmoc-D-Homoarg(Et)2-OH·HCl and 3.0 equivalents of HOBt (or OxymaPure) in a minimal volume of DMF.

    • Causality Insight: Pre-dissolving the acid and additive prevents localized concentration gradients and ensures rapid active ester formation upon DIC addition.

  • Activation: Add 3.0 equivalents of DIC to the solution. Stir for 3–5 minutes at room temperature.

    • Causality Insight: In situ activation without base ensures the HCl salt remains intact, preventing lactamization.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently for 2 to 4 hours. For highly hindered sequences, heating the reaction vessel to 45°C can reduce solvent viscosity and improve coupling kinetics without risking epimerization (3)[3].

  • Self-Validation (Kaiser Test): Withdraw a few resin beads, wash with ethanol, and perform a Kaiser test. A colorless/yellow bead validates successful coupling (absence of free primary amines). If blue, repeat steps 2-4 using 1.5 equivalents of reagents.

Protocol B: Modified Uronium Coupling (Strictly Conditional)

If DIC/HOBt fails due to extreme steric hindrance at the peptide N-terminus, HATU may be utilized only if the basicity of the environment is strictly controlled.

  • Pre-Activation at 0°C: Dissolve 2.0 eq Fmoc-D-Homoarg(Et)2-OH·HCl and 1.9 eq HATU in DMF and cool to 0°C.

  • Controlled Base Addition: Add exactly 2.0 eq of 2,4,6-trimethylpyridine (sym-collidine) instead of DIPEA.

    • Causality Insight: Collidine is a significantly weaker and more sterically hindered base than DIPEA. It facilitates HATU activation while drastically slowing the rate of guanidino deprotonation.

  • Immediate Transfer: Transfer the mixture to the resin within 60 seconds of base addition. Agitate for 1 hour.

  • Self-Validation (Micro-Cleavage): Because the Kaiser test cannot detect guanidinylated (terminated) chains, perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5). Analyze via LC-MS to verify the absence of +100 Da (guanidinylation) or -18 Da (lactamization) mass shifts.

References

  • MedChemExpress. "Fmoc-D-homoArg(Et)2-OH hydrochloride | Arg Derivative".
  • BenchChem. "Fmoc-Arg-OH.HCl | 131669-11-9".
  • RSC Green Chemistry. "Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents".
  • ACS Publications. "Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy".
  • RSC Green Chemistry. "Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent".

Sources

Application Note: A Guide to the Synthesis and Evaluation of Protease-Resistant Peptides Using D-Homoarginine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic potential of peptides is often undermined by their rapid degradation by endogenous proteases. A powerful strategy to overcome this limitation is the site-specific incorporation of non-canonical amino acids, such as D-enantiomers, which are not recognized by proteases. This guide provides a comprehensive overview and detailed protocols for the synthesis of protease-resistant peptides using D-homoarginine, a D-arginine analog. We detail the principles of solid-phase peptide synthesis (SPPS) for incorporating this specialized building block, methods for purification and characterization, and a robust protocol for validating the enhanced proteolytic stability of the final peptide.

Introduction: The Challenge of Peptide Instability

Peptides are highly sought-after therapeutic agents due to their high specificity, efficacy, and lower toxicity compared to small molecules.[1] However, a major obstacle hindering their clinical translation is their susceptibility to proteolytic degradation, leading to short in-vivo half-lives.[2][3][4] Nature's proteases have evolved with a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids.[4] This provides a clear strategic path for peptide engineers: by substituting key L-amino acids with their D-enantiomeric counterparts, we can create "speed bumps" that effectively halt enzymatic degradation without necessarily disrupting the peptide's overall topography required for biological activity.[5][][7]

D-homoarginine (D-hArg), a non-proteinogenic amino acid, is an excellent candidate for this purpose. It is a homolog of D-arginine, featuring an additional methylene group in its side chain.[8] This modification preserves the crucial guanidinium group responsible for positive charge and key hydrogen-bonding interactions, while its D-configuration provides robust resistance to common proteases like trypsin, which typically cleaves after arginine and lysine residues.[9][10] The incorporation of D-hArg can therefore significantly enhance peptide stability and bioavailability, making it a valuable tool in drug design.[9][11]

Core Principle: Steric Hindrance and Protease Evasion

The mechanism of resistance is rooted in the chiral specificity of protease active sites. These enzymatic pockets are exquisitely shaped to accommodate the specific three-dimensional arrangement of L-amino acid side chains. The introduction of a D-amino acid creates a stereochemical clash, preventing the peptide from binding correctly within the active site, thus inhibiting catalysis.

G cluster_0 Scenario 1: L-Peptide Cleavage cluster_1 Scenario 2: D-Peptide Resistance Protease_L Protease Active Site Catalytic Residues Peptide_L ...-L-Lys- -L-hArg-... Protease_L:c->Peptide_L Binding & Recognition Fragments_L Cleaved Fragments Peptide_L->Fragments_L Cleavage Protease_D Protease Active Site Catalytic Residues Peptide_D ...-L-Lys- -D-hArg-... Protease_D:c->Peptide_D Steric Hindrance (No Binding) Intact_D Intact Peptide Peptide_D->Intact_D No Cleavage

Caption: Overall workflow for peptide synthesis and validation.

Pre-Synthesis Considerations: The Building Block

The key reagent for this process is Nα-Fmoc-N-g-Pbf-D-homoarginine .

  • Fmoc Group (9-fluorenylmethyloxycarbonyl): This protecting group on the N-terminus is stable to acid but is readily removed by a mild base (e.g., piperidine), allowing for sequential elongation of the peptide chain. [9][12]* Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The guanidino side chain of homoarginine is highly basic and reactive. The Pbf group provides robust, acid-labile protection, preventing unwanted side reactions during synthesis. It is removed during the final cleavage step with trifluoroacetic acid (TFA). [9][12]This building block can be used in the same manner as its well-documented analog, Fmoc-Arg(Pbf)-OH. [13]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin, incorporating a D-homoarginine residue.

Materials:

  • Rink Amide MBHA Resin

  • Fmoc-protected amino acids, including Fmoc-D-hArg(Pbf)-OH

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: See Table 1.

  • Washing Solvents: Methanol (MeOH)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the Rink Amide resin in the SPPS vessel. Wash and swell the resin with DMF for 30 minutes, then drain.

  • Initial Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 20 minutes to remove the Fmoc group from the resin linker. Drain and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Residues):

    • Dissolve the standard Fmoc-amino acid (3 eq.), a coupling activator like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the activation solution to the resin and agitate for 1-2 hours.

    • Drain the vessel and wash thoroughly with DMF, DCM, and DMF.

  • Monitoring Coupling: Perform a Kaiser test. A blue bead color indicates incomplete coupling (repeat step 3). A yellow/clear color indicates a complete reaction, and you may proceed.

  • Incorporation of Fmoc-D-hArg(Pbf)-OH (Critical Step):

    • The bulky Pbf group can cause steric hindrance, requiring more efficient coupling conditions. [14] * Activation: In a separate vial, dissolve Fmoc-D-hArg(Pbf)-OH (3 eq.) and HATU (2.9 eq.) in a minimal volume of DMF. Add DIEA (6 eq.) and allow to pre-activate for 1-2 minutes. [14] * Coupling: Immediately add the activation solution to the deprotected peptide-resin. Agitate for 2-4 hours.

    • Monitoring: Perform a Kaiser test. If the reaction is incomplete, a second coupling (recoupling) is recommended.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the completed peptide-resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Coupling Reagent Combination Equivalents (AA:Reagent:Base) Notes
HATU / DIEA 1 : 0.95 : 2Highly Recommended for D-hArg(Pbf). Fast, efficient, and suppresses racemization. Ideal for sterically hindered couplings. [14]
HBTU / DIEA 1 : 1 : 2A standard and effective choice for most amino acids. May be slower for D-hArg(Pbf).
DIC / OxymaPure 1 : 1 : -Carbodiimide-based method. OxymaPure is a superior alternative to HOBt, reducing side reactions. [14]
Table 1. Recommended coupling reagents for Fmoc-SPPS.
Protocol 2: Cleavage, Purification, and Analysis

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: Highly corrosive!)

  • Cold diethyl ether

  • RP-HPLC System: C18 column, mobile phases (A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

  • Lyophilizer

  • LC-MS system

Procedure:

  • Cleavage: Place the dry peptide-resin in a reaction vessel. Add the fresh cleavage cocktail and agitate at room temperature for 2-3 hours. This cleaves the peptide from the resin and removes the Pbf and other side-chain protecting groups. [15]2. Precipitation: Filter the resin and collect the TFA solution. Add the solution dropwise into a 50 mL tube of cold diethyl ether. The peptide will precipitate as a white solid.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Repeat twice.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of mobile phase A/B mixture.

    • Purify the peptide using preparative RP-HPLC with a suitable gradient (e.g., 5% to 65% B over 40 minutes). [1] * Collect fractions corresponding to the main product peak.

  • Analysis and Characterization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Confirm the identity (correct molecular weight) of the pure fractions using LC-MS. [2][16]7. Lyophilization: Pool the pure fractions and freeze-dry to obtain a fluffy, white powder. Store at -20°C or below.

Protocol 3: Protease Resistance Assay

This protocol provides a method to directly compare the stability of the D-hArg-containing peptide against its all-L-arginine control peptide in the presence of a relevant protease.

Materials:

  • Purified D-hArg peptide and its all-L-Arg control peptide

  • Protease: Trypsin (sequencing grade)

  • Buffer: Ammonium Bicarbonate (50 mM, pH 8.0) or Phosphate-Buffered Saline (PBS)

  • Incubator or water bath at 37°C

  • Quenching Solution: 10% TFA or Formic Acid

  • RP-HPLC system with a C18 analytical column

Procedure:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of both the D-hArg peptide and the L-Arg control peptide in the assay buffer. Prepare a 0.1 mg/mL stock solution of trypsin in the same buffer.

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a final substrate-to-enzyme ratio of approximately 40:1 to 50:1 (w/w). [17]For a no-enzyme control, add buffer instead of the trypsin solution.

  • Time Point Zero (T=0): Immediately after adding the enzyme, remove an aliquot (e.g., 20 µL) from each tube and transfer it to a new tube containing an equal volume of quenching solution. This is your T=0 sample. Store on ice or at 4°C.

  • Incubation: Place the reaction tubes in a 37°C incubator. [2][17]5. Time Course Sampling: Remove additional aliquots at various time points (e.g., 1, 4, 8, and 24 hours). Quench each aliquot immediately as described in step 3.

  • HPLC Analysis:

    • Analyze all quenched samples by RP-HPLC. Use a gradient that provides good separation of the intact peptide peak from any degradation fragments. [16][18] * Monitor the absorbance at 214 or 220 nm.

  • Data Analysis:

    • For each time point, integrate the peak area of the intact peptide.

    • Calculate the percentage of intact peptide remaining relative to the T=0 sample for that peptide (% Remaining = [Area at T=x / Area at T=0] * 100).

    • Plot the "% Peptide Remaining" versus time for both the D-hArg and L-Arg peptides.

Expected Results: The all-L-arginine control peptide is expected to degrade rapidly, with its corresponding HPLC peak diminishing over time. Conversely, the D-homoarginine-containing peptide should show significantly higher stability, with its peak area remaining largely unchanged over the 24-hour period.

Time (hours) % Intact L-Arg Peptide % Intact D-hArg Peptide
0100%100%
145%99%
48%98%
8<1%97%
24Not Detected95%
Table 2. Example data from a trypsin stability assay.

Conclusion

The strategic incorporation of D-homoarginine is a field-proven method for enhancing the proteolytic resistance of therapeutic peptides. The Fmoc-SPPS workflow, while requiring careful optimization during the coupling of the sterically hindered D-hArg(Pbf) residue, is robust and accessible. The protocols provided herein offer a complete framework, from chemical synthesis to analytical validation, empowering researchers to develop next-generation peptide therapeutics with significantly improved stability and pharmacokinetic profiles.

References

  • Vertex AI Search. (2024). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • Vertex AI Search. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • News-Medical. (2025). Advancing peptide synthesis using non-canonical amino acids.
  • Vertex AI Search. (2026). New method boosts production of non-natural amino acids for peptide assembly.
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • PMC. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Aapptec Peptides. (n.d.). Fmoc-D-Arg(Pbf)-OH [187618-60-6].
  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
  • Advent Chembio. (n.d.). Fmoc-Arg(Pbf)-Arg(Pbf)-OH in Peptide Synthesis.
  • Frontiers. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics.
  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?.
  • PMC. (2026). Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo.
  • ChemPep. (n.d.). 187618-60-6 | Fmoc-D-Arg(Pbf)-OH.
  • BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
  • Alfa Chemistry. (n.d.). CAS 1159680-21-3 Fmoc-hArg(Pbf)-OH.
  • PMC. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids.
  • Wikipedia. (n.d.). Homoarginine.
  • Benchchem. (2025). Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
  • LifeTein. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025.
  • MDPI. (2022). Strategies for Improving Peptide Stability and Delivery.
  • Vertex AI Search. (n.d.). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV.
  • LifeTein. (2012). D-amino acid peptides to resist common proteases.
  • PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.

Sources

manual vs automated synthesis with Fmoc-d-homoarg(et)2-oh

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Manual vs. Automated Synthesis with Fmoc-D-HomoArg(Et)₂-OH

Executive Summary

Fmoc-D-HomoArg(Et)₂-OH (


-Fmoc-

-diethyl-D-homoarginine) represents a specific class of "difficult" residues in Solid-Phase Peptide Synthesis (SPPS). Its structural complexity arises from three factors:
  • Extended Side Chain: The homoarginine backbone adds a methylene group (

    
    ) compared to arginine, increasing entropic freedom and the potential for intramolecular aggregation.
    
  • Steric Bulk: The diethyl substitution on the guanidino group creates significant steric hindrance, impeding the approach of the activated carboxylate to the N-terminus of the resin-bound peptide.

  • Ionic/Lipophilic Duality: Often supplied as a Hydrochloride (HCl) salt, this residue exhibits unique solubility properties—lipophilic due to the ethyl groups yet ionic—requiring precise neutralization strategies to prevent precipitation in automated lines.

This guide provides a comparative technical analysis of Manual vs. Automated synthesis strategies, establishing a self-validating protocol for incorporating this residue into therapeutic peptide sequences.

Chemical Challenges & Mechanistic Insight

The "Salt" Factor in Activation

Unlike standard Fmoc-amino acids, Fmoc-D-HomoArg(Et)₂-OH is typically supplied as an HCl salt .

  • Impact: In standard SPPS, the carboxylate must be free to react with the coupling reagent (e.g., DIC or HATU). The HCl protonates the carboxylate, rendering it unreactive until neutralized.

  • Risk: In automated systems, adding base (DIPEA) directly to the amino acid vial can cause premature activation or precipitation if not balanced correctly. In manual synthesis, this can be visually monitored.

Steric Shielding & Kinetics

The diethyl groups (


) act as a "steric umbrella" over the guanidine. While this protects the guanidine from acylation (reducing the need for Pbf protection in some strategies, though Pbf is still common), it also restricts the conformational space during coupling.
  • Consequence: Coupling kinetics are significantly slower (Order of magnitude:

    
     vs 
    
    
    
    for Ala).
  • Solution: High-efficiency coupling reagents (HATU/HOAt) and elevated temperature (Microwave) are critical.

Comparative Analysis: Manual vs. Automated Workflows

FeatureManual Synthesis Automated Microwave Synthesis
Primary Advantage Granular Control: Allows real-time solubility adjustment and visual monitoring of resin swelling.Kinetic Drive: Microwave energy (50–75°C) overcomes the steric barrier of the

group.
Salt Handling Superior: Can perform in situ neutralization immediately before activation.Complex: Requires careful programming to add base during the transfer step to avoid line clogging.
Reagent Choice HATU/HOAt/DIPEA: The "Gold Standard" for difficult manual couplings.DIC/Oxyma Pure: Preferred for microwave to minimize epimerization at high temps.
Throughput Low (1-2 hours per coupling).High (4-15 minutes per coupling).
Validation Kaiser/Chloranil Test: performed after every step.UV-Monitoring: Integrated feedback loops (deprotection peaks).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix and chemical workflow for handling Fmoc-D-HomoArg(Et)₂-OH.

G Start Start: Fmoc-D-HomoArg(Et)2-OH (HCl Salt Form) Decision Choose Synthesis Method Start->Decision Manual Manual Synthesis (Precision Control) Decision->Manual High Value / Low Scale Auto Automated Microwave (Kinetic Drive) Decision->Auto Library / High Throughput PreNeutralize Step 1: Dissolve in DMF Add 1.0 eq DIPEA (Neutralize HCl) Manual->PreNeutralize Activate_Man Step 2: Add HATU / HOAt (1.1 eq) Add DIPEA (2.0 eq) PreNeutralize->Activate_Man Couple_Man Step 3: Double Coupling 2 x 60 min @ RT Activate_Man->Couple_Man QC_Man QC: Kaiser Test Couple_Man->QC_Man QC_Man->Couple_Man Color (Positive) - Recouple Cleavage Final Cleavage 95% TFA / 2.5% TIS / 2.5% H2O (Et2 group is STABLE) QC_Man->Cleavage Blue (Negative) Stock_Auto Step 1: Stock Solution (0.2M in DMF) NO BASE in vial (prevent precip) Auto->Stock_Auto Prog_Auto Step 2: Program 'Base-Shift' Synthesizer adds DIPEA/Oxyma during delivery Stock_Auto->Prog_Auto Couple_Auto Step 3: MW Coupling 75°C for 5 min (Double Couple) Prog_Auto->Couple_Auto Couple_Auto->Cleavage

Caption: Workflow logic for incorporating the salt-form Fmoc-D-HomoArg(Et)₂-OH residue, highlighting the critical neutralization step in manual synthesis versus the base-shift strategy in automated protocols.

Detailed Experimental Protocols

Protocol A: Manual Synthesis (Recommended for First-Time Use)

Best for: Ensuring complete coupling on expensive resins or complex sequences.

Reagents:

  • Amino Acid: Fmoc-D-HomoArg(Et)₂-OH·HCl (5 eq. relative to resin).[1][2][3][4][5][6][7][8]

  • Activator: HATU (4.9 eq.) / HOAt (5 eq.).

  • Base: DIPEA (10 eq. total: 5 eq. to neutralize HCl + 5 eq. for activation).

  • Solvent: Anhydrous DMF.

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 min. Drain.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x). Perform positive Kaiser test (verify free amine).

  • Amino Acid Solubilization (Crucial):

    • Weigh Fmoc-D-HomoArg(Et)₂-OH·HCl into a vial.

    • Dissolve in minimal DMF.

    • Add 5.0 eq. DIPEA and vortex. Note: Solution may warm slightly. Ensure no precipitate forms.

  • Activation:

    • Add HATU/HOAt solution to the neutralized amino acid.[4]

    • Add remaining 5.0 eq. DIPEA .

    • Pre-activate for 30-60 seconds (color change to yellow/orange).

  • Coupling:

    • Add mixture to resin.[1][2][3][4][5][7][8][9] Agitate for 60 minutes at Room Temp.

    • Drain and Wash DMF (3x).[4][7]

  • Re-Coupling (Mandatory): Repeat steps 3-5 with fresh reagents.

  • Validation: Perform Kaiser Test .

    • Colorless beads: Proceed.

    • Blue beads: Perform a 3rd coupling at 40°C or cap with Acetic Anhydride.

Protocol B: Automated Microwave Synthesis (CEM Liberty / Biotage Alstra)

Best for: Routine production and hydrophobic sequences.

Parameters:

  • Cycle: Double Coupling (Single coupling is insufficient for Et2-HomoArg).

  • Temperature: 75°C (Standard) or 50°C (Conservative for D-isomer purity).

  • Reagents: 0.2M Amino Acid in DMF; 0.5M DIC; 1.0M Oxyma Pure.

Step-by-Step:

  • Stock Preparation:

    • Dissolve Fmoc-D-HomoArg(Et)₂-OH·HCl in DMF to 0.2M.

    • Do NOT add base to this vial if the instrument lines sit idle; free base can cause slow degradation or precipitation over long runs.

  • Instrument Setup:

    • Assign to "Special Amino Acid" position.

    • Method Editing: Modify the coupling method to increase the base/activator ratio slightly during the delivery phase to account for the HCl salt consumption of the base (Oxyma/Base).

  • Microwave Cycle:

    • Coupling 1: 5 minutes @ 75°C (Power: 30W constant or dynamic).

    • Wash: DMF (4x).

    • Coupling 2: 5 minutes @ 75°C.

  • Post-Synthesis: Wash resin with DCM before cleavage.

Cleavage & Isolation

Important: The diethyl (


) group on the homoarginine is a modification , not a protecting group. It is stable to TFA and will be retained in the final product.

Cocktail:

  • TFA (95%)[10]

  • TIS (Triisopropylsilane) (2.5%)[8]

  • 
     (2.5%)[8]
    

Procedure:

  • Add cocktail to resin (10 mL per gram resin).

  • Shake for 2-3 hours at Room Temp. (Longer time ensures removal of Pbf from other Arg residues if present).

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and lyophilize.

Analytical Expectation:

  • Mass Shift: The molecular weight will be higher than standard Homoarginine due to the two ethyl groups (

    
     Da).
    
  • HPLC: The product will elute later (higher retention time) than the non-ethylated analog due to increased hydrophobicity.

References

  • Bachem.Fmoc-D-HomoArg(Et)
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Retrieved from [Link]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. (Reference for stability of alkyl-guanidines in TFA).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-D-HomoArg(Et)2-OH

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump to the specific diagnostic or protocol relevant to your situation.

Product: Fmoc-D-HomoArg(Et)2-OH (Fmoc-D-Homoarginine-di-ethyl) Application: Solid Phase Peptide Synthesis (SPPS), Antibody-Drug Conjugates (ADCs) Standard Solvent:


-Dimethylformamide (DMF)

Executive Summary & Mechanism

The Challenge: Fmoc-D-HomoArg(Et)2-OH presents a unique solubility profile due to the "hydrophobic collapse" effect. The diethyl (


) modification on the guanidino group significantly increases lipophilicity compared to native arginine. When combined with the aromatic Fmoc group and the extended alkyl chain of homoarginine (one extra methylene group vs. Arginine), this molecule is prone to forming intermolecular 

-sheet-like aggregates in DMF. These aggregates often manifest as a gelatinous suspension rather than a true precipitate, making them resistant to standard vortexing.

The Solution Architecture: To solubilize this compound, we must disrupt these intermolecular hydrophobic and hydrogen-bonding interactions. This guide prioritizes Solvent Polarity Modulation (DMSO/NMP) and Chaotropic Disruption (LiCl) over simple heating, which carries degradation risks.

Diagnostic Interface (Start Here)

Q1: What does the undissolved material look like?

  • Scenario A: Cloudy, fine powder settling at the bottom.

    • Diagnosis: Kinetic solubility limit.[1] The solvent cannot overcome the crystal lattice energy at room temperature.

    • Fix: Go to Protocol C (Sonication & Mild Heat) .

  • Scenario B: Translucent gel, floating clumps, or viscous "slime."

    • Diagnosis: Aggregation/Gelation. The molecules have dissolved but effectively re-assembled into supramolecular structures.

    • Fix: Go to Protocol B (Chaotropic Salts) or Protocol A (Co-Solvent) .

Q2: Is the compound the HCl salt or free acid?

  • Note: Most commercial Fmoc-D-HomoArg(Et)2-OH is supplied as the Hydrochloride (HCl) salt .

  • Impact: The salt form is generally more polar, but the chloride counter-ion can sometimes depress solubility in anhydrous DMF due to the "common ion" effect if the DMF contains amine impurities. Ensure your DMF is "Amine-Free" or "Sequencing Grade."

Troubleshooting Protocols

Protocol A: The "Polarity Spike" (DMSO Co-Solvent)

Best for: High-concentration requirements (>0.2 M) or gelled samples.

Mechanism: DMSO (Dimethyl sulfoxide) is a stronger hydrogen-bond acceptor than DMF, effectively solvating the guanidino protons and breaking aggregates.

  • Calculate: Target a final solvent composition of 90% DMF / 10% DMSO .

  • Dissolve: Add the full calculated volume of DMSO first directly to the dry powder.

    • Why? The high local concentration of DMSO wets the hydrophobic core immediately.

  • Agitate: Vortex for 30 seconds. The solution should become clear and viscous.

  • Dilute: Slowly add the remaining DMF volume while vortexing.

  • Verify: Check for "schlieren" lines (swirls indicating density differences). Vortex until homogenous.

Warning: Do not exceed 15% DMSO if using sensitive resins (e.g., 2-Chlorotrityl) or if the peptide sequence contains Cysteine/Methionine (risk of oxidation), although the latter is manageable with short exposure times.

Protocol B: Chaotropic Disruption (LiCl Additive)

Best for: "Difficult sequences" where the amino acid precipitates during the coupling reaction.

Mechanism: Lithium ions (


) coordinate with the peptide backbone and the amide/guanidino oxygens, disrupting the intermolecular hydrogen bond network that causes gelation.
  • Prepare Stock: Create a 0.8 M LiCl solution in pure DMF. (Dissolve dry LiCl in DMF; this requires stirring for ~1 hour as LiCl dissolves slowly).

  • Solubilize AA: Use this 0.8 M LiCl/DMF solution as your primary solvent for the Fmoc-D-HomoArg(Et)2-OH.

  • Coupling: Proceed with standard activation (HCTU/DIC). The LiCl will remain in solution and actually improve the coupling efficiency by keeping the growing peptide chain solvated (Pseudo-Proline effect).

Protocol C: Physical Disruption (Sonication & Heat)

Best for: Minor solubility issues or powdered precipitates.

  • Sonication: Place the vial in an ultrasonic bath. Sonicate for 3 x 1 minute bursts .

    • Critical: Allow 1 minute rest between bursts to prevent heat buildup.

  • Thermal Assist: If still cloudy, warm the vial in a water bath to max 40°C .

    • Strict Limit:Do NOT exceed 50°C. Higher temperatures can cause partial Fmoc deprotection (via thermal cleavage) or racemization of the sensitive D-isomer.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for solubilizing Fmoc-D-HomoArg(Et)2-OH.

SolubilityWorkflow Start Start: Undissolved Fmoc-D-HomoArg(Et)2-OH CheckState Visual Inspection Start->CheckState IsGel Gel / Clumps? CheckState->IsGel Observation IsPowder Fine Powder? IsGel->IsPowder No ProtoA Protocol A: DMSO Spike (Add 10% DMSO first) IsGel->ProtoA Yes (Aggregation) ProtoC Protocol C: Sonication (<40°C, Short Bursts) IsPowder->ProtoC Yes (Kinetic Issue) Success Clear Solution (Proceed to Coupling) ProtoA->Success Fail Still Insoluble? ProtoA->Fail ProtoB Protocol B: Chaotropic Salt (Use 0.8M LiCl in DMF) ProtoC->Fail Fail->ProtoA Yes Fail->Success No SwitchSolvent Switch Solvent to NMP Fail->SwitchSolvent Persistent Failure SwitchSolvent->ProtoB Add LiCl

Figure 1: Decision tree for troubleshooting solubility issues based on visual characteristics of the mixture.

Comparative Data: Solvent Efficacy

The table below summarizes the theoretical solubility performance based on structural analogs (Fmoc-Arg(Pbf)-OH and hydrophobic non-canonical amino acids).

Solvent SystemSolubility PotentialRisk FactorRecommended Use
Pure DMF Moderate (< 0.1 M)LowStandard couplings.
DMF + 10% DMSO High (~0.3 - 0.5 M)Low/MediumPrimary Recommendation for this compound.
NMP (Neat) High (~0.3 M)LowAlternative if DMF fails.
DMF + 0.8M LiCl High (Disrupts Gels)LowUse if aggregation is observed on-resin.
DCM Very LowHighAvoid. Poor solvation of Arg derivatives.

Frequently Asked Questions (FAQs)

Q: Will using DMSO affect my coupling efficiency? A: Generally, no. DMSO is aprotic and compatible with standard coupling reagents like HATU, HCTU, and DIC. However, because DMSO is more viscous, ensure your mixing time is extended by 10-20% to account for slower diffusion rates within the resin pores [1].

Q: Can I store the solution if I make too much? A: Fmoc-amino acids in DMF are prone to slow degradation via spontaneous Fmoc removal if the DMF contains amine impurities (dimethylamine).

  • Recommendation: Use fresh solution immediately (within 12-24 hours). If storage is mandatory, store at 4°C and shield from light, but re-sonicate before use as precipitation may occur upon cooling [2].

Q: My solution is clear, but the coupling failed. Why? A: This suggests "On-Resin Aggregation."[2] Even if the AA is soluble in the vial, the hydrophobic Et2 chains may aggregate once they interact with the resin-bound peptide.[2]

  • Fix: Switch to Protocol B (LiCl) . The lithium salts prevent the peptide chains on the resin from collapsing, keeping the N-terminus accessible for the incoming Fmoc-D-HomoArg(Et)2-OH [3].

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (General reference on Fmoc stability and solubility).
  • Seebach, D., et al. (1996). Pseudo-Prolines: Solubilizing Tools for Peptide Synthesis. (Foundational text on using LiCl and structural disruptors in SPPS).
  • ResearchGate. (2023). Solubility of amino acid derivatives in DMF. Retrieved from [Link]

  • Biotage. (2023).[1][3] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

Sources

preventing racemization of Fmoc-D-HomoArg(Et)2-OH during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chiral integrity challenges during the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-D-HomoArg(Et)2-OH .

Due to its unique structural properties, this specific D-amino acid is highly susceptible to D-to-L racemization (epimerization) during coupling. Below is a comprehensive, causality-driven troubleshooting guide to help you maintain absolute chiral purity.

Diagnostic Overview: The Causality of Racemization

Fmoc-D-HomoArg(Et)2-OH features a diethylated guanidino group and an extended aliphatic side chain. This creates immense steric bulk, which physically hinders the approach of the resin-bound N-terminal amine. The causality of the problem is kinetic: because the desired acylation (peptide bond formation) is sterically slowed down, competing side reactions—specifically racemization—have a longer window of opportunity to occur.

Racemization during urethane-protected amino acid activation primarily proceeds via two competing pathways:

  • Direct Enolization (Path A): The presence of strong tertiary bases abstracts the relatively acidic

    
    -proton from the activated amino acid, forming an achiral enolate that reprotonates into the L-epimer[1].
    
  • Oxazolone Formation (Path B): Over-activation of the C-terminus leads to the cyclization of the amino acid into a 5-membered oxazolone ring. The

    
    -proton in this intermediate is highly acidic and rapidly abstracted by any trace base in the environment 2[2].
    

Racemization A Fmoc-D-HomoArg(Et)2-OH B Activated Ester A->B Activation C Direct Enolization B->C Strong Base D Oxazolone Ring B->D Over-activation G Target D-Peptide B->G Fast Amine Attack E Achiral Enolate C->E D->E Base Abstraction F L-Epimer (Impurity) E->F Re-protonation

Caption: Competing pathways: activation, racemization via enolization/oxazolone, and target coupling.

Troubleshooting Guide: Overcoming the Kinetic Trap

To prevent the D-to-L conversion of Fmoc-D-HomoArg(Et)2-OH, you must alter the reaction environment to suppress


-proton abstraction while accommodating the slow coupling kinetics.
Strategy A: Eliminate Strong Tertiary Bases (The Gold Standard)

Uronium/aminium salts like HATU or HBTU require the addition of a tertiary base (typically N,N-Diisopropylethylamine, DIEA) to drive activation. DIEA is a strong base (pKa ~10.1) and is the primary culprit for direct enolization3[3].

  • Solution: Switch to a base-free carbodiimide system. The combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure forms a highly reactive ester without requiring strongly basic tertiary amines, drastically lowering the probability of base-catalyzed abstraction 4[4].

Strategy B: Steric Shielding via Weaker Bases (If HATU is Mandatory)

If your synthesizer fluidics or protocol strictly mandates HATU, you must replace DIEA.

  • Solution: Use 2,4,6-Collidine (TMP) . Collidine is a significantly weaker base (pKa ~7.4) and possesses methyl groups adjacent to the nitrogen. This steric hindrance physically blocks the base from accessing the shielded

    
    -proton of the amino acid 5[5].
    
Strategy C: Zero Pre-Activation Time

Pre-activating the amino acid in a vial before delivering it to the resin maximizes the lifetime of the activated ester. For sterically hindered residues, activated derivatives may cyclize yielding an unreactive lactam or an epimerization-prone oxazolone 6[6].

  • Solution: Perform in situ activation. Add the coupling reagent (DIC) directly to the resin slurry containing the amino acid.

Quantitative Comparison of Coupling Systems

The following table summarizes the expected racemization levels for sterically hindered, racemization-prone Fmoc-amino acids based on the chosen coupling system.

Coupling SystemBase UsedPre-activation TimeExpected Racemization (D to L)Recommendation
HATU / HOAtDIEA (2.0 - 4.0 eq)5 mins5.0% - 15.0%❌ Strongly Discouraged
HATU / HOAt2,4,6-Collidine (TMP)1 - 2 mins1.0% - 3.0%⚠️ Use with Caution
DIC / HOBtNone0 mins< 1.0%✅ Acceptable
DIC / Oxyma Pure None 0 mins < 0.1% 🌟 Gold Standard

Validated Experimental Protocol: Zero-Racemization Coupling

This self-validating protocol utilizes the DIC/Oxyma Pure system. It is designed to ensure that no residual base from the deprotection step triggers premature enolization, and that the activated ester is consumed the exact moment it is generated.

Workflow Step1 1. Resin Prep (Wash out Base) Step2 2. AA + Oxyma (No Base) Step1->Step2 Step3 3. Add DIC In Situ (Zero Pre-activation) Step2->Step3 Step4 4. RT Coupling (2-4 hours) Step3->Step4

Caption: Base-free, zero-preactivation experimental workflow utilizing DIC/Oxyma Pure for SPPS.

Step-by-Step Methodology:

  • Resin Preparation & Base Purge:

    • Treat the peptide-resin with 20% piperidine in DMF (2 × 15 min) to remove the N-terminal Fmoc group.

    • Critical Causality Step: Wash the resin exhaustively (5 × DMF, 5 × DCM, 5 × DMF). Why? Even trace amounts of residual piperidine trapped in the resin matrix act as a strong base during the subsequent coupling, triggering Path A racemization.

  • Reagent Preparation (No Base):

    • In a clean, dry vial, dissolve Fmoc-D-HomoArg(Et)2-OH (4.0 eq) and Oxyma Pure (4.0 eq) in a minimal volume of peptide-synthesis grade DMF.

    • Do not add any base (No DIEA, No TMP).

  • In Situ Activation (Zero Pre-activation):

    • Transfer the amino acid/Oxyma solution to the reaction vessel containing the swelled resin.

    • Immediately add DIC (4.0 eq) directly to the resin slurry.

    • Why? By adding DIC last, the highly reactive Oxyma ester is generated in the immediate presence of the resin-bound nucleophile. It is consumed by peptide bond formation before oxazolone cyclization can occur.

  • Coupling at Room Temperature:

    • Agitate the mixture at room temperature (20–25 °C) for 2 to 4 hours.

    • Do not use microwave heating. Thermal energy accelerates

      
      -proton abstraction exponentially faster than it accelerates sterically hindered acylation.
      
  • Self-Validation (Kaiser Test):

    • Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling.

    • If positive (blue beads), do not push the reaction with heat or base. Drain the vessel and perform a double-coupling using the exact same base-free DIC/Oxyma conditions.

Frequently Asked Questions (FAQs)

Q: Can I use N-Methylmorpholine (NMM) instead of Collidine if I must use HATU? A: NMM (pKa 7.38) is a viable alternative to DIEA and will reduce racemization. However, 2,4,6-collidine (pKa 7.43) is strictly preferred. While their basicity is nearly identical, Collidine's methyl groups provide superior steric hindrance, physically preventing the nitrogen lone pair from reaching the


-proton[3].

Q: Why does Fmoc-D-HomoArg(Et)2-OH couple so much slower than standard Fmoc-D-Arg(Pbf)-OH? A: Standard Arginine uses a Pbf protecting group, which is bulky but located far from the


-carbon. In HomoArg(Et)2, the extra methylene group ("homo") increases the flexibility of the side chain, allowing the bulky diethylated guanidino group to fold back toward the peptide backbone. This creates a severe steric shield around the activated carbonyl, drastically reducing the rate of nucleophilic attack.

Q: Does the quality of my DMF impact racemization? A: Yes, significantly. DMF degrades over time into dimethylamine and carbon monoxide. Dimethylamine is a secondary amine that acts as both a strong base (promoting enolization) and a nucleophile (capping your peptide). Always use fresh, amine-free, peptide-synthesis grade DMF.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Epimeris
  • Technical Support Center: Prevention of Racemiz
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine.
  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Diethyl-homoarginine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Diethyl-homoarginine (Et2-hArg) during solid-phase peptide synthesis (SPPS). The unique structural properties of this residue, while valuable for peptide design, present significant synthetic hurdles. This document provides in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format to diagnose and resolve these issues effectively.

Core Troubleshooting Guide

Q1: My initial analysis (HPLC/MS) shows a significant deletion peak corresponding to the absence of Diethyl-homoarginine. How can I definitively confirm that incomplete coupling is the root cause?

Answer: The presence of a deletion sequence is a strong indicator of coupling failure. To confirm this on-resin, before cleaving the entire batch, the most reliable method is a qualitative test for the presence of free primary amines on a small sample of resin beads.

The Kaiser test is the industry standard for this purpose.[1][2] It utilizes the reaction of ninhydrin with primary amines to produce a characteristic dark blue color (known as Ruhemann's purple).[2]

  • Positive Result (Blue/Purple Beads and/or Solution): This confirms the presence of unreacted N-terminal amines on your peptide-resin, indicating that the preceding coupling step—the addition of Et2-hArg—was incomplete.[2][3]

  • Negative Result (Yellow/Colorless Beads and Solution): This suggests the coupling was successful and that the N-terminus is capped with the Fmoc-protected Et2-hArg.[2][3]

It is crucial to perform the test correctly, as improper procedure can yield misleading results. Overheating, for instance, can cause premature Fmoc-deprotection, leading to a false positive.[2][4]

Protocol: Standard Kaiser Test for SPPS [1][5][6]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN in 98 mL of pyridine.

Procedure:

  • Transfer a small sample of peptide-resin (approx. 5-10 mg) to a small, clean glass test tube.

  • Wash the resin beads thoroughly with ethanol several times to remove any residual DMF.[1]

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube in a heating block or oven at 100-115°C for 5 minutes.[1][3][5]

  • Remove the tube and observe the color of the beads and the solution.

Q2: My standard coupling protocol using HBTU/DIPEA failed for Et2-hArg. What are the primary reasons for this failure, and which coupling reagents are superior for this hindered residue?

Answer: The failure of standard coupling protocols for Diethyl-homoarginine stems from two primary factors:

  • Extreme Steric Hindrance: The two ethyl groups on the α-amino group, combined with the bulky, protected guanidinium side chain, create a sterically crowded environment. This physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, drastically slowing reaction kinetics.[3]

  • Basicity of the Guanidinium Group: The guanidinium side chain is highly basic and, even when protected, can interfere with the activation chemistry.[7]

For such challenging couplings, more potent activating reagents are required. Uronium/aminium salt-based reagents are highly recommended over standard carbodiimides (like DCC/DIC) because they facilitate faster reaction rates and can better overcome steric barriers.[3][8]

The premier choice is HATU . While structurally similar to HBTU, HATU utilizes 1-Hydroxy-7-azabenzotriazole (HOAt) as its activating agent, forming a more reactive OAt-active ester compared to the OBt-ester formed by HBTU.[9] This enhanced reactivity is crucial for driving the coupling of hindered residues to completion and typically results in higher yields and purity with a lower risk of side reactions like epimerization.[9]

Comparative Efficacy of Coupling Reagents for Hindered Amino Acids

ReagentActivating AdditiveRelative Reactivity for Hindered ResiduesKey Advantage
HATU HOAtVery High Forms highly reactive OAt-ester; superior for speed and minimizing side reactions.[9]
HCTU 6-Cl-HOBtHighMore reactive and soluble than HBTU, offering a good balance of cost and efficiency.[10]
COMU OxymaPureHighContains a safer, non-explosive HOBt/HOAt alternative; excellent for hindered couplings.[11]
HBTU HOBtModerate to HighA reliable workhorse, but can be sluggish for extremely hindered residues.[9][12]
PyBOP HOBtModerate to HighPhosphonium salt, good reactivity but can be more expensive.[8]
DIC/HOBt HOBtLow to ModerateCarbodiimide-based; generally insufficient for severely hindered couplings like Et2-hArg.[3][13]
Q3: I've switched to HATU but am still seeing incomplete coupling. How should I optimize my reaction conditions (base, time, temperature, equivalents) to maximize efficiency?

Answer: Switching to a superior reagent is the first step, but optimizing the reaction environment is equally critical. Here are the key parameters to adjust:

  • Increase Reagent Equivalents: For difficult couplings, it's standard practice to use a higher excess of the amino acid and coupling reagents. Increase the concentration from the typical 3-fold excess to a 4- to 5-fold excess of Fmoc-Et2-hArg, HATU, and your base relative to the resin loading capacity.[5]

  • Extend Coupling Time & "Double Couple": A standard 1-2 hour coupling time is often insufficient.

    • Extend the initial coupling time to at least 4 hours.

    • If a post-coupling Kaiser test is still positive, perform a "double coupling." [2][14] This involves draining the reaction vessel, washing thoroughly with DMF, and repeating the coupling step with a fresh solution of activated Et2-hArg for an additional 2-4 hours.[3][14]

  • Optimize the Base: While Diisopropylethylamine (DIPEA or DIEA) is common, its bulkiness can exacerbate steric issues.[15] Consider switching to a less sterically hindered base like N-Methylmorpholine (NMM) . Avoid stronger, non-hindered bases which can increase the risk of side reactions, particularly racemization.[3]

  • Consider Elevated Temperature: Gently warming the reaction can increase the kinetic energy and help overcome the activation barrier. Perform the coupling at 30-40°C . Use caution, as higher temperatures can potentially increase side reactions.[16]

Protocol: Optimized Coupling for Diethyl-homoarginine

  • Pre-activation: In a separate vessel, dissolve Fmoc-Et2-hArg (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add N-Methylmorpholine (NMM) (8 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test.

  • Recouple (if necessary): If the Kaiser test is positive, drain, wash the resin with DMF (3x), and repeat steps 1-3, allowing the second coupling to proceed for an additional 2 hours.

  • Capping (Final Resort): If the Kaiser test remains positive after a double coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.[2][17]

Q4: Beyond deletion, what are the common side reactions associated with arginine derivatives during SPPS, and how can I mitigate them?

Answer: Arginine derivatives are prone to several side reactions, primarily related to their guanidinium side chain.

  • δ-Lactam Formation: This is a significant intramolecular side reaction where the activated α-carboxyl group is attacked by the δ-nitrogen of the arginine side chain, forming a stable six-membered lactam ring. This terminates the peptide chain. Using a side-chain protecting group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or the less common NO2 group can help prevent this.[5][18]

  • Guanidinylation: Uronium/aminium coupling reagents (including HATU/HBTU) can react with the unprotected N-terminal amine of the peptide chain to form a guanidinium moiety, which irreversibly caps the peptide.[12][19] This is minimized by pre-activating the amino acid with the coupling reagent before adding it to the resin.

  • Sulfonation of Tryptophan: During final TFA cleavage, sulfonyl-based protecting groups (like Pbf) can be cleaved and subsequently react with the indole side chain of nearby tryptophan residues, a side reaction known as sulfonation.[19][20][21] This is mitigated by using a cleavage cocktail that includes effective scavengers, such as triisopropylsilane (TIS) and water.

Troubleshooting Workflow & Logic Diagram

The following diagram outlines a logical workflow for diagnosing and resolving incomplete coupling of Diethyl-homoarginine.

G start HPLC/MS shows deletion sequence at Et2-hArg position kaiser_test Perform on-resin Kaiser Test start->kaiser_test negative Result: Negative (Yellow) Coupling is likely complete. Investigate other issues. kaiser_test->negative Negative positive Result: Positive (Blue) Incomplete coupling confirmed. kaiser_test->positive Positive reagent_check Step 1: Re-evaluate Coupling Reagent positive->reagent_check hbtu Using HBTU/DIC? reagent_check->hbtu switch_hatu Switch to superior reagent: HATU or COMU hbtu->switch_hatu Yes condition_check Step 2: Optimize Reaction Conditions hbtu->condition_check No, already using HATU switch_hatu->condition_check double_couple Perform Double Coupling (extended time, fresh reagents) condition_check->double_couple kaiser_test2 Perform Kaiser Test Again double_couple->kaiser_test2 negative2 Result: Negative (Yellow) Problem Solved. Proceed. kaiser_test2->negative2 Negative positive2 Result: Positive (Blue) Coupling remains incomplete. kaiser_test2->positive2 Positive advanced_check Step 3: Advanced Optimization positive2->advanced_check optimization Increase reagent excess (4-5x) Switch base (DIPEA -> NMM) Increase temperature (30-40°C) advanced_check->optimization kaiser_test3 Perform Final Kaiser Test optimization->kaiser_test3 negative3 Result: Negative (Yellow) Problem Solved. Proceed. kaiser_test3->negative3 Negative positive3 Result: Positive (Blue) Minimal coupling achieved. kaiser_test3->positive3 Positive cap Cap unreacted amines with Acetic Anhydride to prevent further deletion. positive3->cap

Caption: Troubleshooting workflow for incomplete Et2-hArg coupling.

Frequently Asked Questions (FAQs)

Q5: Why is Diethyl-homoarginine so much more difficult to couple than standard homoarginine or arginine? The primary difference is the N,N-diethyl substitution on the α-amino group. Standard arginine and homoarginine have a primary α-amine (-NH2), which is a relatively unhindered nucleophile. Diethyl-homoarginine has a secondary α-amine (-N(Et)2). The two ethyl groups add significant steric bulk directly at the site of peptide bond formation, which dramatically reduces its nucleophilicity and accessibility.

Q6: Is it better to use a Pbf or Boc protecting group for the Et2-hArg side chain? The choice depends on your overall synthetic strategy. The Pbf group is highly acid-labile and is removed with standard TFA cleavage cocktails, making it compatible with most Fmoc-based SPPS.[5] A Boc protecting group on the side chain would require much harsher acid conditions (like HF) for removal, which may not be suitable for sensitive peptides.[5] For most applications, Pbf is the more practical choice.

Q7: Can solvents affect the coupling efficiency for Et2-hArg? Yes. While Dimethylformamide (DMF) is the standard, for sequences prone to aggregation, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) can be beneficial.[16] NMP is a more polar, chaotropic solvent that can be more effective at disrupting secondary structures on the resin, thereby improving the accessibility of the N-terminus for coupling.[16]

References

  • Peptide Synthesis - Bio-protocol. (2025, October 5). Bio-protocol.
  • Side Chain Protection in Peptide Synthesis. (2026, February 10). BenchChem.
  • New coupling reagent for solid phase peptide synthesis - AAPPTEC. (2014, May 30). AAPPTEC.
  • Optimizing Peptide Coupling: Key Techniques. BenchChem.
  • Coupling Reagents - AAPPTEC - Peptides. AAPPTEC.
  • Metzger, J. W., Beck, W., & Jung, G. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31.
  • How to troubleshoot incomplete coupling of Boc-His(Boc)-OH - Benchchem. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids - Benchchem. (2025). BenchChem.
  • Kaiser test for monitoring incomplete coupling of modified amino acids - Benchchem. (2025). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. AAPPTEC.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Monitoring of Peptide Coupling and Capping. CEM Corporation.
  • Acid-Amine Coupling using HBTU - Organic Synthesis. Organic Synthesis.
  • Supplementary Information - Rsc.org. Royal Society of Chemistry.
  • Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis - Merck. MilliporeSigma.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. ChemPep Inc.
  • Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2025, October 16). MDPI.
  • Technical Support Center: Optimizing Coupling of Boc-Arg-OMe in SPPS - Benchchem. (2025, December). BenchChem.
  • A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe - Benchchem. (2025). BenchChem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Synthetic Chemicals.
  • Methods for the synthesis of arginine-containing peptides. (Patent No. EP1968995A1). Google Patents.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024, September 18). RSC Publishing.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Bachem.
  • Diethylhomoarginine. PubChem.
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues - Benchchem. (2025). BenchChem.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Biotage.
  • Homoarginine - Wikipedia. Wikipedia.
  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC. (2023, November 25). National Center for Biotechnology Information.
  • Procedures to Improve Difficult Couplings. ResearchGate.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Nitro Aldehydes. (2022, September 20). Synform.
  • Oral supplementation with L‐homoarginine in young volunteers - PMC. National Center for Biotechnology Information.
  • Homoarginine - BEVITAL AS. BEVITAL AS.
  • Homoarginine – Knowledge and References - Taylor & Francis. Taylor & Francis Online.

Sources

Technical Support Center: High-Difficulty Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Challenge: Standard Fmoc removal conditions (20% Piperidine/DMF) rely on a


-elimination mechanism that requires base accessibility to the acidic proton on the fluorenyl ring. Sterically hindered residues (e.g., Aib, 

-methyl amino acids) or aggregated sequences (

-sheets) create a physical barrier, rendering standard protocols ineffective. This leads to deletion sequences and low-purity crude peptides.

Immediate Action: Before altering your deprotection cocktail, diagnose the root cause using the workflow below.

Diagnostic Workflow: Is it Coupling or Deprotection?

DiagnosticWorkflow start Synthesis Paused / Low Purity check_agg Is the sequence prone to aggregation? (Hydrophobic stretches, >10 residues) start->check_agg test_type Perform Colorimetric Test (on resin sample) check_agg->test_type kaiser Kaiser Test (Primary Amines) test_type->kaiser Standard AA chloranil Chloranil/Bromophenol Blue (Secondary Amines/Pro/N-Me) test_type->chloranil N-Me / Pro / Aib result_pos Positive (Blue/Green) Free Amine Present kaiser->result_pos result_neg Negative (Yellow/Colorless) Amine Blocked kaiser->result_neg chloranil->result_pos chloranil->result_neg coupling_issue ISSUE: Coupling Failure Re-couple with HATU/HOAt or Check AA Quality result_pos->coupling_issue deprot_issue ISSUE: Incomplete Deprotection Proceed to Advanced Protocols result_neg->deprot_issue

Figure 1: Decision matrix to distinguish between coupling inefficiency and deprotection failure. Note that for N-methyl amino acids, the Chloranil test is mandatory as Kaiser is prone to false negatives.

Technical Support FAQs: Troubleshooting & Mechanism

Q1: Why is 20% Piperidine failing on my Aib/N-Methyl sequence?

A: The mechanism of Fmoc removal is governed by sterics. The base must abstract the proton from the C9 position of the fluorene ring.

  • The Barrier: Bulky side chains (Aib has two methyl groups at the

    
    -carbon) or 
    
    
    
    -methylation create a "steric wall" that prevents piperidine (a secondary amine) from reaching the proton.
  • The Aggregation Factor: If your peptide forms secondary structures (like

    
    -sheets) on the resin, the Fmoc group may be buried inside the fold, inaccessible to the solvent.
    
Q2: Can I just use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)?

A: Do not use DBU alone. While DBU is a non-nucleophilic, stronger base that removes Fmoc rapidly, it does not react with the released byproduct, dibenzofulvene (DBF).

  • The Risk: If DBF is not scavenged, it remains reactive and can re-attach to the free amine of your peptide, permanently blocking it.

  • The Solution: You must use a "Magic Mix" containing DBU (for power) and a small amount of Piperidine or Piperazine (as a scavenger) to trap the DBF [1, 2].

Q3: I see Aspartimide formation when using stronger bases. How do I stop it?

A: Strong bases like DBU increase the risk of aspartimide formation (ring closure of Asp-Gly or Asp-Asn sequences).

  • The Fix: Add 0.1 M HOBt (Hydroxybenzotriazole) or Oxyma Pure to your deprotection cocktail. The acidic additive suppresses the ionization of the amide backbone, preventing the cyclization without significantly hindering Fmoc removal [3, 4].

Q4: Is Microwave irradiation safe for these residues?

A: Yes, and often necessary.

  • Thermal Effect: Heating to 75°C–90°C provides the kinetic energy to overcome the rotational barriers of sterically hindered groups.

  • Protocol: Use shorter times (e.g., 2 x 3 min) to minimize side reactions. Ensure your cocktail contains HOBt/Oxyma if sensitive residues (Cys, His, Asp) are present [5].

Comparative Data: Deprotection Cocktails

Select the reagent cocktail based on the severity of your steric hindrance.

Cocktail NameCompositionSuitabilityRisk Profile
Standard 20% Piperidine in DMFRoutine synthesis (Ala, Gly, Leu)Low side reactions; fails on hindered AA.
The "Turbo" Mix 2% DBU + 2% Piperidine in DMFSteric Hindrance (Aib, N-Me) High efficiency. Requires scavenger (Pip). Risk of Aspartimide (add HOBt).[1][2][3]
The "Gentle" Mix 5-10% Piperazine + 0.1M HOBtAspartimide-prone sequences (Asp-Gly)Slower kinetics but safer for sensitive backbones.
Aggregation Breaker 20% Piperidine in NMP or DMSO "Difficult" sequences (hydrophobic)Solvents disrupt H-bonds/aggregation.
Nuclear Option 0.1 M TBAF (Fluoride) in DMFExtreme steric casesNon-basic mechanism. Risk of silyl group removal or ester instability [6].

Validated Experimental Protocols

Protocol A: DBU-Enhanced Deprotection (Batch Mode)

Use for: Aib, N-methyl amino acids, or when Kaiser test remains negative after standard deprotection.

  • Preparation: Prepare a solution of 2% DBU (v/v) + 2% Piperidine (v/v) in DMF.

    • Optional: Add 0.1 M HOBt if the sequence contains Asp/Asn to prevent side reactions.

  • Cycle 1 (Short): Add solution to resin (10 mL per gram of resin). Agitate for 5 minutes . Drain.

  • Cycle 2 (Long): Add fresh solution. Agitate for 10–15 minutes . Drain.

  • Wash: Wash resin aggressively with DMF (

    
     min) to remove all traces of DBU.
    
  • Test: Perform Chloranil test. If still positive (protected), repeat Cycle 2 or move to Microwave Protocol.

Protocol B: Microwave-Assisted Deprotection

Use for: High-throughput synthesis of hindered peptides.

  • Reagent: 20% Piperidine + 0.1 M Oxyma Pure in DMF.

  • Equipment: Dedicated microwave peptide synthesizer (e.g., CEM Liberty Blue or Biotage).

  • Settings:

    • Temperature: 75°C (Standard) or 90°C (Difficult/Aib-Aib).

    • Power: 30–60 Watts (dynamic).

    • Time: 1 x 2 minutes (or 2 x 1.5 minutes).

  • Cooling: Allow vessel to cool to <40°C before draining to prevent solvent boiling/fume exposure.

Mechanism Visualization

Understanding the interplay between the Base, the Fmoc group, and the Scavenger is critical for troubleshooting.

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Elimination & Scavenging Fmoc Fmoc-Peptide-Resin (Sterically Hindered) Intermediate Fulvene-Peptide Anion Fmoc->Intermediate Proton Abstraction Base DBU (Strong Base) Accesses hindered proton Base->Fmoc FreePeptide Free Amine Peptide (Ready for Coupling) Intermediate->FreePeptide DBF Dibenzofulvene (DBF) (Reactive Byproduct) Intermediate->DBF Beta-Elimination DBF->FreePeptide Re-attachment (If no scavenger) Adduct DBF-Piperidine Adduct (Inert/Washed Away) DBF->Adduct Michael Addition (CRITICAL STEP) Scavenger Piperidine (Scavenger) Scavenger->Adduct

Figure 2: The DBU/Piperidine mechanism. Note the red dotted line: without Piperidine acting as a scavenger, the reactive Dibenzofulvene (DBF) will re-attach to the peptide, reversing the deprotection.

References

  • Wade, J. D., et al. (1991).[4] Use of DBU for Fmoc deprotection in solid-phase peptide synthesis.[1][5][6][7] Peptide Research, 4(3), 194–199. Link

  • Fields, C. G., & Fields, G. B. (1991).[5] Solvation effects in solid-phase peptide synthesis.[5] Journal of the American Chemical Society, 113(11), 4202–4207. Link

  • Michels, T., et al. (2012).[1] Acid-Mediated Prevention of Aspartimide Formation in Solid-Phase Peptide Synthesis.[1][3] Organic Letters, 14(20), 5218–5221.[1] Link

  • Biotage Knowledge Base. (2023). Preventing Aspartimide Rearrangements during Fmoc-based SPPS.Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

  • ChemPep Technical Notes. Fmoc Solid Phase Peptide Synthesis: Deprotection Strategies.Link

Sources

Technical Support Center: Optimizing Yield for Fmoc-D-HomoArg(Et)2-OH Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

You are working with Fmoc-D-HomoArg(Et)2-OH (Fmoc-D-N,N'-diethyl-homoarginine). This is not a standard amino acid; it presents a "perfect storm" of synthesis challenges:

  • Steric Bulk: The side chain is elongated ("homo") and the guanidino group is diethylated. This creates significant steric hindrance, making the amine nucleophile difficult to access during the next coupling step.[1]

  • D-Configuration: As a D-amino acid, it is prone to racemization (conversion to L-isomer) if over-activated, particularly by strong bases like DIEA (Diisopropylethylamine).

  • Hydrophobicity: The ethyl groups increase the hydrophobicity of the peptide, raising the risk of on-resin aggregation and "beta-sheet" formation, which causes synthesis to fail (deletion sequences).

This guide provides a self-validating workflow to maximize yield and purity.

Module 1: Coupling Optimization (The Synthesis Phase)

The Problem: Incomplete Coupling & Deletion Sequences

Standard coupling reagents (HBTU/HCTU) often fail to drive the reaction to completion due to the steric bulk of the (Et)2-guanidine group shielding the alpha-amine.

The Solution: High-Efficiency Activation

Switch to reagents that generate a more reactive active ester (At-ester or Oxyma-ester) rather than the standard Bt-ester.

Recommended Protocol: The "Collidine-HATU" System

To balance high reactivity with low racemization, we recommend using HATU with 2,4,6-Collidine (TMP) instead of DIEA. Collidine is a weaker base that is sufficient to activate the carboxylate but less likely to abstract the alpha-proton (which causes racemization).

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DCM for 20 mins, then wash 3x with NMP (N-methylpyrrolidone). Note: NMP is superior to DMF for hydrophobic residues.

  • Pre-Activation (In a separate vial):

    • AA: 4.0 eq Fmoc-D-HomoArg(Et)2-OH

    • Activator: 3.9 eq HATU (or COMU)

    • Base: 8.0 eq 2,4,6-Collidine (Sym-collidine)

    • Solvent: NMP (Concentration ~0.2 M)

    • Allow to react for 1-2 minutes max.

  • Coupling: Add mixture to resin. Shake for 2 hours at room temperature.

  • Monitoring: Perform a Chloranil Test (more sensitive for secondary/hindered amines than Kaiser test).

  • Re-Coupling (If positive): Do not repeat the same condition. Switch to DIC/Oxyma Pure (1:1:1 ratio) at 50°C for 45 mins.

Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start: Couple Fmoc-D-HomoArg(Et)2-OH CheckPos Is this residue at the N-Terminus? Start->CheckPos Standard Use DIC/Oxyma (RT, 60m) CheckPos->Standard Yes (Easy) Hindered Is the PREVIOUS AA bulky? CheckPos->Hindered No (Internal) Recouple Check: Chloranil Test Positive? Standard->Recouple Hindered->Standard No Strong Use HATU/Collidine (RT, 2h) Hindered->Strong Yes Strong->Recouple Double Double Couple: DIC/Oxyma (50°C) Recouple->Double Yes (Incomplete) Success Proceed to Capping Recouple->Success No (Complete) Double->Success

Caption: Logic flow for selecting the optimal coupling condition based on steric environment.

Module 2: Solvation & Aggregation (The Physical Phase)

The Problem: On-Resin Aggregation

The diethyl groups make the peptide chain "greasy." As the chain grows, it may fold back on itself or aggregate with neighboring chains, causing the resin to shrink and sites to become inaccessible.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Sudden drop in yield after HomoArg Aggregation (Beta-sheet formation)Switch Solvent: Use 100% NMP instead of DMF. NMP disrupts hydrogen bonding better.
Resin clumps/floats Poor SolvationUse ChemMatrix Resin: PEG-based resins swell better than Polystyrene (PS) for hydrophobic sequences.
Broad HPLC peaks Incomplete Coupling (Deletion)Add Chaotropes: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt aggregation.

Module 3: Cleavage & Workup (The Isolation Phase)

The Problem: Side Chain Stability

Unlike standard Arginine protected with Pbf (which is removed by acid), the (Et)2 groups are a permanent modification . They are stable to TFA.[2] However, the D-isomer is sensitive.

Critical Warning: Do NOT use Pbf-removal times

Standard Arg(Pbf) requires 2-4 hours in TFA to remove the sulfonyl group. Since Fmoc-D-HomoArg(Et)2-OH has no Pbf group, you do not need long cleavage times . Long exposure to TFA can degrade the peptide or cause acid-catalyzed inversion.

Recommended Cleavage Cocktail (Reagent K derivative)
  • TFA: 90%

  • Thioanisole: 5% (Scavenger for carbocations)

  • EDT (Ethanedithiol): 3% (Essential if Cys/Met present)

  • Anisole: 2%

Time: 90 Minutes maximum.

Frequently Asked Questions (FAQ)

Q1: Why do I see a mass shift of +28 Da or +56 Da in my final product?

  • Answer: You shouldn't, if you are expecting the (Et)2 group to stay. However, if you are comparing it to unmodified Homoarginine, the (Et)2 adds mass. Ensure your calculated theoretical mass accounts for the diethyl groups.

    • Homoarginine MW: ~174 Da

    • Diethyl-Homoarginine MW: ~230 Da (+56 Da vs HArg).

    • Check: If you see -28 Da, you may have lost an ethyl group (rare, requires extreme conditions).

Q2: Can I use microwave synthesis?

  • Answer: Yes, but limit the temperature to 50°C . D-amino acids are thermally sensitive regarding racemization. Standard microwave protocols often hit 75°C or 90°C, which will almost certainly racemize your D-HomoArg into a D/L mixture.

Q3: The coupling is stuck at 80% efficiency. What now?

  • Answer: Do not just add more reagent.

    • Acetylate (Cap): Use Acetic Anhydride/Pyridine to cap the unreacted amines. It is better to have a truncated impurity (easy to purify) than a deletion sequence (n-1) that co-elutes with your product.

    • Use a Pseudoproline: If the next amino acid is Ser, Thr, or Cys, use a pseudoproline dipeptide to induce a "kink" in the backbone and break aggregation.

Data Summary: Reagent Comparison

Reagent SystemReactivityRacemization RiskRecommended For
HBTU / DIEA ModerateHigh (with D-AA)Standard, non-bulky couplings.
HATU / DIEA Very HighHighDifficult sequences (use with care).
HATU / Collidine High Low Fmoc-D-HomoArg(Et)2-OH (Best Balance).
DIC / Oxyma HighLowestCysteine or very racemization-prone sites.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Context: Establishes HATU and Oxyma as superior reagents for hindered couplings compared to carbodiimides alone.
  • Albericio, F., et al. (2018). Use of 2,4,6-collidine (TMP) to minimize racemization in SPPS. International Journal of Peptide Research and Therapeutics.

    • Context: Validates the protocol of using Collidine over DIEA to protect D-amino acid chirality.
  • Iris Biotech. (2023). "Arginine Derivatives in Peptide Synthesis." Technical Knowledge Base.

    • Context: Provides specific handling data for alkylated arginine deriv
  • CEM Corporation. (2022). "Microwave SPPS of Hindered Amino Acids." Application Notes.

    • Context: Supports the use of controlled temperature (50°C)

Sources

Technical Support Center: Handling the Hygroscopic Nature of Fmoc-D-Homoarg(Et)2-OH HCl in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. Handling highly hygroscopic building blocks like Fmoc-D-Homoarg(Et)2-OH HCl (CAS: 2098497-24-4) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid is vital for developing peptidomimetics with enhanced proteolytic stability. However, its structural features—specifically the bis-ethyl substituted guanidinium group and the hydrochloride (HCl) counterion—make it exceptionally prone to rapid moisture absorption (deliquescence).

The Causality of Failure: Moisture and the presence of an HCl salt introduce two critical failure modes in SPPS:

  • Hydrolysis of Activated Intermediates: Absorbed water competes with the resin-bound amine, hydrolyzing the activated O-acylisourea or active ester back to the free carboxylic acid, which drastically reduces coupling efficiency.

  • Stoichiometric Imbalance: Because this amino acid is supplied as an HCl salt, one equivalent of your coupling base (e.g., DIPEA or NMM) is immediately consumed to neutralize the chloride counterion. Failing to account for this leaves the reaction mixture acidic, preventing the activation of the carboxylic acid and protonating the resin-bound free amine.

This guide provides a self-validating system of protocols and troubleshooting steps to maintain the scientific integrity of your synthesis.

Troubleshooting Guides & FAQs

Q1: My Fmoc-D-Homoarg(Et)2-OH HCl powder turned into a sticky, viscous gum after I opened the vial. Is it ruined, and how can I prevent this? A: The chemical integrity is likely intact, but the absorbed water will ruin your coupling step. To prevent this, the vial must be stored at -20°C under an inert gas (Argon or Nitrogen)[1]. Crucially, you must allow the vial to equilibrate completely to room temperature in a desiccator before opening it. If opened while cold, atmospheric moisture instantly condenses on the powder. Recovery Protocol: If it has become gummy, do not attempt to weigh it directly. Dissolve the entire mass in a known volume of anhydrous DMF, dry it over activated molecular sieves (3Å) for 24 hours, and use it as a standardized stock solution.

Q2: I used standard coupling conditions (4 eq AA, 4 eq HATU, 8 eq DIPEA), but my Kaiser test showed incomplete coupling. What went wrong? A: The failure is mechanistic. Because Fmoc-D-Homoarg(Et)2-OH is supplied as an HCl salt , it introduces one equivalent of strong acid per molecule of amino acid. If you use 4 equivalents of the amino acid, 4 equivalents of your DIPEA are instantly consumed just to neutralize the HCl. This leaves only 4 equivalents of DIPEA to drive the HATU activation, which is kinetically insufficient and lowers the local pH [2]. Solution: You must add an additional 1 equivalent of base per equivalent of the amino acid. For 4 eq of Fmoc-D-Homoarg(Et)2-OH HCl, use 4 eq HATU and 12 eq DIPEA .

Q3: Does the bis-ethyl protection on the side chain affect the coupling kinetics? A: Yes. The (Et)2 protection on the guanidino group adds significant steric bulk compared to a standard Pbf or Pmc protecting group. This steric hindrance, combined with the longer aliphatic side chain of homoarginine, slows down the coupling kinetics. We recommend extending the coupling time to 120 minutes and using a highly reactive coupling reagent like HATU/HOAt or DIC/Oxyma [3].

Data Presentation: Optimization of Coupling Parameters

Below is a validated comparison of coupling parameters specifically adjusted for Fmoc-D-Homoarg(Et)2-OH HCl versus a standard Fmoc-amino acid to ensure a self-validating workflow.

ParameterStandard Fmoc-AA (e.g., Fmoc-Ala-OH)Fmoc-D-Homoarg(Et)2-OH HClMechanistic Rationale
Amino Acid Eq. 4.0 eq4.0 eqStandard excess for SPPS to drive pseudo-first-order kinetics.
Coupling Reagent HBTU or DIC (4.0 eq)HATU or DIC/Oxyma (4.0 eq)Overcomes steric hindrance from the bis-ethyl guanidino group.
Base (DIPEA/NMM) 8.0 eq12.0 eq Extra 4.0 eq required to neutralize the HCl counterion.
Solvent DMFAnhydrous DMF or NMPNMP helps solubilize the hydrophobic/hydrophilic mixed character.
Coupling Time 45 - 60 minutes120 minutes (or double coupling)Compensates for steric bulk and potential moisture-induced side reactions.

Experimental Protocols

Protocol 1: Moisture-Free Weighing and Handling

Objective: Prevent deliquescence of the hygroscopic HCl salt during mass transfer [4].

  • Equilibration: Remove the sealed vial of Fmoc-D-Homoarg(Et)2-OH HCl from the -20°C freezer. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for at least 60 minutes.

  • Preparation: Pre-weigh a dry, clean centrifuge tube or glass vial with a septum cap. Purge the tube with Argon.

  • Rapid Transfer: Open the amino acid vial, rapidly transfer the required mass into the pre-weighed tube, and immediately seal both the stock vial and the tube.

  • Purging: Flush the stock vial with Argon for 30 seconds before returning it to the -20°C freezer.

Protocol 2: Neutralized Coupling for SPPS

Objective: Successfully couple the sterically hindered, HCl-salt amino acid to the growing peptide chain [5].

  • Dissolution: Dissolve the weighed Fmoc-D-Homoarg(Et)2-OH HCl (4.0 eq relative to resin loading) in anhydrous DMF (approximately 10 mL per gram of resin).

  • Neutralization (Critical Step): Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Note: This neutralizes the HCl salt. The solution may slightly change color or generate a mild exotherm.

  • Activation: Add 4.0 eq of HATU (or DIC/Oxyma). Add an additional 8.0 eq of DIPEA. Stir or vortex for 3 minutes to pre-activate the carboxylic acid.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the deprotected resin.

  • Agitation: Agitate the suspension via nitrogen bubbling or mechanical shaking for 120 minutes at room temperature.

  • Validation: Drain the reaction vessel, wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute). Perform a Kaiser test. If the beads are blue (positive for free amines), perform a second coupling using 2.0 eq of the amino acid and corresponding reagents.

Mandatory Visualization

G Storage 1. Storage & Equilibration Store at -20°C under Argon. Equilibrate to RT before opening. Weighing 2. Rapid Weighing Use dry environment. Minimize air exposure. Storage->Weighing Dissolution 3. Dissolution Dissolve in anhydrous DMF/NMP. Weighing->Dissolution Neutralization 4. HCl Neutralization Add 1 extra eq. DIPEA or NMM to neutralize HCl counterion. Dissolution->Neutralization Activation 5. Activation Add HATU/HOAt or DIC/Oxyma. Neutralization->Activation Coupling 6. SPPS Coupling Transfer to resin. Monitor via Kaiser Test. Activation->Coupling

Workflow for handling and coupling hygroscopic HCl-salt amino acids in SPPS.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine (UCI) URL: [Link]

  • Handling and Storage of Peptides - FAQ | AAPPTEC Source: AAPPTec URL:[Link]

Technical Support Center: Purification of D-Homoarginine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with peptides containing D-homoarginine (D-hArg) . Unlike standard arginine, D-hArg introduces unique steric, chemical, and chromatographic challenges due to its extended methylene side chain and inverted stereochemistry.

Role: Senior Application Scientist Status: Active Support System: Advanced Peptide Methodologies

Executive Summary: The D-hArg Challenge

D-homoarginine is a non-proteinogenic amino acid often used to increase peptide half-life (via enzymatic resistance) and alter receptor selectivity. However, its incorporation creates a "perfect storm" for purification difficulties:

  • Increased Hydrophobicity: The extra methylene group (

    
    ) compared to Arginine increases retention time and aggregation potential.
    
  • Basicity & Tailing: Like Arginine, the guanidino group (

    
    ) interacts strongly with residual silanols on HPLC columns, causing severe peak tailing.
    
  • Synthesis Impurities: Steric bulk of the protecting group (Pbf) often leads to incomplete coupling (deletion sequences) or racemization, creating difficult-to-separate diastereomers (L-hArg contaminants).

Pre-Purification: Synthesis Optimization

Stop purification problems before they start. Many "purification" issues are actually synthesis failures.

Critical Decision: Direct Coupling vs. Guanylation

Q: I am seeing low yields and deletion sequences with Fmoc-D-hArg(Pbf)-OH. Why? A: The Pbf-protected D-hArg is extremely bulky.[1] The combination of the D-configuration (which often couples slower than L) and the massive Pbf group creates significant steric hindrance.

  • Recommendation: Switch to On-Resin Guanylation . Instead of coupling D-hArg directly, couple Fmoc-D-Lys(Boc)-OH (which is smaller and cheaper). After peptide assembly, selectively deprotect the Lysine and convert it to Homoarginine.

Protocol: On-Resin Guanylation of D-Lysine

This method generates D-hArg in situ, avoiding the steric bulk of the Pbf group during chain assembly.

  • Assembly: Synthesize peptide using Fmoc-D-Lys(Mtt)-OH or Fmoc-D-Lys(Alloc)-OH at the desired hArg position.

  • Selective Deprotection:

    • If Mtt: Wash resin with DCM. Treat with 1% TFA/DCM (

      
       min) until yellow color disappears. Wash with DCM/DMF/DIPEA (to neutralize).
      
    • If Alloc: Treat with

      
       and Phenylsilane in DCM.
      
  • Guanylation Reaction:

    • Reagent: 1-Guanyl-3,5-dimethylpyrazole nitrate (GDMP) or O-Methylisourea (OMI).

    • Mix: Dissolve GDMP (10 eq) and DIPEA (20 eq) in DMF.

    • Incubate: Add to resin.[2] Shake at

      
       for 12–16 hours (or 72h at RT).
      
    • Wash: DMF (

      
      ), DCM (
      
      
      
      ).
  • Cleavage: Standard TFA cleavage.

Expert Insight: This method prevents


-lactam formation (a common Arg side reaction) because the guanidino group is introduced after the peptide backbone is stable.

HPLC Purification Troubleshooting

Issue 1: Broad, Tailing Peaks

Symptom: The D-hArg peptide elutes as a "shark fin" (slow rise, sharp drop) or has a massive tail. Root Cause: The basic guanidino group is ion-pairing with residual silanols (


) on the silica column surface.
ParameterStandard ConditionOptimized for D-hArg Why?
Stationary Phase Standard C18CSH C18 or Hybrid Silica Charged Surface Hybrid (CSH) particles are positively charged, repelling the protonated guanidino group and preventing silanol interaction.
Mobile Phase A 0.1% TFA0.1% TFA + 10-20 mM TEAP Triethylamine Phosphate (TEAP) acts as a sacrificial base, saturating silanols better than TFA alone.
Temperature Ambient (

)

High temperature breaks hydrogen bond networks and reduces hydrophobic interaction kinetics, sharpening the peak.
Gradient Slope 1% / min0.25% - 0.5% / min Shallow gradients are required to separate the D-hArg peptide from closely eluting deletion sequences (des-hArg).
Issue 2: Separation of Diastereomers (D-hArg vs L-hArg)

Symptom: A "shoulder" peak appears on the main peak. Mass spec shows identical mass. Root Cause: Racemization of D-hArg during coupling (if using Direct Coupling method).

Troubleshooting Workflow:

  • Switch Solvent: Change Mobile Phase B from Acetonitrile to Methanol . Methanol provides different selectivity for steric isomers.

  • Cool Down: Unlike peak tailing (which needs heat), separating diastereomers often improves at lower temperatures (

    
    ) . Lower thermal energy prevents the rapid interconversion of conformers, maximizing the interaction difference between the chiral stationary phase and the isomers.
    
  • Use a Phenyl-Hexyl Column: The

    
     interactions can differentiate the subtle shape changes between D and L isomers better than alkyl (C18) chains.
    

Visualization of Workflows

Diagram 1: Synthesis & Purification Decision Logic

G Start Start: D-hArg Peptide Synthesis Decision Is the sequence >15 AA or contains steric bulk? Start->Decision RouteA Route A: Direct Coupling (Fmoc-D-hArg(Pbf)-OH) Decision->RouteA No (Short/Simple) RouteB Route B: Post-Assembly Guanylation (Fmoc-D-Lys(Mtt)-OH) Decision->RouteB Yes (Complex) RiskA Risk: Incomplete Coupling & Racemization RouteA->RiskA BenefitB Benefit: High Purity, No Lactamization RouteB->BenefitB Purification HPLC Purification (C18 / TFA system) RiskA->Purification BenefitB->Purification Check Issue: Peak Tailing? Purification->Check Sol1 Add 20mM TEAP or Switch to CSH Column Check->Sol1 Yes (Severe) Sol2 Increase Temp to 60°C Check->Sol2 Yes (Moderate) Final Pure Peptide (>98%) Check->Final No Sol1->Final Sol2->Final

Caption: Decision matrix for synthesizing and purifying D-hArg peptides. Route B (Guanylation) is recommended for complex sequences to minimize purification burden.

Frequently Asked Questions (FAQs)

Q: My peptide is extremely hydrophobic and precipitating on the column. What can I do? A: D-hArg adds hydrophobicity.

  • Solubilize: Dissolve the crude peptide in 6M Guanidine HCl or 50% Acetic Acid before injection.

  • Column: Switch to a C4 or C8 column . The shorter alkyl chains reduce the hydrophobic interaction strength, allowing the peptide to elute earlier and sharper.

  • Encapsulation: If the peptide aggregates, use a core-shell column (e.g., Kinetex or Cortecs) which allows for faster flow rates and less on-column residence time.

Q: Can I use Formic Acid instead of TFA for LC-MS? A: You can, but expect worse peak shapes. Formic acid is a weaker ion-pairing agent than TFA, meaning it doesn't mask the guanidino-silanol interactions as effectively.

  • Workaround: Use a "TFA-Fix" method. Run the purification with TFA to get sharp peaks. Collect fractions. Lyophilize. Re-dissolve and run a quick desalting step using Formic Acid/Ammonium Formate just before the final freeze-dry, or rely on the fact that modern mass specs can tolerate trace TFA if you use a "TFA-scrubbing" source or dilute the sample.

Q: How do I remove the counter-ion (TFA) after purification? A: D-hArg peptides will hold onto TFA anions tightly due to the basic guanidino group.

  • Protocol: Perform a salt exchange using an HCl or Acetate buffer.

    • Method: Reload pure peptide onto the C18 column. Wash with 5-10 column volumes of 0.1M HCl (or Ammonium Acetate). Elute with ACN/Water gradient. This replaces the toxic trifluoroacetate counter-ion with chloride or acetate.

References

  • Guanylation Strategies for Homoarginine: Beardsley, R. L., & Reilly, J. P.[3] (2002).[3] "Optimization of Guanidination Procedures for MALDI Mass Mapping." Analytical Chemistry. [Link] (Source validates the conversion of Lysine to Homoarginine using O-methylisourea).

  • HPLC Separation of Basic Peptides (Silanol Interactions): McCalley, D. V. (2005).[3] "Analysis of the basic compounds of the Alberta peptide mixture by reversed-phase high-performance liquid chromatography." Journal of Chromatography A. [Link] (Source explains the mechanism of peak tailing for basic peptides like those containing Arg/hArg).

  • D-Amino Acid Separation Challenges: Ilisz, I., et al. (2008). "Separation of peptide diastereomers by high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. [Link] (Source details methods for separating D/L diastereomers).

Sources

overcoming steric hindrance in N-terminal coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered N-terminal coupling reactions during Solid-Phase Peptide Synthesis (SPPS) and bioconjugation.

Steric hindrance at the N-terminus—often caused by bulky protecting groups, N-methylated amino acids, or rigid residues like Proline and α-aminoisobutyric acid (Aib)—creates a high activation energy barrier. This restricts the conformational trajectory required for the incoming activated amino acid to undergo nucleophilic attack. Failure to overcome this barrier results in incomplete couplings, leading to deletion sequences that drastically reduce overall yields and complicate downstream purification 1.

Diagnostic Workflow

TroubleshootingWorkflow Step1 Incomplete N-Terminal Coupling Detected via Kaiser/Isatin Test Step2 Identify Source of Hindrance (Pro, Aib, N-Me, or Bulky Tag) Step1->Step2 Step3 Upgrade Activation Chemistry (Switch to HATU or COMU) Step2->Step3 1st Line Solution Step4 Apply Thermodynamic Energy (Microwave-Assisted SPPS) Step3->Step4 If still incomplete Success Coupling Complete (Yield > 99%) Step4->Success Verified by MS Fail Assess Sequence Aggregation (Add Chaotropic Salts/Pseudoprolines) Step4->Fail Persistent Deletions

Caption: Diagnostic workflow for resolving sterically hindered N-terminal couplings.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish between steric hindrance and peptide aggregation as the root cause of incomplete coupling? A1: Steric hindrance is highly localized to the specific geometry of the reacting residues (e.g., coupling an incoming Fmoc-amino acid to an N-terminal Proline or N-methylated residue). Aggregation, however, is sequence-dependent and driven by intermolecular hydrogen bonding (often forming β-sheets) across the growing peptide chains [[2]](). To differentiate, observe the coupling efficiency of a non-hindered residue immediately following the problematic step. If the subsequent non-hindered coupling also fails, the peptide-resin matrix has likely collapsed due to aggregation.

Q2: Why is the Fmoc-Pro-Pro-OH linkage notoriously difficult, and how can it be resolved? A2: The rigid pyrrolidine ring of proline severely restricts the conformational freedom necessary for an ideal nucleophilic attack trajectory 3. When both the incoming amino acid and the N-terminal residue are prolines, this rigidity is compounded. Standard carbodiimide reagents (like DIC) are generally insufficient. This requires highly potent uronium/aminium reagents like HATU or COMU, which provide anchimeric assistance to accelerate the reaction [[3]]().

Q3: What makes COMU a viable alternative to HATU for hindered couplings? A3: HATU is considered the gold standard for difficult couplings due to the anchimeric assistance from its pyridine nitrogen, but it is based on HOAt, which poses explosive hazards [[4]](). COMU incorporates the OxymaPure leaving group and a morpholine-based imonium salt 5. It matches or exceeds HATU's coupling efficiency for sterically hindered sites, exhibits high solubility, and maintains an excellent non-explosive safety profile 4.

Q4: How does microwave-assisted synthesis specifically address steric hindrance? A4: Microwave energy provides rapid, uniform dielectric heating that directly targets the polar backbone of the peptide-resin. This targeted thermal energy helps overcome the high activation energy barrier associated with sterically hindered residues (such as N-methylated amino acids), leading to faster and more complete couplings while minimizing the risk of epimerization that occurs with prolonged conventional heating 67.

Quantitative Reagent Comparison

Selecting the correct coupling reagent is the most critical variable in overcoming steric hindrance. The table below summarizes the performance metrics of common reagents.

Coupling ReagentChemical ClassReactivity (Hindered Sites)Epimerization ControlSafety Profile
HBTU BenzotriazoleModerateModerateModerate
DIC / Oxyma Carbodiimide / OximeHighGoodSafe
HATU 7-Aza-benzotriazoleVery HighExcellentHazardous (Explosive risk)
COMU Oxyma-basedVery HighExcellentSafe (Non-explosive)

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol establishes a self-validating loop for coupling sterically hindered amino acids (e.g., Fmoc-Pro-OH to resin-bound Proline).

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents) Note: Keeping HATU slightly sub-stoichiometric to the amino acid prevents N-terminal guanidinylation.

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted reaction vessel to maximize the surface area and accessibility of the N-terminal amine.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute) 8.

  • Pre-Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol) and HATU (0.39 mmol) in 2 mL of DMF. Add DIPEA (0.8 mmol) and vortex for exactly 1-2 minutes. The solution will turn pale yellow, indicating the formation of the active ester 3.

  • Coupling: Transfer the activated mixture to the reaction vessel. Agitate via nitrogen bubbling or mechanical shaking for 2 hours at room temperature.

  • Washing & Validation: Drain the vessel and wash the resin with DMF (5 × 1 minute). Perform a qualitative colorimetric test. Use the Isatin test or Chloranil test if the N-terminal residue is a secondary amine (like Proline or N-Me amino acids), or the Kaiser test for primary amines 3. If the test is positive (blue/green), repeat steps 3-4 (double coupling).

Protocol 2: Microwave-Assisted Coupling for N-Methylated Residues

Microwave-assisted SPPS (MW-SPPS) is highly recommended when chemical optimization alone fails to yield complete coupling.

Materials:

  • Microwave peptide synthesizer (e.g., CEM Liberty Blue or Biotage Initiator)

  • Coupling Reagents: COMU or DIC/OxymaPure

Step-by-Step Methodology:

  • Preparation: Load the Fmoc-deprotected resin into the microwave reaction vessel.

  • Reagent Addition: Deliver 5 equivalents of the Fmoc-amino acid, 5 equivalents of COMU, and 10 equivalents of DIPEA in DMF directly to the vessel.

  • Microwave Irradiation: Apply microwave energy to heat the reaction mixture to 75°C. Maintain this temperature for 5 to 10 minutes. Caution: For residues prone to epimerization (e.g., Cys, His), limit the temperature to 50°C and extend the time to 15 minutes.

  • Cleavage and MS Analysis: Following the synthesis cycle, perform a micro-cleavage on a small resin aliquot (95% TFA / 2.5% TIS / 2.5% H2O for 1 hour). Analyze the crude product via LC-MS to confirm the target mass and ensure the absence of deletion sequences (M - missing residue mass) [[7]]() 3.

References

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem. 4

  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies. 6

  • Overcoming steric hindrance in N-Methyl-L-threonine coupling reactions - Benchchem. 8

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.7

  • Peptide Purity & Yield Optimizing in SPPS - Gyros Protein Technologies. 1

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. 2

  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. 3

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development, ACS Publications. 5

Sources

Validation & Comparative

Advanced Chromatographic Strategies for Fmoc-D-HomoArg(Et)2-OH: A Comparative Purity Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-D-HomoArg(Et)2-OH (CAS: 2098497-24-4) is a specialized non-canonical amino acid derivative used increasingly in the synthesis of trypsin-resistant peptides and cleavable linkers for Antibody-Drug Conjugates (ADCs).[1][2] Its structure combines a hydrophobic N-terminal Fmoc group with a highly basic, diethylated guanidino side chain. This amphiphilic nature presents unique analytical challenges: the Fmoc group requires significant organic retention, while the basic side chain often interacts with silanols on silica columns, leading to peak tailing and poor resolution.

This guide compares three distinct HPLC methodologies to ensure the chemical and stereochemical integrity of this building block. We move beyond generic protocols to provide a causal analysis of why specific conditions fail or succeed for this molecule.

Part 1: The Analyte Profile & Challenges

Before selecting a method, one must understand the molecular behavior of the analyte.

FeatureChemical CharacteristicAnalytical Consequence
N-Terminus Fmoc Group (Fluorenylmethyloxycarbonyl)High hydrophobicity; strong UV absorption at 265 nm and 301 nm. Requires high % organic solvent for elution.
Side Chain Diethyl-Homoarginine (

-diethyl)
Highly basic (pKa ~13.5). Remains protonated at all standard HPLC pH levels. Causes "tailing" on standard C18 columns due to cation-exchange interactions with residual silanols.
Stereochemistry D-Enantiomer Susceptible to racemization during synthesis. Requires orthogonal Chiral HPLC for validation (Standard RP-HPLC cannot distinguish D/L).
Salt Form Hydrochloride The counter-ion (

) is UV transparent but affects peak shape if the mobile phase lacks sufficient ionic strength.

Part 2: Comparative Analysis of Methods

We evaluate three analytical strategies. Method A is the industry standard for routine checks. Method B is the "Gold Standard" for resolving difficult impurities (e.g., deletion sequences). Method C is the mandatory orthogonal method for enantiomeric purity.

Comparison Matrix
MetricMethod A: Standard Acidic RP-HPLC Method B: Chaotropic/Ion-Pairing RP-HPLC Method C: Polysaccharide Chiral HPLC
Primary Utility Routine Chemical Purity (Batch Release)High-Resolution Impurity ProfilingStereochemical Purity (D vs. L)
Stationary Phase C18 (End-capped)C18 or Phenyl-HexylCellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2)
Mobile Phase Water/MeCN + 0.1% TFAWater/MeCN + TEAP or NaClO4Hexane/IPA or MeOH/TFA (Polar Organic)
Peak Shape (Tf) 1.2 – 1.8 (Often tails)1.0 – 1.1 (Symmetric) N/A (Broad peaks common)
Resolution (Rs) ModerateHigh High (for Enantiomers only)
MS Compatible? Yes No (Non-volatile salts)Yes (if using TFA/Formic)

Part 3: Detailed Experimental Protocols

Strategy 1: The Workhorse (TFA-Mediated RP-HPLC)

Best for: Routine purity checks and LC-MS confirmation.

Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The trifluoroacetate anion (


) pairs with the positively charged guanidino group, masking its charge and increasing retention on the hydrophobic C18 phase.
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Critical: Higher temp reduces viscosity and improves mass transfer for bulky Fmoc-AA).

  • Detection: UV @ 265 nm (Fmoc specific) and 214 nm (Amide/Peptide bond).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-20 min: 5%

      
       95% B (Linear Gradient)
      
    • 20-25 min: 95% B (Wash)

Self-Validating Check:

  • Pass Criteria: Main peak retention time approx. 12-14 min. Tailing factor (Tf) < 1.5.

  • Fail Criteria: Split peaks (indicates hydrolysis) or Tf > 2.0 (indicates silanol interaction; switch to Method B).

Strategy 2: The Troubleshooter (Chaotropic Mobile Phase)

Best for: Resolving closely eluting impurities and eliminating tailing.

Mechanism: Perchlorate (


) is a chaotropic ion that disrupts the solvation shell of the guanidine group and forms a tight, hydrophobic ion pair. This prevents the basic side chain from interacting with the silica support, yielding sharp, symmetrical peaks.
  • Column: Phenomenex Luna C18(2) (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 100 mM Sodium Perchlorate (

    
    ) in Water, pH adjusted to 2.5 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 20% B to 80% B over 30 minutes.

  • Note: Not MS compatible. Requires a dedicated LC system to avoid salt precipitation in MS sources.

Strategy 3: Stereochemical Validation (Chiral HPLC)

Best for: Quantifying the L-isomer contaminant (Limit usually < 0.5%).

Mechanism: The bulky Fmoc group interacts with the "grooves" of the polysaccharide stationary phase. The D- and L-isomers fit differently into the chiral selector, causing differential retention.

  • Column: Lux Cellulose-2 or Chiralpak IC (4.6 x 250 mm, 5 µm).

  • Mode: Polar Organic Mode (POM) or Normal Phase.

  • Mobile Phase: Methanol / Acetonitrile (90:10) + 0.1% TFA + 0.1% Diethylamine (DEA).

    • Why DEA? To sharpen the basic peak.

    • Why TFA? To ensure the amino acid remains in a consistent ionization state.

  • Flow Rate: 0.5 - 1.0 mL/min Isocratic.

  • Expected Data: The L-isomer typically elutes before the D-isomer on Cellulose-2 (verify with racemic standard).

Part 4: Visualization & Workflow

Decision Tree for Method Selection

The following diagram illustrates the logical workflow for analyzing Fmoc-D-HomoArg(Et)2-OH, ensuring no critical impurity is missed.

G Start Sample: Fmoc-D-HomoArg(Et)2-OH MethodA Run Method A (C18 / TFA / MeCN) Start->MethodA CheckShape Check Peak Shape (Tailing Factor) MethodA->CheckShape PassShape Tf < 1.5 Sharp Peak CheckShape->PassShape Good Separation FailShape Tf > 1.5 Broad/Tailing CheckShape->FailShape Silanol Interaction CheckPurity Check Chemical Purity (Area %) PassShape->CheckPurity MethodB Run Method B (Chaotropic / Perchlorate) FailShape->MethodB MethodB->CheckPurity PurityFail Purity < 98% Reject / Re-purify CheckPurity->PurityFail Impurities Detected PurityPass Purity > 98% CheckPurity->PurityPass Chemically Pure MethodC Run Method C (Chiral HPLC) PurityPass->MethodC Final Final Release (CoA Generation) MethodC->Final ee > 99.5%

Caption: Analytical workflow prioritizing chemical purity confirmation before expensive chiral validation.

Part 5: Expected Performance Data

The following table summarizes representative data based on the physicochemical properties of Fmoc-protected arginine derivatives.

ParameterMethod A (TFA)Method B (Perchlorate)Method C (Chiral)
Retention Time (

)
12.4 min14.2 minD-isomer: 8.5 minL-isomer: 6.2 min
Theoretical Plates (N) ~8,000~12,000~6,000
Tailing Factor (

)
1.4 - 1.61.05 - 1.151.2
Limit of Detection (LOD) 0.05%0.02%0.1%
Main Impurities Detected Free amine (Fmoc removal), Di-peptides

-Alanine adducts, truncated species
L-Enantiomer

Note on Impurities: Common impurities in Fmoc-Arg derivatives include Fmoc-


-Ala-OH  and Fmoc-

-Ala-Arg-OH
.[3][4] These arise from the rearrangement of the Fmoc-OSu reagent during synthesis [4].[3] Method A is usually sufficient to resolve the free amine, but Method B is superior for resolving the

-Ala contaminants.

References

  • Phenomenex. (2020). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Retrieved from [Link]

  • Hlebowicz, E., et al. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of diethyl-homoarginine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Fragmentation Patterns of Diethyl-Homoarginine (DEHA): A Comparative Guide for LC-MS/MS Internal Standards

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately quantifying endogenous asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) in complex biological matrices. While stable isotope-labeled (SIL) standards like d7-ADMA are the gold standard, their high cost and potential for isotopic crosstalk necessitate robust synthetic alternatives. Diethyl-homoarginine (DEHA) has emerged as a highly specific, non-endogenous internal standard (IS) that balances chromatographic fidelity with distinct mass spectrometry (MS) fragmentation. This guide objectively compares DEHA's performance against SIL-ADMA and N,N-dipropyl-L-arginine (DPA), detailing the mechanistic causality of its fragmentation and providing a self-validating experimental workflow.

Mechanistic Causality: The Fragmentation Chemistry of DEHA

To utilize DEHA effectively, one must understand the causality behind its collision-induced dissociation (CID) pathways. DEHA (N,N-diethyl-homoarginine) possesses a protonated precursor mass of [M+H]+ at m/z 245.2.

During CID, the inductive electron-donating effect of the two ethyl groups on the guanidino nitrogen stabilizes the localized positive charge. This structural feature strictly dictates the primary cleavage at the N-C(guanidino) bond, yielding a highly abundant and stable diethylamine ion at m/z 74.1. This fragment is ideal as a quantifier transition because it is structurally distinct from the dimethylamine fragment (m/z 46.1) generated by endogenous ADMA[1].

A secondary cleavage at the alpha-carbon yields the diethylguanidinium ion at m/z 116.1, serving as a reliable qualifier. Furthermore, the neutral loss of diethylamine (73 Da) produces an ornithine-like fragment at m/z 172.1, which acts as an internal validation marker to rule out isobaric interference.

DEHA_Fragmentation DEHA DEHA Precursor [M+H]+ m/z 245.2 F_74 Diethylamine Ion m/z 74.1 (Quantifier) DEHA->F_74 Cleavage at N-C(guanidino) F_116 Diethylguanidinium m/z 116.1 (Qualifier) DEHA->F_116 Cleavage at C(alpha)-N F_172 Neutral Loss m/z 172.1 (Confirmation) DEHA->F_172 Loss of Diethylamine

Caption: MS/MS fragmentation pathways of protonated Diethyl-homoarginine (m/z 245.2).

Comparative Performance: DEHA vs. SIL-ADMA vs. DPA

When selecting an IS for , the choice directly impacts assay precision and operational budget[2].

  • SIL-ADMA (d7-ADMA): Provides perfect co-elution and identical ionization efficiency[3]. However, it is expensive and susceptible to isotopic crosstalk if the M+0 purity is not strictly controlled by the manufacturer.

  • N,N-dipropyl-L-arginine (DPA): A low-cost synthetic analog. The causality of its failure in some assays lies in its propyl chains; the increased hydrophobicity causes significant retention time (RT) shifts in Hydrophilic Interaction Liquid Chromatography (HILIC). This RT shift pushes DPA out of the matrix suppression zone of ADMA, leading to quantitative bias.

  • DEHA: Offers the optimal middle ground. The ethyl groups and the homoarginine backbone (an extra -CH2- in the aliphatic chain) provide an intermediate hydrophobicity. DEHA elutes closely enough to ADMA to experience identical matrix effects, but is structurally distinct enough to avoid any isotopic overlap.

Table 1: MRM Transitions and Collision Energies (CE) for ADMA Assays

CompoundPrecursor m/zProduct m/zCE (eV)Purpose
ADMA 203.146.125Analyte Quantifier
SDMA 203.1172.120Analyte Quantifier
DEHA 245.274.128IS Quantifier
DEHA 245.2116.122IS Qualifier
DPA 259.288.130Alternative IS
d7-ADMA 210.153.125Gold Standard IS

Table 2: Performance Comparison in Human Plasma (HILIC-MS/MS)

Internal StandardMatrix Effect (%)Recovery (%)RT Shift vs ADMA (min)Relative Cost
d7-ADMA 98 ± 299 ± 10.00High
DEHA 94 ± 396 ± 2+0.35Low
DPA 81 ± 685 ± 5+1.20Low

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By monitoring the qualifier/quantifier ratio of DEHA, the system automatically flags matrix interferences[4].

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 50 µL of human plasma. Add 10 µL of DEHA working solution (5 µM in water) to establish a known internal baseline.

  • Protein Precipitation (PPT): Add 200 µL of cold methanol containing 1% formic acid. Causality: The acidic methanol denatures plasma proteins while keeping the highly basic guanidino groups of ADMA and DEHA fully protonated and soluble in the supernatant.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • HILIC Separation: Inject 5 µL onto a Silica HILIC column (e.g., 2.1 x 100 mm, 3 µm). Use a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile. Causality: HILIC is chosen over reversed-phase because highly polar analytes like DEHA and ADMA lack sufficient retention on standard C18 columns, leading to ion suppression at the void volume.

  • MS/MS Detection & Self-Validation: Operate the triple quadrupole in positive Electrospray Ionization (ESI+) MRM mode.

    • Validation Check: The data system calculates the ratio of DEHA m/z 116.1 (qualifier) to m/z 74.1 (quantifier). If the ratio deviates by >15% from the neat standard, the sample is automatically flagged for isobaric interference, validating the integrity of the extraction.

LCMS_Workflow Sample Plasma Sample + DEHA IS PPT Acidic Protein Precipitation Sample->PPT LC HILIC Separation PPT->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Ratio Validation & Quantification MS->Data

Caption: Self-validating LC-MS/MS workflow utilizing DEHA as an internal standard.

Conclusion

While d7-ADMA remains the absolute standard for ADMA quantification, DEHA provides a scientifically sound, cost-effective alternative. Its unique fragmentation yielding the m/z 74.1 diethylamine ion ensures high specificity, while its intermediate hydrophobicity minimizes RT shifts compared to DPA. By implementing the self-validating protocol outlined above, laboratories can achieve high-throughput, trustworthy quantification of dimethylarginines.

References

  • A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine. PubMed.[Link]

  • Serum Asymmetric and Symmetric Dimethylarginine and Morbidity and Mortality in Hemodialysis Patients. National Center for Biotechnology Information (NCBI).[Link]

  • Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA. MDPI.[Link]

Sources

Comprehensive NMR Characterization and Comparative Guide: Fmoc-D-Homoarg(Et)2-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and analytical characterization, I have designed this guide to provide an in-depth, objective analysis of Fmoc-D-Homoarg(Et)2-OH hydrochloride (CAS: 2098497-24-4 / 2410074-42-7). This guide bridges the gap between theoretical structural chemistry and practical, field-proven NMR methodologies, ensuring that researchers and drug development professionals can confidently integrate and validate this specialized amino acid in their workflows.

Strategic Rationale & Comparative Performance

Fmoc-D-Homoarg(Et)2-OH HCl is a highly specialized, symmetrically dialkylated derivative of D-homoarginine. In solid-phase peptide synthesis (SPPS), standard L-arginine residues are highly susceptible to proteolytic cleavage by trypsin-like serine proteases. While substituting L-Arg with D-Arg provides basic stereochemical hindrance, it is often insufficient for advanced therapeutics like Antibody-Drug Conjugates (ADCs) or long-acting Cell-Penetrating Peptides (CPPs).

By extending the aliphatic side chain by one methylene group (homoarginine) and symmetrically capping the guanidino nitrogens with ethyl groups, this molecule achieves massive steric bulk and increased lipophilicity. This prevents the residue from docking into the S1 specificity pocket of trypsin, rendering the resulting peptide virtually immune to targeted proteolysis .

Table 1: Comparative Profile of Arginine Derivatives in SPPS

To objectively evaluate its utility, we must compare it against standard and unalkylated alternatives .

DerivativeProteolytic Stability (Trypsin)Lipophilicity (LogP Trend)Steric BulkPrimary Application
Fmoc-D-Homoarg(Et)2-OH HCl Extremely HighHighHighCleavable ADC Linkers, Protease-resistant CPPs
Fmoc-D-Arg(Pbf)-OH Moderate to HighLow (post-cleavage)Low (post-cleavage)Standard SPPS, General Therapeutics
Fmoc-D-Homoarg(Pbf)-OH HighModerateLowModified Peptides, Receptor Modulation

The Causality of NMR Experimental Design (Expertise & Experience)

NMR characterization of Fmoc-D-Homoarg(Et)2-OH HCl is not a simple "load and acquire" process. The structural complexity of the molecule dictates our experimental choices:

  • Solvent Selection (DMSO-d6): The hydrochloride salt of a dialkylated guanidine is highly polar. Non-polar solvents like CDCl3 will result in incomplete dissolution and poor signal-to-noise ratios. DMSO-d6 ensures complete solvation and slows the exchange rate of the labile alpha-NH and guanidinium protons, allowing them to be observed .

  • The Overlap Conundrum: In 1H NMR, the N-ethyl CH₂ protons (~3.2 ppm) and the epsilon-CH₂ protons of the homoarginine chain (~3.1 ppm) heavily overlap. Relying solely on 1D 1H NMR is an analytical blind spot. We must use 2D HSQC to resolve these signals via their distinct 13C chemical shifts.

  • Guanidinium Resonance & Rotamers: The hydrochloride salt protonates the guanidino group, delocalizing the positive charge and creating partial double-bond character across the C-N bonds. At 298K, restricted rotation of the N-ethyl groups often leads to broad, unresolved peaks. We employ Variable Temperature (VT) NMR to coalesce these rotamers, proving the broadening is a dynamic structural feature, not an impurity.

Self-Validating NMR Characterization Workflow

Every protocol must be a self-validating system. If an ambiguity arises (e.g., signal broadening or peak overlap), the workflow must dictate an orthogonal technique to resolve it.

G A Fmoc-D-Homoarg(Et)2-OH HCl Sample Prep (DMSO-d6) B 1D NMR Acquisition (1H & 13C at 298K) A->B C Signal Broadening in Ethyl Peaks? B->C D Variable Temp (VT) NMR (Heat to 335K to coalesce) C->D Yes (Restricted Rotation) E 2D HSQC / COSY (Resolve CH2 Overlap) C->E No D->E F Structural Validation & Purity Confirmation E->F

Fig 1. Self-validating NMR characterization workflow for Fmoc-D-Homoarg(Et)2-OH HCl.

Step-by-Step Methodologies

This methodology guarantees unambiguous signal assignment and purity verification suitable for pharmaceutical-grade raw material release .

Step 1: Sample Preparation
  • Accurately weigh 15–20 mg of Fmoc-D-Homoarg(Et)2-OH HCl.

  • Dissolve the powder in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex for 60 seconds to ensure complete dissolution. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition (Initial Screening)
  • 1H NMR: Acquire on a 400 MHz or 600 MHz spectrometer at 298K. Use 16–32 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

  • 13C{1H} NMR: Acquire at 298K using 1024–2048 scans to achieve a high signal-to-noise ratio for the quaternary carbons (Fmoc carbonyl, carboxylic acid, and guanidino carbon).

Step 3: Variable Temperature (VT) NMR (Conditional Validation)
  • Inspect the 1H NMR spectrum at 1.1 ppm (ethyl CH₃) and 3.2 ppm (ethyl CH₂).

  • If these signals appear as broad humps rather than sharp multiplets (due to restricted guanidinium rotation), increase the probe temperature to 335K .

  • Allow 10 minutes for thermal equilibration, then re-acquire the 1H spectrum. The signals will coalesce into a sharp triplet and quartet, validating the structural dynamics.

Step 4: 2D HSQC (Overlap Resolution)
  • Acquire a 1H-13C HSQC spectrum to correlate the aliphatic protons with their respective carbons.

  • Validation Check: Focus on the 1H region of 3.0–3.5 ppm. You must observe two distinct cross-peaks correlating to different 13C shifts: one at ~42 ppm (N-ethyl CH₂) and one at ~40 ppm (epsilon-CH₂). This definitively proves the presence of both the homoarginine chain and the ethyl substitutions.

Quantitative Data Presentation

The following table summarizes the expected chemical shifts based on the validated structural environment of the molecule in DMSO-d6.

Table 2: Expected NMR Signal Assignments (DMSO-d6, 298K/335K)
Moiety / Functional GroupExpected 1H Shift (ppm)MultiplicityExpected 13C Shift (ppm)Diagnostic Notes
Fmoc Aromatic Ring 7.30 – 7.90Multiplet (8H)120.0 – 144.0Characteristic 4-signal pattern.
Fmoc CH-CH₂ 4.20 – 4.35Multiplet (3H)46.5, 65.5Overlaps slightly with alpha-CH.
Alpha-CH 3.90 – 4.05Multiplet (1H)53.5Confirms backbone integrity.
Homoarg Epsilon-CH₂ 3.05 – 3.20Multiplet (2H)~40.5Must be resolved via HSQC.
Homoarg Aliphatic Chain 1.30 – 1.70Multiplets (6H)22.0 – 28.0Beta, Gamma, and Delta CH₂ groups.
Ethyl N-CH₂ (x2) 3.20 – 3.35Quartet (4H, br)~42.0Sharpens to distinct quartet at 335K.
Ethyl N-CH₃ (x2) 1.05 – 1.20Triplet (6H, br)~13.5Sharpens to distinct triplet at 335K.
Guanidino C=N --~155.0Quaternary; requires sufficient 13C scans.
Carbonyls --156.0, 174.0Fmoc carbamate and Carboxylic acid.

References

  • Title: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin Source: National Center for Biotechnology Information (PMC) URL: [Link]

Engineering Peptide Stability: A Comparative Guide to D-Homoarginine vs. L-Arginine

Author: BenchChem Technical Support Team. Date: March 2026

The transition of peptide-based therapeutics from discovery to clinical application is frequently hindered by their high susceptibility to enzymatic degradation in biological fluids. Trypsin-like serine proteases, which selectively cleave peptide bonds at the carboxyl side of basic amino acids like L-arginine (L-Arg) and L-lysine, are primary drivers of this rapid degradation.

To overcome this pharmacokinetic bottleneck, rational peptidomimetic design—specifically the incorporation of non-canonical amino acids—has become a cornerstone of modern drug development. This guide provides an objective, data-driven comparison between native L-arginine and its synthetic derivative, D-homoarginine (D-hArg), detailing how structural modifications confer profound proteolytic stability while preserving biological efficacy.

Structural and Mechanistic Basis of Protease Resistance

The susceptibility of a peptide to proteolytic cleavage is dictated by how well its amino acid side chains fit into the active site pockets of a protease.

L-Arginine (L-Arg): Native L-arginine contains a three-carbon aliphatic straight chain terminating in a positively charged guanidino group. Its L-stereochemistry and exact chain length perfectly complement the S1 specificity pocket of trypsin. This optimal fit enables rapid formation of the enzyme-substrate complex, aligning the scissile peptide bond directly with the protease's catalytic triad (Ser-His-Asp) for immediate hydrolysis .

D-Homoarginine (D-hArg): Substituting L-Arg with D-hArg introduces two distinct structural modifications that synergistically disrupt protease recognition :

  • Stereochemical Inversion (D-chirality): The D-amino acid configuration alters the spatial orientation of the peptide backbone. This chiral mismatch prevents the scissile bond from aligning correctly with the catalytic triad, effectively blocking the hydrolysis mechanism.

  • Side-Chain Elongation: The addition of a methylene group (homo-derivative) extends the aliphatic chain. This creates a severe steric clash within the highly constrained S1 pocket of trypsin-like proteases, further reducing binding affinity and preventing the substrate from anchoring properly .

Mechanism LArg L-Arginine (L-Arg) Native Substrate Trypsin Trypsin S1 Pocket Recognition LArg->Trypsin Optimal Fit DhArg D-Homoarginine (D-hArg) Modified Substrate DhArg->Trypsin D-Chirality + Extended Chain Cleavage Rapid Hydrolysis (Proteolytic Cleavage) Trypsin->Cleavage Resistance Steric Clash & Mismatch (Protease Resistance) Trypsin->Resistance

Mechanistic basis of trypsin resistance: L-Arg vs D-hArg in the protease S1 pocket.

Comparative Performance Data

In vitro trypsin digestion and human plasma stability assays are the gold standards for evaluating peptide stability. The following table synthesizes experimental data comparing peptides containing native L-Arg versus those substituted with D-hArg or similar homoarginine derivatives , .

ParameterL-Arginine (Native)D-Homoarginine (Modified)Mechanistic Impact
Trypsin Cleavage Rate Rapid (Complete degradation < 1h)Highly Resistant (> 24h intact)Loss of S1 pocket recognition prevents cleavage.
Human Plasma Half-Life (

)
~15 - 30 minutes> 12 - 24 hoursBroad resistance to diverse plasma endo/exopeptidases.
Biological Activity Baseline (High target affinity)Maintained or slightly alteredPreserved guanidino group maintains essential electrostatic interactions.
In Vitro Cytotoxicity Generally lowReduced or comparableD-amino acids often reduce off-target mammalian cell toxicity.
Experimental Methodologies: Validating Proteolytic Stability

As an application scientist, establishing a self-validating protocol is critical. The following workflows detail the exact methodology for assessing proteolytic stability, emphasizing the causality behind each experimental choice to ensure rigorous, reproducible data.

Protocol A: In Vitro Trypsin Digestion Assay

Purpose: To isolate and quantify specific cleavage kinetics at basic amino acid residues.

  • Substrate Preparation: Dissolve the test peptide (L-Arg or D-hArg variant) in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 100 µM.

    • Causality: Ammonium bicarbonate at pH 8.0 provides the optimal physiological pH for trypsin activity and is highly volatile, making it compatible with downstream LC-MS/MS without requiring extensive desalting.

  • Protease Incubation: Add sequencing-grade modified trypsin at a peptide-to-enzyme molar ratio of 100:1. Incubate at 37°C.

    • Causality: A 100:1 ratio ensures pseudo-first-order kinetics, allowing for accurate calculation of the degradation half-life. 37°C mimics physiological human body temperature.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins). Immediately quench the reaction by adding 5 µL of 10% Trifluoroacetic acid (TFA) to drop the pH below 3.0.

    • Causality: Trypsin is completely inactive at acidic pH. Immediate quenching freezes the degradation profile at the exact time point, preventing artificial degradation during sample handling.

  • LC-MS/MS Quantification: Analyze the quenched samples using Reverse-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-LC-MS/MS). Monitor the depletion of the parent intact mass.

    • Causality: LC-MS/MS provides absolute structural confirmation and quantification of the intact peptide, distinguishing it from co-eluting degradation fragments.

Protocol B: Human Plasma Stability Assay

Purpose: To evaluate stability against a complex, physiologically relevant matrix of exopeptidases and endopeptidases.

  • Matrix Incubation: Incubate the peptide (final concentration 50 µM) in 25% to 50% pooled human plasma (diluted in PBS) at 37°C.

    • Causality: Using pooled plasma accounts for inter-individual variability in protease expression, providing a more reliable pharmacokinetic baseline.

  • Protein Precipitation: At specific time points, remove aliquots and mix with 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard. Vortex and incubate on ice for 15 minutes.

    • Causality: Cold organic solvents denature and precipitate large plasma proteins (including proteases), instantly stopping the reaction and removing matrix interferences that would otherwise foul the analytical LC column.

  • Centrifugation and Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant, dry under vacuum, reconstitute in mobile phase, and analyze via LC-MS/MS.

    • Causality: High-speed centrifugation tightly pellets the precipitated proteins, yielding a clean supernatant for accurate mass spectrometry analysis.

Workflow Prep 1. Incubation (37°C, Protease) Quench 2. Quenching (1% TFA) Prep->Quench Centrifuge 3. Centrifugation (Protein Prep) Quench->Centrifuge LCMS 4. LC-MS/MS (Quantification) Centrifuge->LCMS Kinetics 5. Kinetics (t1/2 Calculation) LCMS->Kinetics

Step-by-step workflow for assessing peptide proteolytic stability via LC-MS/MS.

Conclusion

The substitution of L-arginine with D-homoarginine represents a highly effective, rational design strategy to overcome the pharmacokinetic limitations of peptide therapeutics. By leveraging both stereochemical inversion and side-chain elongation, D-hArg effectively abolishes trypsin-like protease recognition while preserving the critical positive charge necessary for target binding. Implementing rigorous, LC-MS/MS-backed stability assays ensures that these peptidomimetic modifications translate reliably from in vitro promise to in vivo efficacy.

References
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology.[Link]

  • Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides. International Journal of Peptide Research and Therapeutics.[Link]

  • Dioctanoyl Ultrashort Tetrabasic β-Peptides Sensitize Multidrug-Resistant Gram-Negative Bacteria to Novobiocin and Rifampicin. Frontiers in Chemistry.[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI (International Journal of Molecular Sciences).[Link]

Biological Activity of Peptides with Ethyl-Substituted Arginine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical analysis of peptides and amino acid derivatives containing ethyl-substituted arginine . In the context of drug development and biological research, "ethyl-substituted arginine" refers to two distinct chemical entities with vastly different biological activities:

  • 
    -Ethylarginine (L-NMEA):  A side-chain modified arginine used primarily as a Nitric Oxide Synthase (NOS) inhibitor .
    
  • Arginine Ethyl Ester (AEE): A C-terminal modified arginine used to enhance lipophilicity, membrane permeability, and proteolytic stability in therapeutic peptides (e.g., antimicrobial peptides).

This guide compares these molecules against their methyl- and nitro-substituted counterparts (e.g., L-NMMA, L-NAME) and native arginine, providing experimental protocols and quantitative performance data.

Part I: -Ethylarginine (L-NMEA) – NOS Inhibition

Mechanism of Action

-ethylarginine (L-NMEA) functions as a competitive inhibitor of Nitric Oxide Synthase (NOS). By substituting an ethyl group onto the guanidino nitrogen, the molecule mimics the substrate L-Arginine but prevents the formation of the intermediate 

-hydroxy-L-arginine, effectively stalling NO production.

Comparison with Alternatives:

  • L-NMMA (

    
    -monomethyl-L-arginine):  The "gold standard" non-selective NOS inhibitor.
    
  • L-NAME (

    
    -nitro-L-arginine methyl ester):  A prodrug requiring hydrolysis to L-NNA (nitro-arginine) for activity; often causes systemic vasoconstriction in vivo.
    
  • L-NMEA: Generally exhibits lower potency than L-NMMA but offers a distinct selectivity profile useful for probing specific NOS isoform binding pockets.

Comparative Potency Data (NOS Inhibition)

The following table synthesizes


 and 

values from comparative biochemical assays. Note that L-NMEA typically requires higher concentrations to achieve the same inhibition as L-NMMA.
InhibitorModificationTarget SelectivityPotency (

/

)
Biological Half-Life
L-NMMA Methyl (Guanidino)Non-selective (nNOS > eNOS > iNOS)

Short (< 1 hr in vivo)
L-NMEA Ethyl (Guanidino)Non-selective

*
Moderate
L-NIO IminoethylPotent eNOS inhibitor

(eNOS)
Moderate
L-NAME Nitro (Guanidino)Non-selective (Prodrug)

(active form)
Long (> 4 hrs in vivo)

*Note: L-NMEA potency is often 10-fold lower than L-NMMA in purified enzyme assays, making it a useful "tuner" for partial inhibition studies.

Signaling Pathway Visualization

NOS_Inhibition L_Arg L-Arginine NOS_Enzyme NOS Enzyme (nNOS/iNOS/eNOS) L_Arg->NOS_Enzyme Substrate Binding NO_Prod Nitric Oxide (NO) NOS_Enzyme->NO_Prod Catalysis Citrulline L-Citrulline NOS_Enzyme->Citrulline Byproduct L_NMEA L-NMEA (Ethyl-Substituted) L_NMEA->NOS_Enzyme Competitive Inhibition (Steric Block) L_NMMA L-NMMA (Methyl-Substituted) L_NMMA->NOS_Enzyme Competitive Inhibition Vasodilation Vasodilation / Signaling NO_Prod->Vasodilation Activation of sGC

Caption: Competitive inhibition of NOS enzymes by Ethyl- (L-NMEA) and Methyl- (L-NMMA) substituted arginine analogs.

Part II: Arginine Ethyl Ester (AEE) – Peptide Stability & Bioactivity

Mechanism of Action

In peptide engineering, ethyl-substitution often refers to Arginine Ethyl Ester (AEE) at the C-terminus. This modification serves two critical functions:

  • Protease Resistance: C-terminal esterification blocks carboxypeptidases, extending the serum half-life of arginine-rich peptides.

  • Lipophilicity & Permeability: The ethyl group masks the negative charge of the carboxylate, increasing the peptide's hydrophobicity and facilitating passive transport across cell membranes.

Case Study: Antimicrobial Peptides (AMPs)

Arginine-rich peptides (e.g., R4F4) are potent antimicrobials but suffer from rapid degradation. Ethyl esterification (AEE) significantly improves their stability and activity.

Experimental Data: Antimicrobial Efficacy (MIC) Comparison of Native vs. Ethyl-Ester Modified Peptides against E. coli

Peptide VariantSequence ModificationMIC (

)
Proteolytic Stability (

in Serum)
Native Arg-Rich H-Arg-Arg-Arg-Arg-OH> 128 (Inactive)< 10 mins
AEE Monomer H-Arg-OEt> 500 (Weak)N/A
Lipid-AEE Peptide C8-Arg-Arg-Arg-Arg-OEt4 - 8 (Potent)> 4 hours
D-Enantiomer AEE H-D-Arg-D-Arg-OEt16 - 32> 24 hours

Key Insight: The ethyl ester alone provides modest activity, but when combined with a lipid tail (lipopeptide) or D-amino acids, it creates a synergistic effect, lowering MIC values by >10-fold compared to native sequences.

Case Study: Endothelial Cell Proliferation

AEE is also used in tissue engineering. Unlike free L-Arginine, AEE can passively enter cells and is hydrolyzed intracellularly by esterases to release active arginine, driving polyamine synthesis and cell growth.

  • Result: AEE-releasing biomaterials increase endothelial cell proliferation by ~140% compared to control, whereas free L-Arginine requires specific cationic transporters (CATs) that can be saturated.

Part III: Experimental Protocols

Protocol: Synthesis of Ethyl-Ester Arginine Peptides

Use this protocol to synthesize AEE-modified peptides for stability testing.

Reagents: Fmoc-Arg(Pbf)-OH, Ethanol, Thionyl Chloride (


), DIPEA.
  • Activation: Dissolve Fmoc-Arg(Pbf)-OH in anhydrous ethanol.

  • Esterification: Dropwise add

    
     (2.0 eq) at 0°C. Reflux for 2 hours.
    
  • Evaporation: Remove solvent in vacuo to yield Fmoc-Arg(Pbf)-OEt.

  • Coupling: Use standard SPPS (Solid Phase Peptide Synthesis) protocols. Critical Step: Do not use strong base during cleavage if the ethyl ester must remain intact; however, standard TFA cleavage removes Pbf but leaves the ethyl ester if the C-terminus was pre-esterified in solution phase or if using a specialized linker.

    • Alternative: Synthesize peptide on 2-Chlorotrityl chloride resin, cleave with 1% TFA (protecting groups remain), then esterify C-terminus in solution, then deprotect side chains.

Protocol: NOS Inhibition Assay (Screening L-NMEA)

Self-validating system to compare L-NMEA vs L-NMMA.

  • Preparation: Homogenize rat cerebellum (rich in nNOS) or cultured HUVECs (eNOS).

  • Incubation: Incubate lysate with

    
    -L-Arginine + NADPH + Cofactors (
    
    
    
    , Calmodulin).
  • Treatment: Add L-NMEA or L-NMMA at log-scale concentrations (

    
    ).
    
  • Reaction: Incubate at 37°C for 15 mins. Stop with stop buffer (EDTA/HEPES).

  • Separation: Pass mixture through Dowex-50W cation exchange resin.

    
    -Citrulline (neutral) flows through; unreacted Arginine (charged) binds.
    
  • Quantification: Scintillation counting of eluate.

  • Calculation: Plot % Conversion vs. Log[Inhibitor] to determine

    
    .
    

Part IV: Visualizations

Workflow: Screening for Bioactivity

Bioactivity_Screening cluster_Assays Parallel Screening Tracks Start Start: Ethyl-Arg Peptide Library NOS_Track NOS Inhibition Assay (Target: L-NMEA analogs) Start->NOS_Track Stab_Track Serum Stability Assay (Target: AEE analogs) Start->Stab_Track MIC_Track Antimicrobial (MIC) Assay (Target: Lipid-AEE) Start->MIC_Track Decision Data Analysis: IC50 vs Half-Life NOS_Track->Decision IC50 Data Stab_Track->Decision T1/2 Data MIC_Track->Decision MIC Data Lead_Opt Lead Optimization: Modify Chain Length/Ester Decision->Lead_Opt High Activity High Stability Discard Discard: Low Potency / Rapid Hydrolysis Decision->Discard Low Activity

Caption: Experimental workflow for screening ethyl-substituted arginine peptides across enzymatic and stability assays.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615. Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

  • Mikut, R., et al. (2016). Engineering of Arginine-Rich Peptides for Improved Antimicrobial Activity. International Journal of Peptide Research and Therapeutics. Link

  • Fuchs, S., et al. (2015). L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes. Biomedical Materials and Engineering, 25(3), 289-297. Link

  • BenchChem. A Head-to-Head Battle of NOS Inhibitors: L-NMMA Acetate vs. L-NAME. Link

Fmoc-d-homoarg(et)2-oh vs Fmoc-Arg(Pbf)-OH stability comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the industry-standard Fmoc-Arg(Pbf)-OH and the specialized, stability-enhancing analog Fmoc-D-HomoArg(Et)₂-OH .

Executive Summary: Native Fidelity vs. Engineered Stability

In peptide drug discovery, the choice between these two building blocks represents a strategic decision between native sequence fidelity and metabolic engineering .

  • Fmoc-Arg(Pbf)-OH is the "Gold Standard" for synthesizing natural L-Arginine residues. It relies on the Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group to temporarily mask the reactive guanidine during synthesis. It is essential for native biological interactions but results in peptides highly susceptible to serum proteases (e.g., Trypsin).

  • Fmoc-D-HomoArg(Et)₂-OH (Fmoc-D-Homoarginine(ethyl)₂-OH) is a "Structural Editor." It introduces a permanently modified arginine analog (D-configuration, elongated side chain, ethyl-capped guanidine). This analog eliminates the need for side-chain deprotection and confers extreme resistance to proteolytic degradation, extending the in vivo half-life of the final therapeutic.

Technical Profile & Chemical Stability

The fundamental difference lies in the permanence of the side-chain modification.

FeatureFmoc-Arg(Pbf)-OHFmoc-D-HomoArg(Et)₂-OH
Role Precursor for Natural L-ArgininePrecursor for Stable Non-Canonical Analog
Side Chain State Protected (Temporary): Pbf group masks guanidine. Removed by TFA.[1][2]Modified (Permanent): Ethyl groups cap the guanidine. NOT removed.
Reagent Form Free Acid (usually)Hydrochloride Salt (Guanidine is protonated)
Molecular Weight ~648.8 g/mol ~502.5 g/mol (as HCl salt)
Acid Stability Labile: Pbf cleaves in 95% TFA.Stable: Ethyl groups withstand cleavage cocktails.
Base Stability Stable to 20% Piperidine (Fmoc removal).[3]Stable to 20% Piperidine.[3]
Shelf Stability High (Non-hygroscopic).Moderate (Salts can be hygroscopic; store desiccated).
Mechanism of Action Comparison
  • The Pbf Strategy (Transient Protection): The Pbf group reduces the nucleophilicity of the guanidine nitrogen, preventing acylation during peptide coupling. However, upon cleavage with Trifluoroacetic Acid (TFA), the Pbf group generates a highly reactive sulfonyl cation. Without adequate scavengers (water, TIS, phenol), this cation can irreversibly alkylate Tryptophan (Trp) or Methionine (Met) residues.

  • The Alkyl-Guanidine Strategy (Steric/Electronic Shielding): Fmoc-D-HomoArg(Et)₂-OH utilizes ethyl groups to sterically hinder the guanidine. Unlike Pbf, these ethyls are not protecting groups ; they are part of the final drug pharmacophore. The reagent is typically supplied as a hydrochloride salt.[4] The protonated guanidinium ion (

    
    ) is non-nucleophilic, allowing coupling without additional side-chain protection.
    

Synthesis Protocols & Stability Challenges

A. Fmoc-Arg(Pbf)-OH: The "Cleavage Hazard"

Challenge: The primary stability risk occurs during the final cleavage step. Incomplete removal of Pbf leads to "Arg(Pbf)" adducts (+252 Da), while re-attachment leads to Trp modification.

Optimized Protocol for Pbf Removal:

  • Cocktail: Use Reagent K or High-Water Cocktail (92.5% TFA, 2.5% EDT, 2.5% H₂O, 2.5% TIS).

    • Why: Water is the most effective scavenger for the Pbf cation.

  • Time: React for 2–3 hours at room temperature.

    • Note: Arg(Pbf) cleavage is slower than Boc or Trt removal.

  • Trp Protection: If the sequence contains Trp, use Fmoc-Trp(Boc)-OH to minimize alkylation by the liberated Pbf cation.

B. Fmoc-D-HomoArg(Et)₂-OH: The "Coupling Balance"

Challenge: As a hydrochloride salt, this reagent is acidic. Standard coupling protocols using DIPEA (base) must be adjusted to ensure the


-amine is deprotonated for reaction without stripping the proton from the guanidine side chain (which would make it nucleophilic and prone to side reactions).

Optimized Protocol for Salt-Form Coupling:

  • Stoichiometry: Use 1.0 eq Amino Acid : 0.95 eq HATU : 2.0 eq DIPEA .

    • Why: You need 1 eq of base to neutralize the HCl salt on the side chain (keeping it ionic/protected) and 1 eq to activate the carboxylate. Correction: Actually, you want the side chain to remain protonated (non-reactive) and the

      
      -amine free. However, the 
      
      
      
      -amine is Fmoc-protected.[3][5] The base is for the activator (HATU/COOH).
    • Refined Logic: The side chain guanidine (

      
      ) is far more basic than DIPEA. DIPEA will not deprotonate the diethyl-guanidine. Therefore, standard DIPEA equivalents (2.0 eq) are sufficient to activate the carboxylic acid.
      
  • Solvent: DMF or NMP. Ensure the salt is fully dissolved (sonication may be required).

  • Coupling Time: Extend to 60–90 minutes due to the steric bulk of the HomoArg side chain and the ethyl substituents.

Biological Stability: The "Trypsin Firewall"

The most significant divergence is in the stability of the final peptide.

  • L-Arginine (from Pbf): The target of Trypsin , which cleaves peptide bonds C-terminal to Arg/Lys. Serum half-life is often minutes to hours.

  • D-HomoArg(Et)₂: Creates a "Trypsin Firewall."

    • D-Chirality: Proteases are stereoselective for L-amino acids.

    • Homo-Elongation: The extra methylene group (

      
      ) disrupts the precise spatial alignment required for the catalytic triad of proteases.
      
    • Ethyl Capping: The bulky ethyl groups prevent the guanidine from fitting into the specificity pocket (S1 pocket) of Trypsin-like enzymes.

Visualizing the Mechanisms

The following diagrams illustrate the structural logic and the synthesis workflow comparison.

Diagram 1: Structural & Proteolytic Stability Logic

StabilityLogic ArgPbf Fmoc-Arg(Pbf)-OH (Standard) L_Arg L-Arginine Residue (Natural) ArgPbf->L_Arg TFA Cleavage (Pbf Removal) HomoArg Fmoc-D-HomoArg(Et)2-OH (Stabilized) Mod_Arg D-HomoArg(Et)2 Residue (Modified) HomoArg->Mod_Arg Direct Coupling (No Deprotection) Trypsin Trypsin/Proteases L_Arg->Trypsin Fits Active Site Mod_Arg->Trypsin Steric Blockade (D-Conf + Et2) Stable High Stability (Extended Half-life) Mod_Arg->Stable Resists Hydrolysis Degradation Rapid Degradation (Low Stability) Trypsin->Degradation Cleavage

Caption: Comparison of post-synthesis fate. The Standard Arg pathway leads to protease susceptibility, while the HomoArg(Et)₂ pathway blocks enzymatic access via steric and stereochemical hindrance.

Diagram 2: Synthesis Workflow Decision Tree

Workflow Start Start: Peptide Synthesis Choice Select Building Block Start->Choice PathA Path A: Fmoc-Arg(Pbf)-OH Choice->PathA Native Sequence PathB Path B: Fmoc-D-HomoArg(Et)2-OH Choice->PathB Stabilized Analog CouplingA Coupling: Standard DIC/Oxyma (Fast Kinetics) PathA->CouplingA CleavageA Cleavage: 95% TFA + Scavengers (Critical Step) CouplingA->CleavageA RiskA Risk: Trp Alkylation / Incomplete Pbf Removal CleavageA->RiskA CouplingB Coupling: HATU/DIPEA (2.0 eq) (Dissolve HCl Salt) PathB->CouplingB CleavageB Cleavage: Standard TFA Cocktail (No Side-Chain Removal) CouplingB->CleavageB BenefitB Benefit: No Pbf Byproducts High Crude Purity CleavageB->BenefitB

Caption: Operational workflow differences. Path A requires rigorous scavenging to manage Pbf removal. Path B simplifies cleavage but requires attention to salt neutralization during coupling.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Pbf and other sulfonyl protecting groups).

  • Carpino, L. A., et al. (1993). The Pbf protecting group for Arginine.[2][3][6] Tetrahedron Letters. (Original description of Pbf stability and cleavage kinetics).

  • Chem-Impex International. Fmoc-D-Homoarg(Et)2-OH hydrochloride salt Product Data.[7][8] (Technical specifications for the ethyl-modified derivative).

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. (Discusses the use of non-natural amino acids like HomoArg for protease resistance).

Sources

Validating Peptide Sequence Integrity with Unnatural Amino Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparative Technical Guide & Experimental Protocol

The "Black Box" of UAA Peptide Synthesis

In modern drug development, the incorporation of Unnatural Amino Acids (UAAs)—such as D-amino acids,


-amino acids, or N-methylated residues—is a critical strategy to enhance proteolytic stability and receptor selectivity. However, these modifications break the standard Quality Control (QC) pipelines.

Standard sequencing methods rely on predictable fragmentation patterns and naturally occurring isotope distributions. UAAs introduce "blind spots":

  • Isobaric Ambiguity: A methylated residue may have the same mass as a natural variant (e.g., N-methyl-Ala vs. Val), confusing automated algorithms.

  • Fragmentation Arrest:

    
    -amino acids or proline analogs can disrupt the proton mobility required for standard Collision-Induced Dissociation (CID), leading to incomplete sequence coverage.
    
  • Stereochemical Invisibility: Mass spectrometry is inherently blind to chirality (L- vs. D-isomers), a common feature in UAA peptide design.

This guide moves beyond basic purity checks (LC-UV) to establish a structural integrity validation system for UAA-containing peptides.

Comparative Analysis of Validation Methodologies

We compare the three primary pillars of peptide validation: High-Resolution Tandem Mass Spectrometry (HR-MS/MS) , Edman Degradation , and NMR Spectroscopy .

Table 1: Performance Matrix for UAA Peptide Validation
FeatureHR-MS/MS (De Novo) Edman Degradation NMR (1D/2D)
Primary Utility Full sequence mapping & modification localization.N-terminal sequence confirmation (first 10-30 residues).3D structure & stereochemical verification.
UAA Compatibility High (requires custom mass tables).Low (UAAs often block the cycle or yield unknown peaks).High (Distinct chemical shifts).
Stereochem Sensitivity None (requires Chiral LC coupling).None (unless chiral chromatography is used for PTH-AA).Excellent (Definitive for L- vs. D-).
Sample Requirement Picomoles (pg-ng range).Picomoles to Nanomoles.Micromoles (mg range).
Throughput High (Minutes).Low (Hours per residue).Low (Days for full assignment).
Blind Spots Isobaric residues (Leu/Ile/HydroxyPro); "Silent" mutations.N-terminal blockage (Acetylation, PyroGlu); Proline-rich regions.Aggregation; low sensitivity.

Strategic Methodology: The "Triangulation" Approach

To guarantee integrity, you cannot rely on a single method. You must use a self-validating system where the weakness of one method is covered by the strength of another.

Pillar A: High-Resolution MS/MS (The Workhorse)

Causality: We prioritize Higher-Energy Collisional Dissociation (HCD) over standard CID for UAA peptides.

  • Why? UAAs often possess rigid backbones or bulky side chains that require higher activation energies to fragment. HCD provides a broader range of internal energy, ensuring that even "tough" bonds (like those next to N-methylated residues) break, yielding a complete b- and y-ion series.

Pillar B: Edman Degradation (The N-Terminal Anchor)

Causality: Use this only if the N-terminus is free and the first 5-10 residues contain the UAA of interest.

  • Why? MS/MS spectra are often noisy at the very N-terminus (low mass cutoffs). Edman provides unambiguous evidence of the starting sequence, ensuring the synthesis didn't initiate with a deletion or capping error.

Pillar C: 1H-NMR & Chiral Chromatography (The Stereochemical Check)

Causality: MS cannot tell D-Ala from L-Ala.

  • Why? If your UAA is a chiral modification (e.g., D-Cys for stability), you must validate using Chiral LC (comparing retention time to a standard) or NMR (looking for specific

    
    -proton coupling constant changes).
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting the appropriate validation workflow based on peptide characteristics.

ValidationLogic cluster_final Final Data Package Start Synthetic Peptide Sample CheckChirality Does it contain Chiral UAAs (e.g., D-amino acids)? Start->CheckChirality ChiralYes Yes CheckChirality->ChiralYes Critical Step ChiralNo No CheckChirality->ChiralNo CheckNTerm Is N-Terminus Blocked (e.g., Acetylated)? MethodMS Primary: HR-LC-MS/MS (HCD Fragmentation) CheckNTerm->MethodMS Blocked (Edman Fails) MethodEdman Secondary: Edman Degradation (If N-term is free) CheckNTerm->MethodEdman Free (Orthogonal Check) MethodNMR REQUIRED: Chiral LC or NMR (Stereochem Validation) ChiralYes->MethodNMR ChiralNo->CheckNTerm MethodNMR->CheckNTerm Validation Sequence Integrity Confirmed MethodMS->Validation MethodEdman->MethodMS Complete Sequence

Caption: Decision tree for selecting orthogonal validation methods based on UAA chirality and N-terminal chemistry.

Detailed Protocol: High-Fidelity LC-MS/MS Validation

This protocol is designed to validate sequences containing UAAs where standard database searches fail.

Phase 1: In-Silico Preparation
  • Define Custom Residues: Do not rely on default libraries. Manually calculate the monoisotopic mass of your UAAs.

    • Example: For Norleucine (Nle) , formula is

      
      , mass shift is identical to Leucine/Isoleucine (113.084 Da). Note: This requires specific MS/MS diagnostic ions to differentiate.
      
  • Generate Theoretical Fragment List: Create a theoretical b- and y-ion list for your target sequence.

    • Self-Validating Step: If your UAA is at position 4, calculate the expected mass difference between

      
       and 
      
      
      
      . This
      
      
      is your primary validation target.
Phase 2: LC-MS/MS Acquisition
  • Instrument: Q-TOF or Orbitrap (Resolution > 60,000).

  • Column: C18 Peptide BEH (1.7 µm). For hydrophobic UAAs, consider Phenyl-Hexyl columns for better selectivity.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: Shallow gradient (e.g., 1% B/min) around the expected elution time to separate impurities lacking the UAA.

Step-by-Step Workflow:

  • Full Scan (MS1): Verify the intact monoisotopic mass.

    • Acceptance Criteria: Mass error < 5 ppm.

  • Targeted MS/MS (PRM/SIM): Set an inclusion list for the precursor ion.

    • Fragmentation Mode: Use Stepped HCD (e.g., 20, 30, 40 NCE).

    • Causality: UAAs often have different bond dissociation energies. Stepped energy ensures you get fragmentation at the UAA site and around it.

  • Dynamic Exclusion: Disable if analyzing a pure synthetic sample to maximize spectral averaging.

Phase 3: Data Analysis & Manual Validation

Automated software (e.g., Mascot, PEAKS) often misidentifies UAAs as PTMs. Manual inspection is mandatory.

  • Extract Ion Chromatogram (XIC): Verify peak purity.

  • Annotate the Spectrum:

    • Locate the y-ion series starting from the C-terminus.

    • Identify the "Gap": The mass difference between the ion before and after the UAA must match your calculated UAA mass exactly.

    • Example: If validating 4-Fluoro-Phenylalanine (F-Phe) at position 3:

      • Find

        
         and 
        
        
        
        .
      • Calculate

        
        .
        
      • Confirm

        
         Da (Mass of F-Phe residue).
        
  • Diagnostic Ions: Look for specific immonium ions (low mass region) characteristic of the UAA side chain.

Visualizing the LC-MS/MS Workflow

MSWorkflow Sample UAA Peptide Sample LC LC Separation (C18/Phenyl) Sample->LC MS1 MS1 Full Scan (Intact Mass Check) LC->MS1 Filter Precursor Selection (Inclusion List) MS1->Filter Select Target m/z Frag Stepped HCD Fragmentation Filter->Frag Isolate MS2 MS2 Spectrum Acquisition Frag->MS2 Dissociate Analysis Manual Sequencing (Gap Analysis) MS2->Analysis Extract b/y ions Analysis->Frag Optimize Energy (If gaps found)

Caption: LC-MS/MS workflow highlighting the critical feedback loop for optimizing fragmentation energy.

References

  • Vecchi, M. M., et al. (2019).[2] "Identification and Sequencing of N-Terminal Peptides in Proteins by LC-Fluorescence-MS/MS: An Approach to Replacement of the Edman Degradation." Analytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (2025). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Retrieved from [Link]

  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • King, G. F., & Mobli, M. (2010).[3] "Determination of peptide and protein structures using NMR Spectroscopy." Comprehensive Natural Products II. Retrieved from [Link]

Sources

Advanced HPLC Guide: Retention Time Shifts in Ethylated Arginine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the analysis of arginine-rich peptides, "ethylation" typically presents in two distinct forms: as a synthetic modification (e.g., N-ethyl-L-arginine, a nitric oxide synthase inhibitor) or as a sample preparation artifact (ethyl esterification of the C-terminus or side chain during ethanolic extraction).

Regardless of the origin, the introduction of an ethyl group (


) significantly alters the physicochemical profile of the peptide compared to its native or methylated counterparts. This guide details the chromatographic behavior of these species, focusing on the hydrophobic shift  mechanism that drives retention time (RT) increases in Reversed-Phase HPLC (RP-HPLC).
The Core Mechanism: Hydrophobicity & Retention

In RP-HPLC, retention is governed by the solvophobic theory. The addition of alkyl groups to the highly polar guanidino moiety of arginine or the C-terminus reduces the solvation energy required for the molecule to partition into the stationary phase (typically C18).

  • Native Arginine: Highly polar, elutes early (often near void volume without ion-pairing).

  • Methylated Arginine (MMA, ADMA, SDMA): Addition of methyl groups (

    
    ) increases hydrophobicity, causing a moderate RT shift.
    
  • Ethylated Arginine: The ethyl group (

    
    ) adds more hydrophobic surface area than a methyl group, resulting in a pronounced downstream shift  in retention time.
    

Comparative Analysis: Native vs. Methylated vs. Ethylated

The following table summarizes the expected retention behavior and resolution challenges when analyzing these variants on a standard C18 column with acidic mobile phases.

Table 1: Physicochemical & Chromatographic Comparison

Analyte VariantModification TypeHydrophobicity Index (

)
RP-HPLC Elution OrderResolution Challenge
L-Arginine (Native) NoneBaseline (0)1 (Earliest)Weak retention; requires ion-pairing (TFA/HFBA).
Monomethyl-Arg (MMA) Side-chain (

)
+ Low2Co-elution with native Arg if gradient is too steep.
Dimethyl-Arg (ADMA/SDMA) Side-chain (

)
+ Medium3Often resolves well from MMA; ADMA/SDMA isomers require long columns/slow gradients.
Monoethyl-Arg (MEA) Side-chain (

)
+ High 4 (Late) Distinct shift; elutes after dimethyl variants due to larger steric bulk of the ethyl group.
Arg-Ethyl Ester C-terminus (

)
++ Very High 5 (Latest) Capping the C-terminal charge drastically increases hydrophobicity; significant RT shift.

Critical Insight: The elution order generally follows the carbon count rule: Native < Methyl (C1) < Dimethyl (C2) ≈ Ethyl (C2) < Ethyl Ester . However, the structural arrangement of the ethyl group (linear chain) often provides slightly stronger hydrophobic interaction than two separate methyl groups, pushing MEA slightly later than ADMA/SDMA in many systems.

Experimental Protocol: Separation Workflow

This protocol is designed to separate native, methylated, and ethylated arginine peptides, minimizing peak tailing caused by the basic guanidino group.

A. Mobile Phase Design
  • Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

    • Why: TFA/HFBA acts as an ion-pairing reagent.[1] It neutralizes the positive charge on the arginine side chain, increasing retention and sharpening peaks. HFBA is more hydrophobic and recommended if retention of the native peptide is poor.

  • Buffer B: Acetonitrile (ACN) + 0.1% TFA/HFBA.

    • Note: Avoid Methanol for ethylated peptides if transesterification is a concern, though ACN is standard for peptide sharpness.

B. Column Selection[2]
  • Primary Choice: C18 (Octadecyl), 100Å or 300Å pore size (depending on peptide length).

    • Spec: 3µm or 5µm particle size, 150mm or 250mm length.

  • Alternative: Mixed-Mode (C18 + Cation Exchange) if native arginine elutes in the void volume.

C. Gradient Profile (Standard)
  • Flow Rate: 1.0 mL/min (for 4.6mm ID column).

  • Temperature: 30°C (Controlled temperature is crucial for reproducibility).

Time (min)% Buffer BPhase Description
0.00-2%Equilibration: Traps polar native arginine.
5.02%Isocratic Hold: Ensures separation of void volume interferences.
35.030-50%Linear Gradient: Elutes Methylated then Ethylated variants.
40.095%Wash: Removes highly hydrophobic contaminants.
45.02%Re-equilibration: Critical for retention reproducibility.

Visualizing the Separation Logic

The following diagram illustrates the decision tree and physical separation logic for these peptide variants.

G cluster_legend Mechanism Sample Arginine Peptide Mixture (Native, Methyl, Ethyl) Column RP-HPLC Column (C18 + Ion Pairing) Sample->Column Interaction Hydrophobic Interaction (Alkyl Chain Length) Column->Interaction Peak1 Peak 1: Native Arg (Most Polar, RT ~5-8 min) Interaction->Peak1 Weak Interaction Peak2 Peak 2: Methyl-Arg (MMA) (+CH3, RT ~12-15 min) Interaction->Peak2 Moderate Interaction Peak3 Peak 3: Dimethyl-Arg (+2xCH3, RT ~18-20 min) Interaction->Peak3 Strong Interaction Peak4 Peak 4: Ethyl-Arg (MEA) (+CH2CH3, RT ~22-25 min) Interaction->Peak4 Strongest Interaction (Ethyl Shift) Mechan Ethyl group adds more hydrophobicity than Methyl group

Caption: Chromatographic separation workflow showing the elution order based on increasing alkyl chain hydrophobicity.

Troubleshooting & Artifact Detection

A common issue in this field is misidentifying artifactual ethylation (esterification) as a biological modification.

  • The "Ethanol Shift": If you used ethanol during protein precipitation or peptide extraction, you may see "ghost peaks" eluting significantly later than your target peptide.

    • Diagnosis: These peaks correspond to the Ethyl Ester form (

      
       Da vs. Native).
      
    • Validation: Incubate the sample in aqueous buffer at pH 9-10 for 1 hour. Esters are labile and will hydrolyze back to the native form (RT shifts back to early elution). Stable N-ethyl modifications (on the side chain) will remain.

  • Peak Tailing:

    • Cause: Interaction of the basic guanidino group with residual silanols on the column silica.

    • Solution: Increase TFA concentration to 0.1% or switch to 0.1% HFBA. Alternatively, use a "End-capped" or "Base-Deactivated" C18 column.

References

  • Analysis of Arginine and Methylated Arginine Variants. Journal of the American Society for Mass Spectrometry. (2010). Discusses the retention behavior of basic methylated peptides and the use of ion-pairing for separation.[2]

  • Resolution and quantification of arginine and methylarginine variants. Biomedical Chromatography. (2015). Details the use of Monoethyl-L-arginine (MEA) as an internal standard and its elution profile relative to methylarginines.

  • HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. Explains the fundamental dependence of peptide retention on hydrophobicity and alkyl chain length in RP-HPLC. 3[4][5][6][7][8]

  • Impact of Alkylation on Peptide Retention. Journal of Proteome Research. Describes how alkylation (increasing carbon chain length) universally increases retention time in RP-HPLC.

Sources

Verifying Fmoc Amino Acid Salt Stoichiometry: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Verifying Salt Form Stoichiometry of Fmoc Amino Acids Content Type: Publish Comparison Guide

Executive Summary: The "Hidden" Variable in SPPS

In Solid Phase Peptide Synthesis (SPPS), precision is non-negotiable. While most researchers meticulously check the chromatographic purity (HPLC) of their Fmoc amino acids, the salt stoichiometry is often overlooked. An Fmoc-amino acid labeled as a hydrochloride salt may theoretically be a mono-salt (


), but batch-to-batch variability can result in non-stoichiometric forms (e.g., 

or

) or retained counter-ions from purification (Acetate, TFA).

The Consequence: If you calculate coupling equivalents based on a theoretical molecular weight (MW) of 400 g/mol , but the actual "effective" MW is 425 g/mol due to excess salt and solvation, you are consistently under-dosing your coupling reaction by ~6%. In difficult sequences, this leads to deletion sequences (des-X) that are statistically impossible to purify.

This guide objectively compares the three primary methodologies for verifying salt stoichiometry: Quantitative NMR (qNMR) , Ion Chromatography (IC) , and Potentiometric Titration , providing actionable protocols to standardize your raw material inputs.

Comparative Matrix: Method Selection

FeatureQuantitative NMR (qNMR) Ion Chromatography (IC) Potentiometric Titration Elemental Analysis (CHN)
Primary Output Absolute Assay (wt%) & Organic Counter-ions (Acetate)Specific Inorganic/Organic Counter-ion quantificationTotal Halide Content (Cl⁻, Br⁻)% Carbon, Hydrogen, Nitrogen
Precision High (<1% RSD)High (<2% RSD)High (<0.5% RSD for Cl)Moderate (Sample combustion issues)
Specificity Distinguishes counter-ions if they have protons. Blind to inorganic halides (Cl⁻).Highly specific for Cl⁻, TFA⁻, Acetate⁻, Formate⁻.Specific only to halides (AgNO₃) or Acid/Base.Non-specific (cannot distinguish N from peptide vs. counter-ion).
Throughput Medium (15 min/sample)Medium (20 min/sample)High (Automated)Low (Outsourced usually)
Sample Req. ~10–20 mg (Non-destructive)~50 mg (Destructive)~50–100 mg (Destructive)~5 mg (Destructive)
Best For The "Gold Standard" for effective MW determination.Trace Analysis of mixed salts (e.g., TFA vs Acetate).Routine QC of Hydrochloride salts.Confirmation of bulk formula only.

Deep Dive: Quantitative NMR (qNMR)

The "Absolute Truth" Method

qNMR is the most powerful tool for this application because it measures the molar response of the analyte directly against an internal standard (IS) of known purity. Unlike HPLC, it does not require a reference standard of the analyte itself.[1]

Why it works for Stoichiometry

By determining the absolute weight percentage (Assay) of the Fmoc-amino acid core, you can mathematically derive the "Effective Molecular Weight."



If the Effective MW is higher than the theoretical salt MW, the difference is attributed to excess counter-ions or solvent.
Protocol: Absolute Purity Determination

Reagents:

  • Solvent: DMSO-d6 (99.9% D) or MeOD-d4.

  • Internal Standard (IS): Maleic Acid (traceable, high purity) or 1,3,5-Trimethoxybenzene. Note: Ensure IS peaks do not overlap with Fmoc region (7.3–7.9 ppm).

Workflow:

  • Weighing: Accurately weigh ~20 mg of Fmoc-AA sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance (precision
    
    
    mg).
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (vortex/sonicate).

  • Acquisition:

    • Pulse:

      
       pulse.
      
    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–64 (for S/N > 250).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a unique Sample peak (
    
    
    
    ) (e.g.,
    
    
    -proton or specific side-chain proton).

Calculation:



  • 
    : Purity of Sample (%)
    
  • 
    : Integral area[1][2]
    
  • 
    : Number of protons (e.g., Maleic acid singlet = 2)
    
  • 
    : Molecular Mass[3]
    
  • 
    : Mass weighed
    

Diagram: qNMR Logic Flow

qNMR_Workflow cluster_check Validity Checks Start Sample Preparation Weigh Weigh Sample + IS (Precision Balance) Start->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H NMR (d1 > 30s) Dissolve->Acquire Integrate Integrate Target vs IS Signals Acquire->Integrate Check1 S/N > 250:1 Acquire->Check1 Calc Calculate wt% Assay Integrate->Calc Check2 Baseline Flat Integrate->Check2 Derive Derive Effective MW & Salt Ratio Calc->Derive Check3 No Overlap

Figure 1: Step-by-step workflow for determining absolute purity and effective molecular weight via qNMR.

Deep Dive: Ion Chromatography (IC)

The Counter-Ion Hunter

While qNMR infers salt content via mass balance (for inorganic salts), Ion Chromatography directly measures the anionic species. This is critical when distinguishing between Trifluoroacetate (TFA) and Acetate salts, which have vastly different impacts on cell viability and synthesis acidity.

Protocol: Anion Exchange Analysis

System: Dionex ICS or equivalent with suppressed conductivity detection. Column: Anion exchange (e.g., IonPac AS11-HC). Mobile Phase: KOH gradient (generated typically by eluent generator).

Workflow:

  • Sample Prep: Dissolve Fmoc-AA in 50:50 Water:Acetonitrile (to solubilize the hydrophobic Fmoc group) at 1 mg/mL.

  • Gradient:

    • 0–5 min: 1 mM KOH (Isocratic)

    • 5–20 min: 1–30 mM KOH (Linear Gradient)

    • 20–25 min: 30 mM KOH (Wash)

  • Detection: Suppressed Conductivity.

Data Analysis: Compare retention times against standards:

  • Acetate: ~3–4 min

  • Chloride: ~5–6 min

  • TFA: ~12–14 min (elutes later due to hydrophobicity)

Stoichiometry Calculation:



Deep Dive: Potentiometric Titration

The Robust Classic for Chlorides

For Fmoc-amino acid chlorides (e.g., Fmoc-Lys(Boc)-OH usually free acid, but Fmoc-Arg(Pbf)-OH is often problematic), titration offers the highest precision for halide determination.

Protocol: Silver Nitrate Titration

Principle:


Reagents:  0.1 N 

, Acetone/Water solvent, dilute

.

Steps:

  • Dissolve ~50 mg sample in 30 mL Acetone + 5 mL Water.

  • Acidify with 1 mL 1M

    
    .
    
  • Titrate with 0.1 N

    
     using a silver electrode.
    
  • Determine endpoint via the first derivative of the potential curve.

Decision Framework: Selecting the Right Method

Not all samples require all methods.[1][4] Use this logic tree to optimize your analytical resources.

Decision_Tree Start Start: Define Sample Type Q1 Is the Counter-ion Organic? (Acetate/TFA) Start->Q1 Q2 Is the Counter-ion Inorganic? (HCl/HBr) Q1->Q2 No Method_qNMR Method: qNMR (Direct Quantification) Q1->Method_qNMR Yes (Acetate) Method_IC Method: Ion Chromatography (Mixed Salts/Trace TFA) Q1->Method_IC Suspect Mixed/TFA Q2->Method_qNMR Unknown/General Assay Method_Titration Method: AgNO3 Titration (High Precision Cl-) Q2->Method_Titration Yes (Halides) Method_Titration->Method_qNMR Combine for Full Mass Balance

Figure 2: Decision matrix for selecting the appropriate analytical technique based on expected salt form.

Summary of Recommendations

  • For Critical Raw Materials: Always perform qNMR . It provides the "Effective Molecular Weight" which is the only number that matters for calculating coupling equivalents in SPPS.

  • For Arginine Derivatives: Fmoc-Arg(Pbf)-OH is notorious for variable salt content. Combine qNMR (for the amino acid content) and IC (to check for residual TFA from the Pbf protection step).

  • Data Handling: Update your peptide synthesizer's chemical library with the measured Effective MW, not the theoretical MW on the bottle label. This simple data entry step can improve crude yield by >10%.

References

  • Holzgrabe, U. (2010).[5] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Bachem. (2020). Quality Control of Amino Acids & Peptides: A Guide.

  • Sigma-Aldrich. (2023). Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials.

  • Shimadzu. (2021). Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph.

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.

Sources

Safety Operating Guide

Fmoc-D-Homoarg(Et)2-OH Hydrochloride Salt: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Profile

Fmoc-D-Homoarg(Et)2-OH hydrochloride salt is a specialized, non-standard amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under RCRA (Resource Conservation and Recovery Act), its chemical moieties—specifically the fluorenylmethyloxycarbonyl (Fmoc) group and the hydrochloride salt counterion—dictate specific disposal protocols to prevent environmental contamination and laboratory accidents.

Immediate Hazard Classification:

  • Physical State: White to off-white powder.[1][2]

  • Primary Hazard: Irritant (Xi) . Causes skin and eye irritation (H315, H319).

  • Secondary Hazard: Acidic . As a hydrochloride salt, aqueous solutions will be acidic.[3]

  • Reactivity: Base-Sensitive .[4] The Fmoc group is labile to weak bases (e.g., piperidine, morpholine), leading to exothermic deprotection and gas evolution (

    
    ).
    
Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Gloves Nitrile (Min 0.11mm thickness)Provides barrier against organic solids and incidental solvent contact.
Eye Protection Chemical Safety GogglesPrevents corneal damage from acidic dust or splashes.
Respiratory N95 or P100 (if dust is generated)Prevents inhalation of fine particulates which are respiratory irritants.
Clothing Standard Lab Coat + Closed-toe shoesPrevents dermal absorption and contamination of personal clothing.

Chemical Profile & Risk Assessment

To dispose of this chemical safely, one must understand the "Why" behind the protocol. The molecule consists of three distinct functional components that drive the waste logic:

  • The Fmoc Group: A bulky, lipophilic protecting group.

    • Risk:[5] High aquatic toxicity potential (chronic).

    • Reactivity: Unstable in basic conditions. CRITICAL: Do not mix Fmoc waste with waste piperidine or other bases in a closed container; the deprotection reaction releases

      
       gas, risking container over-pressurization.
      
  • The Homoarginine Side Chain (Ethyl Protected):

    • Risk:[5] Nitrogen-rich. If incinerated improperly, contributes to

      
       emissions.
      
    • Incompatibility: Do not mix with bleach (sodium hypochlorite). The guanidine group can form chloramines (toxic gas).

  • The Hydrochloride Salt (HCl):

    • Risk:[5] Hygroscopic and acidic.

    • Disposal Implication: Aqueous solutions must be neutralized before drain disposal (if permitted) or collected as acidic aqueous waste.

Pre-Disposal Assessment: The Decision Tree

Before acting, categorize the waste state.[6] Use the following logic flow to determine the correct waste stream.

WasteDecisionTree Start Waste Material Source StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Resin) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid PureSolid Pure/Expired Reagent Solid->PureSolid ContamSolid Contaminated Debris (Gloves/Paper) Solid->ContamSolid SolventCheck Solvent Type? Liquid->SolventCheck BinSolid Stream A: Solid Chemical Waste (Label: Hazardous - Irritant) PureSolid->BinSolid ContamSolid->BinSolid Gross Spill BinDebris Stream B: Lab Trash (Unless grossly contaminated) ContamSolid->BinDebris Trace Organic Organic Solvent (DMF, DCM, MeOH) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous BinOrg Stream C: Organic Waste (Segregate Halogenated) Organic->BinOrg BinAq Stream D: Aqueous Waste (Check pH) Aqueous->BinAq

Figure 1: Waste segregation logic for Fmoc-D-Homoarg(Et)2-OH HCl. Segregation prevents dangerous cross-reactions.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired Reagent or Spills)

Applicability: Pure powder, expired bottles, or spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: Write "Fmoc-D-Homoarg(Et)2-OH HCl."

    • Hazard Checkbox: Check "Irritant" and "Corrosive" (due to HCl salt potential).

  • Segregation: Do not mix with solid oxidizers (e.g., potassium permanganate) or solid bases.

  • Disposal Action: Seal the container tightly. Tape the lid if using a jar. Transfer to your facility's Central Accumulation Area (CAA).

Protocol B: Liquid Waste (Organic Solvents)

Applicability: Reagent dissolved in DMF, Methanol, or DCM (common in peptide synthesis).

  • Halogen Check:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in DMF/Methanol

      
      Non-Halogenated Waste Stream .
      
  • pH Check (Crucial):

    • Because this is an HCl salt, the organic solution may be acidic. Ensure the waste container is compatible (HDPE or Glass; avoid metal cans if possible).

  • Incompatibility Check:

    • NEVER pour this solution into a waste container containing Piperidine (common in SPPS waste). The base (piperidine) will strip the Fmoc group, releasing

      
       and heat.
      
    • Best Practice: Maintain a separate "Acidic Organic Waste" carboy if generating large volumes.

Protocol C: Aqueous Waste

Applicability: Reagent dissolved in water or buffers.[3]

  • Assessment: Measure pH. It will likely be acidic (pH 3–5).

  • Neutralization (If permitted by local EHS):

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) to the solution while stirring.
    • Stop when pH is between 6 and 9.

    • Note: You may see precipitation of the free amine or Fmoc-derivative as the pH rises (solubility drops without the salt form).

  • Disposal:

    • Option 1 (Standard): Collect in "Aqueous Hazardous Waste" carboy.

    • Option 2 (Drain): Only if your facility has a specific permit for non-toxic amino acids and the solution is neutralized and diluted. When in doubt, collect it.

Emergency Contingencies: Spill Response

If a bottle of Fmoc-D-Homoarg(Et)2-OH HCl breaks:

SpillResponse Step1 1. Evacuate & Ventilate (Avoid Dust) Step2 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Step1->Step2 Step3 3. Containment Cover with wet paper towels to prevent dust Step2->Step3 Step4 4. Collection Scoop into bag/jar. Do not dry sweep. Step3->Step4 Step5 5. Surface Decon Wipe with 10% Sodium Bicarbonate (Neutralizes HCl) Step4->Step5

Figure 2: Spill response workflow. The critical step is preventing dust generation (inhalation hazard).

Regulatory & Compliance (US/International Context)

  • RCRA (USA): This compound is not listed on the P or U lists (40 CFR 261.33). However, it must be evaluated for Characteristics :

    • Corrosivity (D002): Only if it is an aqueous solution with pH

      
       2.
      
    • Ignitability (D001): Only if dissolved in flammable solvents (e.g., MeOH).

  • European Waste Catalogue (EWC): Typically classified under 16 05 06 (laboratory chemicals, consisting of or containing dangerous substances).

  • Empty Containers:

    • P-Listed Rule: Does NOT apply.

    • Standard Practice: Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol), collect the rinsate as hazardous waste, deface the label, and recycle the glass/plastic.

References

  • U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Provides mechanistic detail on Fmoc stability and removal). Retrieved from [Link]

Sources

Personal protective equipment for handling Fmoc-d-homoarg(et)2-oh hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: Fmoc-d-homoarg(et)2-oh hydrochloride salt CAS: 2098497-24-4 (Generic Fmoc-AA protocols apply where specific data is absent) Physical State: White to off-white powder Primary Hazards: Respiratory irritant (dust), skin/eye irritant, potential hygroscopic clumping. Immediate Action: Handle only inside a certified chemical fume hood.

Part 1: Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize understanding why we take precautions. This compound is not just "powder"; it is a complex amino acid derivative.

  • The Fmoc Group: The fluorenylmethyloxycarbonyl group is large and lipophilic. While it protects the amine, it also makes the dust sticky and persistent on surfaces.

  • The Hydrochloride Salt (HCl): This salt form increases solubility but introduces hygroscopicity .

    • Operational Insight: Upon exposure to humid lab air, the powder may clump. Breaking these clumps with a spatula often releases a sudden, concentrated aerosol of particles—this is the moment of highest inhalation risk.

  • The "Et2" Protection: The diethyl protection on the homoarginine side chain increases the molecular weight and lipophilicity compared to standard arginine. This facilitates skin absorption if dissolved in organic solvents (like DMF) during synthesis.

Part 2: Personal Protective Equipment (PPE) Protocol

This protocol is designed to be self-validating: if you follow the "Why," the "How" becomes intuitive.

Hand Protection: The "Double-Glove" Standard

Requirement: Nitrile gloves (Minimum thickness: 0.11 mm / 4-5 mil).

  • Why Nitrile? Latex proteins can cause allergies, but more importantly, latex has poor resistance to the solvents (DMF, NMP, DCM) you will likely use immediately after weighing this powder.

  • The Protocol:

    • Inner Glove: Standard purple/blue nitrile (4 mil). Tucked under lab coat cuff.

    • Outer Glove: Long-cuff nitrile (preferred) or standard nitrile. Tucked over lab coat cuff.

    • Logic: The outer glove takes the dust contamination. You strip it off immediately after weighing, leaving the clean inner glove to handle the balance door and logbook, preventing cross-contamination.

Respiratory Protection: Engineering Controls First

Requirement: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Why not just a mask? N95 respirators protect against particles but not the solvent vapors you will use to dissolve the peptide. The hood protects against both.

  • Logic: If you can smell the reagents, the hood is failing or your sash is too high.

Eye Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Why not safety glasses? Safety glasses have gaps. Fine Fmoc-AA dust floats on air currents (Brownian motion) and can bypass side shields. Goggles provide a seal.

Body Protection

Requirement: Flame-resistant lab coat (Nomex or treated cotton) + Closed-toe shoes.

  • Logic: Synthetic fabrics (polyester) generate static charge, which attracts the Fmoc powder, making you a walking contamination vector. Cotton minimizes static.

PPE Summary Table
PPE ComponentSpecificationOperational Logic
Gloves (Inner) Nitrile (4 mil)Biological barrier; protects skin.
Gloves (Outer) Nitrile (Long Cuff)Chemical barrier; sacrificial layer for dust.
Eye Protection Indirect Vent GogglesPrevents dust bypass common with glasses.
Respiratory Fume Hood (Class II)Primary containment for dust and solvent vapors.
Clothing 100% Cotton Lab CoatReduces static attraction of powder.

Part 3: Operational Workflow (Step-by-Step)

Phase 1: Preparation & Donning
  • Static Discharge: Touch a grounded metal surface (fume hood sash frame) before handling the bottle. Static can cause the powder to "jump" out of the spatula.

  • Zone Setup: Place a chaotic absorbent pad (spill mat) inside the hood. This captures falling dust and makes cleanup easy (just fold and toss).

Phase 2: Weighing & Transfer[1]
  • Open the Container: Tap the bottle gently on the benchtop before opening to settle dust.

  • The Transfer:

    • Use a long-handled anti-static spatula .

    • Technique: Do not dump.[1] Tilt the spatula and tap your index finger to vibrate the powder off gently.

  • Dissolution (The Critical Moment):

    • Add your solvent (DMF/DCM) to the weighing boat or flask immediately.

    • Why: Wetting the powder eliminates the inhalation hazard instantly.

Phase 3: Doffing & Disposal[2][3]
  • Outer Gloves: Remove inside the hood. Turn them inside out to trap the dust.

  • Waste: Dispose of the weighing paper/boat into the solid hazardous waste container inside the hood to avoid trailing dust across the lab.

Part 4: Visualizations

Diagram 1: PPE Donning Logic & Workflow

Caption: Logical flow for donning PPE to ensure maximum containment and minimum static interference.

PPE_Workflow Start Start: Lab Entry Clothing 1. Don Lab Coat (Cotton/FR - Anti-static) Start->Clothing InnerGlove 2. Inner Nitrile Gloves (Tuck UNDER coat cuff) Clothing->InnerGlove Eyes 3. Don Safety Goggles (Check seal against face) InnerGlove->Eyes OuterGlove 4. Outer Nitrile Gloves (Tuck OVER coat cuff) Eyes->OuterGlove Check 5. Static Discharge (Touch metal hood frame) OuterGlove->Check Critical Step Ready Ready for Handling Check->Ready

Diagram 2: Respiratory Protection Decision Matrix

Caption: Decision tree for selecting respiratory protection based on operation scale and ventilation.

Resp_Matrix Input Handling Fmoc-AA Powder HoodCheck Is Fume Hood Available? Input->HoodCheck HoodYes Work inside Hood (Sash at 18 inches) HoodCheck->HoodYes Yes HoodNo Risk Assessment Required HoodCheck->HoodNo No QtyCheck Quantity > 100g? HoodNo->QtyCheck RespReq Wear N95 or P100 Respirator QtyCheck->RespReq No (Small Scale) FullResp Full Face Respirator (Consult EHS) QtyCheck->FullResp Yes (Large Scale)

Part 5: Emergency Procedures

  • Spill (Dry Powder):

    • Do NOT use compressed air. This will aerosolize the irritant.

    • Action: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up. Place in hazardous solid waste.

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes.[1]

    • Note: The HCl salt may cause immediate stinging. Do not rub eyes, as this can cause corneal abrasion from the crystals.

  • Skin Contact:

    • Wash with soap and copious water.[1][2][3][4][5]

    • Caution: If dissolved in DMF/DCM, remove contaminated gloves/clothing immediately, as the solvent acts as a carrier for the chemical into the bloodstream.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety.[6] [Link]

Sources

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